molecular formula C16H16O3 B018655 Benzyl 3-(4-hydroxyphenyl)propanoate CAS No. 31770-76-0

Benzyl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B018655
CAS No.: 31770-76-0
M. Wt: 256.3 g/mol
InChI Key: QOXWTUFCSBOGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXWTUFCSBOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557478
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31770-76-0
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology employs a strategic use of protecting groups to ensure the selective esterification of the carboxylic acid functionality of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) in the presence of a reactive phenolic hydroxyl group. This guide details a three-step synthesis pathway: protection of the phenolic hydroxyl group using benzyl chloroformate, subsequent Fischer esterification of the carboxylic acid with benzyl alcohol, and a final deprotection step via catalytic hydrogenolysis to yield the target compound. Each step is elucidated with a focus on the underlying chemical principles, providing researchers with the rationale behind the experimental choices. This document also includes a detailed experimental protocol, characterization data, and safety precautions, serving as a self-validating system for the successful synthesis of this compound.

Introduction

This compound, also known as benzyl phloretate, is a key building block in organic synthesis, particularly in the preparation of bioactive molecules and natural product analogs. Its structure, incorporating a benzyl ester and a phenolic hydroxyl group, offers multiple avenues for further chemical modification, making it a versatile intermediate in drug discovery and development. The synthesis of this compound, however, presents a common challenge in organic chemistry: the selective functionalization of a carboxylic acid in the presence of a phenol. Direct esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol under acidic conditions can lead to a mixture of products, including the desired ester, the corresponding phenyl ester from reaction at the phenolic hydroxyl group, and the diester. To circumvent this lack of selectivity, a robust synthesis strategy involving the use of protecting groups is often necessary. This guide provides a detailed and reliable protocol for the targeted synthesis of this compound, ensuring high yield and purity of the final product.

Synthesis Strategy

The chosen synthetic route for this compound involves a three-step process that prioritizes selectivity and efficiency. The core of this strategy is the temporary protection of the more nucleophilic phenolic hydroxyl group to allow for the exclusive esterification of the carboxylic acid.

  • Protection of the Phenolic Hydroxyl Group: The synthesis commences with the protection of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid using benzyl chloroformate (Cbz-Cl). This reaction, typically carried out in the presence of a base, forms a stable benzyl carbonate ester, effectively masking the phenol's reactivity towards esterification conditions.[1]

  • Fischer Esterification: With the phenolic hydroxyl group protected, the carboxylic acid is then esterified with benzyl alcohol. The classical Fischer esterification method, which employs an acid catalyst and heat, is a reliable and well-established procedure for this transformation.[2][3] The use of an excess of benzyl alcohol or the removal of water as it forms can be employed to drive the reaction to completion.

  • Deprotection via Catalytic Hydrogenolysis: The final step involves the simultaneous removal of both the benzyl carbonate protecting group from the phenol and the benzyl ester group from the carboxylic acid. Catalytic hydrogenolysis, a mild and efficient method, is ideally suited for this purpose.[4][5] This reaction typically utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzyl-oxygen bonds, yielding the desired this compound and toluene as a byproduct.

This strategic approach ensures that the esterification occurs exclusively at the carboxylic acid, leading to a high yield of the target molecule and simplifying the subsequent purification process.

Synthesis_Strategy Phloretic_Acid 3-(4-hydroxyphenyl)propanoic acid Protected_Intermediate Benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate Phloretic_Acid->Protected_Intermediate 1. Cbz-Cl, Base Target_Molecule This compound Protected_Intermediate->Target_Molecule 2. Benzyl Alcohol, H+ 3. H2, Pd/C

Caption: Overall synthesis strategy for this compound.

Experimental Protocol

Materials and Methods
Reagent/MaterialGradeSupplier
3-(4-hydroxyphenyl)propanoic acid≥98%Sigma-Aldrich
Benzyl chloroformate≥97%Sigma-Aldrich
Benzyl alcohol≥99%Sigma-Aldrich
Sodium bicarbonate≥99.5%Fisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
TolueneAnhydrousFisher Scientific
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
Palladium on carbon (10 wt%)Sigma-Aldrich
Hydrogen gasHigh purity
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Anhydrous magnesium sulfateFisher Scientific
Silica gel60 Å, 230-400 meshFisher Scientific
Step 1: Protection of 3-(4-hydroxyphenyl)propanoic acid

Step1_Workflow Start Dissolve Phloretic Acid in aq. NaHCO3 Add_CbzCl Add Benzyl Chloroformate dropwise at 0 °C Start->Add_CbzCl Stir Stir at room temperature Add_CbzCl->Stir Extract Extract with DCM Stir->Extract Dry Dry organic layer (MgSO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography Evaporate->Purify Product1 Obtain Protected Intermediate Purify->Product1

Caption: Workflow for the protection of the phenolic hydroxyl group.

  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate.

Step 2: Fischer Esterification of the Protected Intermediate

Step2_Workflow Start Dissolve Protected Intermediate in Benzyl Alcohol & Toluene Add_Catalyst Add p-Toluenesulfonic acid Start->Add_Catalyst Reflux Reflux with Dean-Stark trap Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Wash Wash with aq. NaHCO3 Cool->Wash Dry Dry organic layer (MgSO4) Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product2 Obtain Benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate Evaporate->Product2

Caption: Workflow for the Fischer esterification step.

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the protected intermediate (1.0 eq) in a mixture of benzyl alcohol (5.0 eq) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate. This intermediate can be used in the next step without further purification if TLC analysis shows sufficient purity.

Step 3: Deprotection to Yield this compound

Step3_Workflow Start Dissolve Diester Intermediate in Ethyl Acetate/Methanol Add_Catalyst Add Pd/C catalyst Start->Add_Catalyst Hydrogenate Hydrogenate under H2 atmosphere Add_Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify Final_Product Obtain this compound Purify->Final_Product

Caption: Workflow for the final deprotection step.

  • Dissolve the crude benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

  • Add 10% palladium on carbon (10 mol% Pd) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[6]

Characterization of this compound

Technique Expected Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons, and two triplets for the ethylene bridge of the propanoate moiety. The phenolic proton will appear as a broad singlet.
¹³C NMR The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the benzylic methylene carbon, and the two aliphatic carbons of the propanoate chain.
FTIR The infrared spectrum will exhibit a broad absorption band for the phenolic hydroxyl group (O-H stretch), a strong absorption for the ester carbonyl group (C=O stretch), and characteristic absorptions for the aromatic C-H and C=C bonds.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₆O₃, MW: 256.29 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely on the filter paper.

  • Hydrogen gas is highly flammable. Ensure that there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This technical guide has outlined a reliable and selective three-step synthesis for this compound. By employing a protecting group strategy, this protocol effectively addresses the challenge of chemoselectivity, enabling the targeted esterification of the carboxylic acid in the presence of a phenolic hydroxyl group. The detailed experimental procedures, coupled with characterization data and safety guidelines, provide a comprehensive resource for researchers in the fields of medicinal chemistry and organic synthesis. The successful implementation of this protocol will facilitate the production of this valuable intermediate for its application in the development of novel therapeutic agents and other advanced materials.

References

  • Benzyl chloroformate. In Wikipedia; 2023. [Link]

  • Chen, M., Lai, X., Zhou, C., & Yang, X. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1412. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Hydrogenolysis of benzyl-protected esters. [Link]

  • ResearchGate. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Csp3–H Bond Activation under Metal-Free Conditions. [Link]

  • PubChem. 3-(4-hydroxyphenyl)-N-benzylpropionamide. [Link]

  • University of California, Davis. NMR Chemical Shifts. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

  • ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • YouTube. BENZYL SYNTHESIS. #ncchem. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • NIST WebBook. 3-(4-Hydroxyphenyl)propionitrile. [Link]

  • SpectraBase. Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • mzCloud. 3 4 Hydroxyphenyl propionic acid. [Link]

  • NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • NIST WebBook. Benzenepropanoic acid, 4-hydroxy-. [Link]

  • National Center for Biotechnology Information. (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

Sources

An In-depth Technical Guide to Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(4-hydroxyphenyl)propanoate, with the CAS number 31770-76-0, is an aromatic ester that holds significant interest in the field of organic synthesis and medicinal chemistry. Structurally, it is the benzyl ester of 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid. This compound belongs to the broader class of phenolic compounds, which are widely recognized for their diverse biological activities. The presence of the 4-hydroxyphenyl moiety is a key structural feature found in numerous FDA-approved drugs and investigational new drug candidates, conferring a range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

The versatility of the phenolic hydroxyl group, which can participate in hydrogen bonding, redox reactions, and nucleophilic substitutions, allows molecules like this compound to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 31770-76-0Generic
Molecular Formula C₁₆H₁₆O₃Generic
Molecular Weight 256.29 g/mol Generic
IUPAC Name This compoundGeneric
Appearance Pale Orange to Orange SolidPharmaffiliates
Melting Point 170-174 °CSigma-Aldrich
Boiling Point 407.9±25.0 °C at 760 mmHgSigma-Aldrich

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is through the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Benzyl alcohol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid, a 3-5 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: Suitable solvent systems include mixtures of ethyl acetate and hexane.

  • Column Chromatography: A silica gel column with a gradient elution system of hexane and ethyl acetate is effective for purification. The polarity of the eluent can be gradually increased to first elute any unreacted benzyl alcohol and then the desired ester.

Synthesis_Workflow

Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the benzyl and the 3-(4-hydroxyphenyl)propanoate moieties.

  • Benzyl group: A multiplet in the range of 7.2-7.4 ppm corresponding to the five aromatic protons of the phenyl ring, and a singlet around 5.1 ppm for the two benzylic protons (-CH₂-).

  • 3-(4-hydroxyphenyl)propanoate group: An AA'BB' system of doublets for the aromatic protons on the phenol ring, typically around 6.7 and 7.0 ppm. Two triplets corresponding to the two methylene groups of the propanoate chain (-CH₂-CH₂-) are expected around 2.6 and 2.9 ppm. A broad singlet for the phenolic hydroxyl proton (-OH) will also be present, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

  • Carbonyl carbon: A signal in the downfield region, typically around 173 ppm.

  • Aromatic carbons: Signals in the range of 115-160 ppm.

  • Benzylic carbon: A signal around 66 ppm.

  • Aliphatic carbons: Signals for the two methylene carbons of the propanoate chain will appear in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 256. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and other characteristic fragments of the 3-(4-hydroxyphenyl)propanoic acid moiety.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the available literature, the extensive research on its parent compound, 3-(4-hydroxyphenyl)propanoic acid, and its derivatives provides strong evidence for its potential as a bioactive molecule.[2][3]

Antimicrobial Activity

Numerous derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1] These findings suggest that the 4-hydroxyphenylpropanoate scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the optimal temperature for the growth of the microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their anticancer properties.[2][4] Studies have shown that these compounds can reduce the viability of cancer cell lines, suggesting that this compound may also possess cytotoxic activity against cancer cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress, a key factor in the pathogenesis of many diseases.[6]

Safety and Handling

This compound is classified as a substance with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and significant potential for applications in drug discovery. The presence of the 4-hydroxyphenyl moiety, a well-established pharmacophore, suggests that this compound is a promising candidate for further investigation of its antimicrobial, anticancer, and antioxidant properties. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound, paving the way for the development of new therapeutic agents.

References

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

  • Pharmaffiliates. Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

  • Al-Oqaili, R. A., Al-Jumaily, R. M., & Al-Sultani, A. A. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 10, 638. [Link]

  • Nowak, A., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and its Derivatives. Sciforum, mdpi-E3S2022-13009. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7203. [Link]

  • PubChem. Benzyl 3-(3,4-dihydroxyphenyl)propanoate. [Link]

  • Luo, S.-N., Chen, L., Gao, Y. X., & Zhao, Y.-F. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. [Link]

  • Liyana Pathiranage, A., & Gazis, P. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 6(1), 1-6. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Tenover, F. C. (2022). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]

  • Patel, K. D., Patel, H. D., & Patel, K. C. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 4(4), 1629-1633. [Link]

  • Yang, R., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(11), 5945-5953. [Link]

Sources

Spectral Characterization of Benzyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for Benzyl 3-(4-hydroxyphenyl)propanoate, a key intermediate in various synthetic applications. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Introduction: The Molecular Blueprint

This compound (CAS No: 31770-76-0) possesses a unique combination of functional groups: a phenolic hydroxyl group, an ester, and two aromatic rings. This intricate assembly gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This guide will dissect the expected spectral data, providing a virtual roadmap for the characterization of this compound. While actual experimental data is referenced from platforms such as ChemicalBook, the following analyses are based on established spectroscopic principles and data from analogous structures to provide a robust predictive framework.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high precision.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35m5HAr-H (Benzyl)The five protons on the monosubstituted benzyl ring are expected to resonate in this region as a complex multiplet.
~7.05d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂CH₂COO-)These aromatic protons are deshielded by the electron-withdrawing effect of the propanoate group. They appear as a doublet due to coupling with the protons meta to the substituent.
~6.75d, J ≈ 8.5 Hz2HAr-H (meta to -CH₂CH₂COO-)These protons are shielded relative to their ortho counterparts and also appear as a doublet.
~5.10s2H-O-CH₂ -PhThe benzylic protons are deshielded by the adjacent oxygen and aromatic ring, resulting in a downfield singlet.
~4.90br s1H-OH The phenolic proton signal is typically broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding.
~2.90t, J ≈ 7.5 Hz2HAr-CH₂ -CH₂-These benzylic-type protons are adjacent to a CH₂ group, resulting in a triplet.
~2.65t, J ≈ 7.5 Hz2H-CH₂-CH₂ -COO-These protons are adjacent to the carbonyl group and a CH₂ group, also appearing as a triplet.

Interpretation and Causality:

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons of the benzyl group are in a relatively standard aromatic region. The p-disubstituted pattern of the hydroxyphenyl ring gives rise to two distinct doublets. The benzylic protons of the benzyl ester are significantly deshielded by the adjacent oxygen atom, appearing as a singlet due to the absence of adjacent protons. The two methylene groups of the propanoate chain form an ethyl-like system, resulting in two triplets. The phenolic proton's broadness and variable chemical shift are characteristic features.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are similar to ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~173.0C =OThe ester carbonyl carbon is highly deshielded.
~154.0C -OHThe aromatic carbon attached to the hydroxyl group is significantly deshielded.
~136.0ipso-C (Benzyl)The quaternary carbon of the benzyl ring attached to the methylene group.
~132.0ipso-C (Hydroxyphenyl)The quaternary carbon of the hydroxyphenyl ring attached to the propanoate chain.
~129.5C H (ortho to -CH₂CH₂COO-)Aromatic carbons ortho to the substituent.
~128.5C H (ortho/para of Benzyl)Aromatic carbons of the benzyl group.
~128.0C H (meta of Benzyl)Aromatic carbons of the benzyl group.
~115.0C H (meta to -CH₂CH₂COO-)Aromatic carbons meta to the substituent, shielded by the hydroxyl group.
~66.5-O-C H₂-PhThe benzylic carbon is deshielded by the attached oxygen.
~36.0Ar-CH₂-C H₂-The methylene carbon adjacent to the carbonyl group.
~30.0Ar-C H₂-CH₂-The methylene carbon attached to the aromatic ring.

Structural Correlation Workflow

G cluster_mol This compound Structure cluster_nmr NMR Data mol C₁₆H₁₆O₃ h_nmr ¹H NMR - Aromatic Protons (7.35, 7.05, 6.75 ppm) - Benzylic Protons (5.10 ppm) - Propanoate Protons (2.90, 2.65 ppm) - Phenolic Proton (4.90 ppm) mol->h_nmr Proton Environments c_nmr ¹³C NMR - Carbonyl Carbon (~173.0 ppm) - Aromatic Carbons (154.0-115.0 ppm) - Benzylic Carbon (~66.5 ppm) - Aliphatic Carbons (~36.0, ~30.0 ppm) mol->c_nmr Carbon Environments

Caption: Correlation of the molecular structure with ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
3500-3200Strong, BroadO-H stretchPhenolic -OHThe broadness is due to intermolecular hydrogen bonding.[3][4][5]
3100-3000MediumC-H stretchAromatic C-HCharacteristic of sp² C-H bonds in the aromatic rings.[3]
3000-2850MediumC-H stretchAliphatic C-HCharacteristic of sp³ C-H bonds in the methylene groups.
~1735StrongC=O stretchEster C=OThe strong absorption is typical for an ester carbonyl group.[6]
1610, 1515MediumC=C stretchAromatic C=CThese absorptions are characteristic of the benzene rings.[3]
~1220StrongC-O stretchPhenolic C-OThe C-O stretch of the phenol is typically at a higher wavenumber than that of aliphatic alcohols.[3][5]
1250-1000StrongC-O stretchEster C-OThe C-O stretching vibrations of the ester group.[6]

Data Interpretation Workflow

G cluster_mol Functional Groups cluster_ir IR Spectral Features mol Phenol Ester Aromatic Rings Aliphatic Chain oh_stretch ~3300 cm⁻¹ (broad) O-H Stretch mol->oh_stretch identifies co_stretch ~1735 cm⁻¹ (strong) C=O Stretch mol->co_stretch identifies arom_stretch 1610, 1515 cm⁻¹ C=C Stretch mol->arom_stretch identifies c_o_stretch ~1220, 1250-1000 cm⁻¹ C-O Stretch mol->c_o_stretch identifies

Caption: Mapping of functional groups to their characteristic IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 256. This corresponds to the molecular weight of this compound (C₁₆H₁₆O₃). The presence of this peak confirms the molecular formula.

  • Key Fragment Ions:

    • m/z = 91: This is a very common and often base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This fragment arises from the cleavage of the benzylic C-O bond.[7]

    • m/z = 107: This fragment likely corresponds to the hydroxytropylium ion or a related isomer, formed from cleavage of the bond between the two methylene groups of the propanoate chain.

    • m/z = 165: This fragment could result from the loss of the benzyl group ([M - 91]⁺).

    • m/z = 149: This could be formed by the loss of the phenoxy group.

Fragmentation Pathway Analysis

G M Molecular Ion (M⁺) m/z = 256 F91 Tropylium Ion m/z = 91 M->F91 Loss of C₉H₉O₃ radical F107 Hydroxytropylium Ion m/z = 107 M->F107 Cleavage of C-C bond F165 [M - C₇H₇]⁺ m/z = 165 M->F165 Loss of C₇H₇ radical

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion: A Cohesive Structural Portrait

The comprehensive analysis of the predicted NMR, IR, and MS data provides a self-validating and cohesive structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the puzzle, and their combined interpretation leaves little room for ambiguity. The characteristic signals in the ¹H and ¹³C NMR spectra define the proton and carbon skeleton, the IR absorptions confirm the presence of key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical entity.

References

  • Pharmaffiliates. CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • SpectraBase. Benzyl ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

  • LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • ACS Publications. Mass Spectra of Aromatic Esters | Analytical Chemistry. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Homework.Study.com. Predict the C-NMR spectra for benzyl propionate. [Link]

  • Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Reddit. Fragmentation of benzyl acetate : r/massspectrometry. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmaffiliates. CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0108844). [Link]

Sources

An In-depth Technical Guide on the Biological Activity of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of Benzyl 3-(4-hydroxyphenyl)propanoate. Drawing upon evidence from structurally related compounds, this document explores its predicted antioxidant, antimicrobial, and anticancer properties, offering a scientific foundation and practical methodologies for future research and development.

Introduction: Unveiling the Potential of a Phenolic Ester

This compound is a phenolic compound belonging to the class of benzyl esters. While direct extensive research on this specific molecule is emerging, the well-documented biological activities of its structural parent, 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), and its derivatives provide a strong rationale for investigating its therapeutic potential. The presence of the phenolic hydroxyl group is a key structural feature, suggesting a high likelihood of significant antioxidant properties.[1] Furthermore, the esterification with benzyl alcohol may enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

This guide will synthesize the existing knowledge on related compounds to build a predictive framework for the biological activities of this compound and provide detailed experimental protocols to validate these hypotheses.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through standard esterification methods. A common and efficient approach is the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] Alternatively, reaction with benzyl bromide in the presence of a base can also yield the desired ester.

General Synthesis Route:

Synthesis of this compound 3-(4-hydroxyphenyl)propanoic_acid 3-(4-hydroxyphenyl)propanoic Acid Reaction Esterification 3-(4-hydroxyphenyl)propanoic_acid->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Product This compound Reaction->Product Water H₂O Reaction->Water byproduct

Caption: General synthesis of this compound.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₁₆O₃PubChem
Molecular Weight256.29 g/mol PubChem
XLogP33.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Potential Biological Activities Based on Structural Analogs

The biological activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid have been a subject of significant research, revealing a spectrum of promising therapeutic properties. These findings serve as a strong foundation for predicting the potential bioactivities of this compound.

Antioxidant Activity

Mechanism of Action: The phenolic hydroxyl group in the 4-position of the phenyl ring is a key determinant of antioxidant activity.[1] This group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent antioxidant properties in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4][5] It is highly probable that this compound will exhibit similar, if not enhanced, antioxidant effects due to the presence of this critical functional group.

Antioxidant Mechanism Compound This compound (with Phenolic -OH) Neutralization Donates H• Compound->Neutralization Free_Radical Free Radical (R•) Free_Radical->Neutralization Stabilized_Radical Stabilized Phenoxy Radical Neutralization->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) Neutralization->Neutralized_Molecule

Caption: Proposed antioxidant mechanism.

Antimicrobial Activity

Spectrum of Activity: A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against a broad range of pathogens.[1][6] This includes activity against ESKAPE group bacteria and drug-resistant Candida species.[1] Notably, these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[6]

The antimicrobial potential of these compounds underscores the promise of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a foundational platform for developing new antimicrobial agents.[6] The introduction of the benzyl group in this compound may modulate this activity, potentially enhancing its ability to penetrate microbial cell membranes.

Minimum Inhibitory Concentrations (MIC) of Related Compounds:

PathogenMIC Range (µg/mL)Source
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[6]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[6]
Gram-negative pathogens8 - 64[6]
Drug-resistant Candida species8 - 64[6]
Anticancer Activity

Cellular Mechanisms: The anticancer potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been demonstrated against various cancer cell lines, including A549 non-small cell lung cancer cells.[5] The observed anticancer effects are multifaceted and include:

  • Reduction of Cell Viability: Certain derivatives were able to reduce A549 cell viability by 50%.[3][4]

  • Suppression of Cell Migration: These compounds also showed the ability to suppress the migration of A549 cells in vitro.[3][4]

  • Favorable Cytotoxicity Profile: Importantly, some of these derivatives displayed favorable cytotoxicity properties towards noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[3][4]

The interplay between antioxidant and anticancer activities is a crucial aspect, as reactive oxygen species (ROS) play a significant role in cancer pathogenesis.[3][4][5] Compounds that possess both of these properties are therefore of particular interest in oncology research.

Anticancer Signaling Pathway Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS_Modulation Modulation of Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Modulation Cell_Viability Decreased Cell Viability ROS_Modulation->Cell_Viability Cell_Migration Inhibition of Cell Migration ROS_Modulation->Cell_Migration Apoptosis Induction of Apoptosis ROS_Modulation->Apoptosis

Caption: Conceptual anticancer signaling pathway.

Proposed Experimental Protocols

To empirically validate the predicted biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anticancer Activity Assessment: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow cluster_0 Antioxidant Activity cluster_1 Antimicrobial Activity cluster_2 Anticancer Activity DPPH_Assay DPPH Radical Scavenging Assay IC50_Antioxidant Determine IC₅₀ DPPH_Assay->IC50_Antioxidant Broth_Microdilution Broth Microdilution Assay MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination MTT_Assay MTT Cell Viability Assay IC50_Anticancer Determine IC₅₀ MTT_Assay->IC50_Anticancer Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->DPPH_Assay Compound_Synthesis->Broth_Microdilution Compound_Synthesis->MTT_Assay

Caption: Integrated experimental workflow.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. Based on the robust evidence from its structural analogs, it is hypothesized to possess valuable antioxidant, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic benefits.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Elucidating its precise mechanisms of action, understanding its structure-activity relationships through the synthesis of novel derivatives, and evaluating its pharmacokinetic and toxicological profiles will be critical steps in advancing this compound towards potential clinical applications. The exploration of this and similar phenolic esters could pave the way for the development of novel therapeutic agents for a range of diseases.

References

Sources

A Technical Guide to the Therapeutic Potential of Benzyl 3-(4-hydroxyphenyl)propanoate: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-(4-hydroxyphenyl)propanoate is a chemical entity with a structure suggestive of bioactive potential, yet it remains largely unexplored in the scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its therapeutic applications. While direct pharmacological data on this specific molecule is scarce, its structural components—a benzyl ester and a 3-(4-hydroxyphenyl)propanoic acid moiety—are present in numerous compounds with established biological activities. This document synthesizes information from related molecules to postulate potential therapeutic avenues, focusing on antioxidant and anti-inflammatory properties. Detailed, self-validating experimental protocols are provided to systematically evaluate these hypotheses, offering a roadmap for the preclinical assessment of this compound.

Introduction: Unveiling the Potential of an Understudied Molecule

This compound, with CAS number 31770-76-0, is primarily recognized as a compound useful in organic synthesis[1]. Its structure, featuring a phenolic group and a phenylpropanoid backbone, is reminiscent of naturally occurring compounds known for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4]. The benzyl ester functional group can influence the compound's lipophilicity and pharmacokinetic profile[5].

This guide acknowledges the nascent stage of research into this compound's therapeutic utility. Therefore, the subsequent sections are built upon a foundation of scientific inference, drawing parallels with structurally analogous compounds to propose and meticulously outline a research program for its systematic evaluation.

Postulated Therapeutic Applications and Mechanisms of Action

Based on the chemical scaffold of this compound, two primary areas of therapeutic potential are proposed: antioxidant and anti-inflammatory activities.

Antioxidant Potential

The presence of a 4-hydroxyphenyl group is a key indicator of potential antioxidant activity. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress[6][7][8]. Oxidative stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Hypothesized Mechanism of Action:

It is hypothesized that this compound can exert antioxidant effects through direct radical scavenging and potentially by modulating endogenous antioxidant pathways.

Antioxidant_Mechanism Oxidative Stress Oxidative Stress ROS/RNS Reactive Oxygen/Nitrogen Species Oxidative Stress->ROS/RNS Cellular Damage Cellular Damage ROS/RNS->Cellular Damage Neutralized Species Neutralized Species ROS/RNS->Neutralized Species Neutralization BHP This compound BHP->Neutralized Species Radical Scavenging

Caption: Hypothesized direct radical scavenging mechanism of this compound.

Anti-inflammatory Potential

Phenylpropanoids and other phenolic compounds have demonstrated significant anti-inflammatory properties[3][9][10]. Inflammation is a critical component of the immune response, but chronic inflammation contributes to various pathologies, including arthritis, inflammatory bowel disease, and atherosclerosis.

Hypothesized Mechanism of Action:

The anti-inflammatory activity of this compound may be mediated through the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the modulation of pro-inflammatory cytokine production. The structurally related compound, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress inflammation in macrophages[11].

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Signaling Pathway Inflammatory Stimuli->NF-κB Pathway COX/LOX Pathways COX/LOX Pathways Inflammatory Stimuli->COX/LOX Pathways Pro-inflammatory Mediators Pro-inflammatory Cytokines & Prostaglandins NF-κB Pathway->Pro-inflammatory Mediators COX/LOX Pathways->Pro-inflammatory Mediators BHP This compound BHP->NF-κB Pathway Inhibition BHP->COX/LOX Pathways Inhibition

Caption: Postulated inhibitory effect of this compound on key inflammatory pathways.

Experimental Protocols for Therapeutic Evaluation

The following section details a structured, multi-tiered approach to systematically investigate the therapeutic potential of this compound.

Tier 1: In Vitro Antioxidant Activity Assays

These initial assays will establish the direct antioxidant capacity of the compound.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To determine the free radical scavenging activity of the test compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Objective: To measure the ability of the compound to reduce ferric iron.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

    • Add the FRAP reagent to the test compound dilutions in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known antioxidant (e.g., Trolox).

    • Express the results as Trolox equivalents.

Assay Parameter Measured Positive Control
DPPHRadical ScavengingAscorbic Acid
FRAPReducing PowerTrolox
Tier 2: Cell-Based Assays for Anti-inflammatory Activity

These assays will assess the compound's effects on inflammatory responses in a cellular context.

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Objective: To evaluate the inhibitory effect on the production of the pro-inflammatory mediator, nitric oxide.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure the observed effects are not due to cytotoxicity.

3.2.2. Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To measure the effect on the production of key pro-inflammatory cytokines.

  • Methodology:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Pre-treat the PBMCs with the test compound.

    • Stimulate with LPS.

    • After an appropriate incubation period (e.g., 24 hours), collect the supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Antioxidant Assays cluster_tier2 Tier 2: Cell-Based Anti-inflammatory Assays DPPH_Assay DPPH Assay FRAP_Assay FRAP Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) Cytokine_Assay Cytokine Production Assay (Human PBMCs) BHP This compound BHP->DPPH_Assay BHP->FRAP_Assay BHP->NO_Assay BHP->Cytokine_Assay

Caption: A tiered experimental workflow for evaluating the therapeutic potential of this compound.

Future Directions and Concluding Remarks

Should this compound demonstrate promising activity in the initial in vitro and cell-based assays, further preclinical development would be warranted. This would include in vivo studies in animal models of diseases with oxidative stress and inflammatory components, such as carrageenan-induced paw edema in rodents[9][10]. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the compound would also be crucial.

References

  • Chen, L., Gao, Y. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o270. [Link]

  • Der Pharma Chemica. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

  • MDPI. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]

  • MDPI. (2019). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

  • MDPI. (2021). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. [Link]

  • MDPI. (2018). In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. [Link]

  • National Center for Biotechnology Information. (2024). Benzenepropanoic acid, 4-hydroxy-, methyl ester. PubChem Compound Summary for CID 79706. [Link]

  • National Center for Biotechnology Information. (2024). Benzyl 3-(3,4-dihydroxyphenyl)propanoate. PubChem Compound Summary for CID 42633825. [Link]

  • National Center for Biotechnology Information. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

  • National Center for Biotechnology Information. (2009). (S)-Benzyl 2-amino-3-(4-hydroxy-phen-yl)propanoate. [Link]

  • National Center for Biotechnology Information. (2020). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

  • National Center for Biotechnology Information. (2006). Anti-inflammatory action of phenolic compounds from Gastrodia elata root. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Pharmaffiliates. Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

  • ResearchGate. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • ResearchGate. (2015). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link]

  • Royal Society of Chemistry. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

  • The International Union of Crystallography. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

Sources

A Technical Guide to Benzyl 3-(4-hydroxyphenyl)propanoate: Synthesis, Bioactivity, and Future Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Nature's Scaffolds for Drug Discovery

Phenolic acids are a diverse class of secondary metabolites ubiquitously found in the plant kingdom, forming a cornerstone of the human diet and traditional medicine.[1] Their inherent antioxidant, anti-inflammatory, and antimicrobial properties make them attractive starting points for drug discovery.[1][2] One such phenolic acid, 3-(4-hydroxyphenyl)propanoic acid, commonly known as phloretic acid, is a natural product found in olives and is also a metabolic byproduct of flavonoid digestion by human gut microbiota.[3]

While natural products possess significant therapeutic potential, their native forms often have limitations, such as poor bioavailability or suboptimal potency. Chemical modification into derivatives, like esters, is a key strategy to overcome these hurdles. Esterification can modulate a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes and improving its pharmacokinetic profile.[2] This guide focuses on a specific derivative, Benzyl 3-(4-hydroxyphenyl)propanoate , exploring its synthesis from its natural precursor, its predicted biological activities based on its structural class, and detailed protocols for its evaluation as a potential therapeutic agent.

This document serves as a technical resource for researchers and drug development professionals, providing both the conceptual framework and the practical methodologies required to investigate this promising class of natural product derivatives.

Part 1: Synthesis and Characterization of this compound

The creation of this compound from its parent compound, phloretic acid, is a fundamental chemical transformation. The primary goal is to attach a benzyl group via an ester linkage to the carboxylic acid moiety of phloretic acid. This modification is strategically significant; the benzyl group increases the molecule's nonpolar character, which can enhance its interaction with lipid-rich biological environments like cell membranes.

Synthetic Pathway: Fischer Esterification

A reliable and scalable method for this synthesis is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (phloretic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst.

G PhloreticAcid Phloretic Acid (Substrate) Reflux Reaction Vessel (Reflux, Toluene) PhloreticAcid->Reflux BenzylAlcohol Benzyl Alcohol (Reagent) BenzylAlcohol->Reflux Catalyst H₂SO₄ (cat.) (Catalyst) Catalyst->Reflux Protonation of Carbonyl Product This compound (Product) Reflux->Product Esterification & Dehydration Purification Purification (Column Chromatography) Product->Purification Crude Product Purification->Product Purified Product

Caption: Fischer Esterification workflow for synthesis.

Detailed Experimental Protocol: Synthesis
  • Reagents & Equipment :

    • 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid)

    • Benzyl alcohol

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4]

    • Toluene (or another suitable solvent to facilitate water removal)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator

    • Silica gel for column chromatography

  • Procedure :

    • To a solution of phloretic acid (1 equivalent) in toluene, add benzyl alcohol (1.5 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

    • Set up the reaction mixture for reflux using a Dean-Stark apparatus to azeotropically remove the water generated during the reaction.[4]

    • Reflux the mixture for 3-5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.[5]

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy : To identify key functional groups, such as the phenolic -OH stretch, the ester carbonyl (C=O) stretch, and C-O stretches.

Part 2: Biological Activity and Mechanistic Insights

While direct studies on this compound are limited, its bioactivity can be inferred from the extensive research on phenolic acids and their esters.[1][2] The primary activities of interest are antioxidant and anti-inflammatory effects, which are hallmarks of this compound class.[1][6]

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[7] This process interrupts the chain reactions that can lead to cellular damage. The esterification of the carboxylic acid is not expected to diminish this core antioxidant capability, which resides in the phenolic ring.

G

Caption: Hydrogen atom donation by the phenolic hydroxyl group.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[1] Phenolic compounds can mitigate inflammation by inhibiting key pro-inflammatory enzymes and signaling pathways.[6] A central pathway is the nuclear factor-kappa B (NF-κB) pathway.[8][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10] Phenolic esters have been shown to suppress the activation of NF-κB and downstream targets, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8][10]

Part 3: Experimental Workflows for Bioactivity Screening

To validate the predicted bioactivities, a series of robust, self-validating in vitro assays are essential. The following protocols provide step-by-step guidance for assessing the antioxidant and anti-inflammatory potential of this compound.

Workflow 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay is a rapid and reliable method to screen for antioxidant activity.[11][12] It measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[13][14] The reduction of the purple DPPH radical to a pale-yellow hydrazine is monitored spectrophotometrically.[12][14]

G

Caption: High-throughput DPPH antioxidant assay workflow.

  • Detailed Protocol :

    • Preparation :

      • Prepare a stock solution of this compound in methanol.

      • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[13]

      • Use Ascorbic acid or Trolox as a positive control.

    • Assay Procedure (96-well plate format) :

      • To each well, add 20 µL of the sample or standard at various concentrations.

      • Add 200 µL of the DPPH working solution to all wells.

      • Prepare a blank well containing only methanol.

      • Prepare a control well containing methanol and the DPPH solution.

    • Incubation & Measurement :

      • Incubate the plate in the dark at room temperature for 30 minutes.[13]

      • Measure the absorbance at 517 nm using a microplate reader.[12]

    • Data Analysis :

      • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow 2: Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory)

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS. The amount of NO produced is quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[15]

  • Detailed Protocol :

    • Cell Culture :

      • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

      • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment :

      • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. Ensure the final DMSO concentration is non-toxic (<0.1%).

      • Include a vehicle control (DMSO only) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. A non-stimulated control group should also be included.

    • Nitrite Quantification (Griess Assay) :

      • After incubation, collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each supernatant sample.[16]

      • Incubate for 10 minutes at room temperature, protected from light.[16]

      • Add 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[16]

    • Measurement & Analysis :

      • Measure the absorbance at 540 nm.[15][16]

      • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

      • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

      • It is critical to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays provide a quantitative measure of the compound's bioactivity. A lower IC₅₀ value in the DPPH assay indicates higher antioxidant potency, while a lower IC₅₀ for NO inhibition signifies stronger anti-inflammatory potential.

Compound ClassModificationExpected Antioxidant Activity (DPPH IC₅₀)Expected Anti-inflammatory Activity (NO IC₅₀)Rationale
Phloretic Acid Parent CompoundModerateModerateBaseline activity of the natural phenolic acid.
Methyl Ester Small Alkyl EsterModerateModerate-HighIncreased lipophilicity may slightly enhance cellular uptake.[2]
Benzyl Ester Aromatic EsterModerateHighSignificant increase in lipophilicity and potential for π-π stacking interactions could improve cell membrane permeability and target engagement.
Catechol Derivative Additional -OHVery HighVery HighA second hydroxyl group (ortho-dihydroxy) significantly increases hydrogen-donating capacity and radical scavenging.[2]

This comparative analysis helps to establish a preliminary Structure-Activity Relationship (SAR), guiding future chemical modifications to optimize potency and selectivity. For instance, the increased efficacy of longer alkyl chain esters suggests that lipophilicity is a key determinant for the antimicrobial and anti-inflammatory activity of phenolic acid derivatives.[2]

Conclusion and Future Directions

This compound represents a compelling natural product derivative that marries the inherent biological activity of phloretic acid with potentially improved drug-like properties. The synthetic and screening methodologies outlined in this guide provide a clear and robust framework for its initial investigation.

Future research should focus on:

  • Expanding the Bioactivity Profile : Screening against a broader panel of targets, including other inflammatory pathways (e.g., MAPK, COX) and cancer cell lines.

  • Mechanism of Action Studies : Utilizing molecular biology techniques (e.g., Western blot, qPCR) to confirm the inhibition of specific signaling proteins like iNOS, COX-2, and NF-κB p65.[8][9]

  • In Vivo Validation : Advancing promising candidates to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying these principles, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of next-generation therapeutics derived from nature's vast chemical library.

References

  • Title: Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC Source: PubMed Central URL: [Link]

  • Title: Phthalic Acid Esters: Natural Sources and Biological Activities Source: MDPI URL: [Link]

  • Title: The antioxidant activity of phloretin: The disclosure of a new antioxidant pharmacophore in flavonoids | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells Source: MDPI URL: [Link]

  • Title: (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate - PMC Source: NIH URL: [Link]

  • Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

  • Title: List of phenolic acids previously reported for their anti-inflammatory effects. Source: ResearchGate URL: [Link]

  • Title: Antimicrobial and antioxidant properties of phenolic acids alkyl esters Source: SciSpace URL: [Link]

  • Title: Benzyl 3-(3,4-dihydroxyphenyl)propanoate | C16H16O4 | CID 42633825 Source: PubChem URL: [Link]

  • Title: The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC Source: NIH URL: [Link]

  • Title: (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate Source: IUCr Journals URL: [Link]

  • Title: (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate Source: IUCr Journals URL: [Link]

  • Title: CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)propionate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review Source: MDPI URL: [Link]

  • Title: The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids Source: PubMed URL: [Link]

  • Title: Ultra Sensitive Assay for Nitric Oxide Synthase Source: Oxford Biomedical Research URL: [Link]

  • Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]

  • Title: DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ Source: G-Biosciences URL: [Link]

  • Title: Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Full article: Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase Source: Taylor & Francis Online URL: [Link]

  • Title: Antioxidant Assay: The DPPH Method Source: LOUIS URL: [Link]

  • Title: Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 Source: PubChem URL: [Link]

  • Title: Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity Source: Der Pharma Chemica URL: [Link]

  • Title: benzyl propanoate Source: ChemBK URL: [Link]

  • Title: (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Phloretic acid Source: Wikipedia URL: [Link]

  • Title: (PDF) Phthalic Acid Esters: Natural Sources and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera Source: PubMed URL: [Link]

  • Title: benzyl propionate, 122-63-4 Source: The Good Scents Company URL: [Link]

  • Title: Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action Source: MDPI URL: [Link]

  • Title: Benzyl 3-(4-Hydroxyphenyl)propionate | 31770-76-0 Source: Coompo Research Chemicals URL: [Link]

Sources

An In-Depth Technical Guide to the In-Vitro Evaluation of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Probing the Untapped Potential of a Phenolic Ester

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive guide to the in-vitro investigation of Benzyl 3-(4-hydroxyphenyl)propanoate. While direct biological studies on this specific molecule are not extensively reported in current literature, its chemical architecture—a benzyl ester of 3-(4-hydroxyphenyl)propanoic acid—strongly suggests a range of potential bioactivities worthy of exploration. The 4-hydroxyphenylpropanoic acid moiety is a known phenolic compound, a class of molecules celebrated for their antioxidant and anti-inflammatory properties.[1][2] Furthermore, related structures have demonstrated promising anticancer activities in preclinical studies.[3][4]

This guide, therefore, is structured not as a review of existing data, but as a forward-looking roadmap for discovery. We will proceed from the known chemical properties and synthesis of this compound to a proposed suite of in-vitro assays designed to systematically uncover its therapeutic potential. The methodologies detailed herein are grounded in established protocols for analogous compounds, providing a robust framework for your investigations.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Synonyms: 4-Hydroxy-benzenepropanoic Acid Phenylmethyl Ester[5]

  • CAS Number: 31770-76-0[5]

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

  • Chemical Structure:

    
    (A proper chemical structure image would be placed here in a real document)
    

This compound is primarily recognized as a compound useful in organic synthesis. Its synthesis can be achieved through standard esterification procedures, such as the reaction of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol in the presence of an acid catalyst, or the reaction of the corresponding acid chloride with benzyl alcohol. A related protocol for the synthesis of a similar compound, 3-(3-(benzyloxy)phenyl)propanoic acid, involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with benzyl bromide in the presence of a base like potassium carbonate.

Hypothesized Biological Activities and a Proposed In-Vitro Investigative Workflow

Based on the structural motifs present in this compound, we can hypothesize several key biological activities. The phenolic hydroxyl group is a hallmark of antioxidant compounds, capable of scavenging free radicals.[1] The phenylpropanoid backbone is found in many natural products with anti-inflammatory properties.[6] Finally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potential as anticancer agents.[3][4]

This leads to a logical, three-pronged in-vitro investigation:

  • Antioxidant Capacity Assessment: To determine the compound's ability to neutralize free radicals.

  • Anti-inflammatory Activity Profiling: To investigate its potential to modulate key inflammatory pathways.

  • Cytotoxicity and Anticancer Screening: To evaluate its effect on cell viability, particularly in cancer cell lines.

The following diagram illustrates the proposed experimental workflow:

Caption: Proposed workflow for the in-vitro evaluation of this compound.

Detailed Experimental Protocols

Assessment of Antioxidant Capacity

The antioxidant potential of this compound can be robustly assessed using a combination of assays that measure different aspects of antioxidant action.

This assay measures the ability of the test compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[7][8]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compound in 96-well plates.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Add the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.[9]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) should be determined from a dose-response curve.

Parameter Typical Value
DPPH Concentration0.1 mM
Incubation Time30 minutes
Wavelength517 nm
Positive ControlAscorbic Acid / Trolox
Evaluation of Anti-inflammatory Activity

A common in-vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[6]

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • A known inhibitor of NO production, such as L-NMMA, can be used as a positive control.

Protocol:

  • Following the same cell culture and treatment protocol as for the NO assay, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits, following the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL.

The NF-κB pathway is a critical regulator of inflammation.[10] Investigating the effect of the compound on this pathway can provide mechanistic insights.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2)

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Protocol (Western Blot for p-p65):

  • Culture and treat cells as described above, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated p65 (p-p65) and total p65.

  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the ratio of p-p65 to total p65.

Cytotoxicity and Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Seed cancer cell lines (e.g., A549 human lung carcinoma) and a non-cancerous control cell line (e.g., Vero cells) in 96-well plates.[3][4]

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value for each cell line.

Cell Line Type Purpose
A549Human Lung CarcinomaCancer cell model
MCF-7Human Breast AdenocarcinomaCancer cell model
VeroKidney epithelial cells from an African green monkeyNon-cancerous control for selectivity

Concluding Remarks and Future Directions

This guide provides a foundational framework for the in-vitro characterization of this compound. Positive results in any of the proposed assays would warrant further, more detailed mechanistic studies. For instance, significant anti-inflammatory activity could lead to investigations into its effects on the cyclooxygenase (COX) enzymes.[11] Potent and selective anticancer activity would necessitate studies into the mechanisms of cell death (apoptosis vs. necrosis) and effects on the cell cycle. Should the compound exhibit tyrosinase inhibitory activity, as has been seen with other phenolic structures, it could have applications in cosmetics.[12]

The systematic approach outlined here, moving from broad screening to more focused mechanistic studies, represents a robust and efficient path to unlocking the potential of this compound. The insights gained will be invaluable for guiding future pre-clinical and clinical development efforts.

References

  • Luo, S. N., Chen, L., Gao, Y. X., Xu, P. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxy-phen-yl)propanoate. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o270. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International journal of molecular sciences, 25(13), 7234. [Link]

  • Pharmaffiliates. (n.d.). Benzyl 3-(4-Hydroxyphenyl)propionate. Retrieved January 12, 2026, from [Link]

  • IARC. (n.d.). 3-Hydroxyphenylpropionic acid (Compound). Exposome-Explorer. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(11), 5994–6002. [Link]

  • Lee, J., Park, W., & Lim, J. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Agricultural and Food Chemistry, 72(4), 2056–2066. [Link]

  • Chen, L., Gao, Y. X., Zhao, Y. F., et al. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1412. [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved January 12, 2026, from [Link]

  • Li, R., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]

  • Gonçalves, J. C. R., de Oliveira, A. R. M., & de Souza, G. E. P. (2016). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 21(11), 1573. [Link]

  • Kim, J. Y., et al. (2023). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 28(14), 5431. [Link]

  • Al-Awad, A. A., et al. (2024). Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. Cureus, 16(5), e60908. [Link]

  • Zhang, Y., et al. (2021). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Journal of Analytical Methods in Chemistry, 2021, 8816837. [Link]

  • MDPI. (2024). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Antioxidant Properties of Hydroxyphenyl Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxyphenyl propanoates, a class of phenolic compounds, are of significant interest in the fields of pharmacology and drug development due to their potent antioxidant properties. This guide provides a comprehensive technical overview of the core principles governing their antioxidant activity. We will delve into the mechanistic underpinnings of their function, explore the critical structure-activity relationships that dictate their efficacy, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the discovery and development of novel antioxidant therapeutics.

The Chemical Foundation of Antioxidant Activity in Hydroxyphenyl Propanoates

Hydroxyphenyl propanoates are characterized by a phenyl ring substituted with one or more hydroxyl groups and a propanoate side chain. This fundamental structure is shared by many naturally occurring and synthetic compounds with significant biological activities. The antioxidant capacity of these molecules is intrinsically linked to the electronic properties of the hydroxylated phenyl ring.

Mechanisms of Free Radical Scavenging

The primary mechanism by which hydroxyphenyl propanoates exert their antioxidant effect is through the scavenging of reactive oxygen species (ROS) and other free radicals. This is primarily achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability is crucial as it prevents the newly formed radical from initiating further oxidative chain reactions.

  • Single Electron Transfer (SET): In the SET mechanism, a single electron is transferred from the phenolic compound to the free radical, forming a radical cation and an anion. The radical cation can then be deprotonated to form a phenoxyl radical.

The prevalent mechanism is influenced by the specific radical species, the solvent, and the pH of the system.

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Hydroxyphenyl propanoates with ortho-dihydroxy (catechol) or other suitable arrangements of hydroxyl groups can chelate these metal ions, sequestering them and preventing their participation in oxidative reactions. This secondary mechanism contributes to their overall antioxidant capacity.

Antioxidant_Mechanisms cluster_0 Hydroxyphenyl Propanoate cluster_1 Free Radical Scavenging cluster_2 Metal Chelation HPP Ar-OH HAT Hydrogen Atom Transfer (HAT) HPP->HAT Donates H• SET Single Electron Transfer (SET) HPP->SET Donates e⁻ Chelated Chelated Metal Complex HPP->Chelated Chelates ROS Free Radical (R•) ROS->HAT ROS->SET Neutralized Neutralized Molecule (RH) HAT->Neutralized Phenoxyl Resonance-Stabilized Phenoxyl Radical (Ar-O•) HAT->Phenoxyl SET->Phenoxyl + H⁺ Metal Transition Metal Ion (Mⁿ⁺) Metal->Chelated

Caption: Antioxidant mechanisms of hydroxyphenyl propanoates.

Structure-Activity Relationships (SAR)

The antioxidant potency of hydroxyphenyl propanoates is not uniform across the class; it is finely tuned by the substitution pattern on the aromatic ring and modifications to the propanoate side chain.[1][2]

Impact of Hydroxyl Group Substitution
  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. This is due to the increased probability of hydrogen or electron donation.

  • Position of Hydroxyl Groups: The relative position of the hydroxyl groups is a critical determinant of activity. An ortho-dihydroxy (catechol) arrangement, as seen in 3,4-dihydroxyphenyl propanoates, significantly enhances antioxidant capacity. This is attributed to the ability to form intramolecular hydrogen bonds, which stabilize the resulting phenoxyl radical. A para-dihydroxy (hydroquinone) arrangement is also favorable.

Influence of Other Ring Substituents
  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation and thereby enhancing antioxidant activity.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or carboxyl (-COOH) tend to decrease antioxidant activity by withdrawing electron density from the ring.

Role of the Propanoate Side Chain

The propanoate side chain can also influence the overall antioxidant properties of the molecule, primarily by affecting its lipophilicity and interaction with biological membranes. Esterification of the carboxylic acid can modulate these properties, which may be advantageous for specific applications.

SAR_Principles cluster_ring Aromatic Ring Modifications cluster_chain Side Chain Modifications SAR Structure-Activity Relationship Key Features Influencing Antioxidant Activity OH_Number Number of -OH Groups More -OH groups generally increase activity SAR->OH_Number OH_Position OH_Position SAR->OH_Position Substituents Other Substituents Electron-Donating Groups (EDGs) enhance activity Electron-Withdrawing Groups (EWGs) decrease activity SAR->Substituents Propanoate Propanoate Side Chain Influences lipophilicity and bioavailability SAR->Propanoate

Caption: Key structure-activity relationship principles.

In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of hydroxyphenyl propanoates. Each assay is based on a specific chemical reaction, and therefore, a panel of assays is recommended for a comprehensive assessment.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[4][5][6][7][8] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[4][5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[9] This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the test hydroxyphenyl propanoate in methanol (e.g., 1 mg/mL).[9]

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[9]

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same concentration range.[6][9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound or standard to respective wells.[9]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[9]

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.[9]

    • For the blank well, add 200 µL of methanol.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][9]

  • Measurement and Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[6][9]

    • Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[10]

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the % RSA against the concentration of the test compound.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[11] The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.[11][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[13]

    • Prepare a 2.45 mM potassium persulfate solution in water.[13]

    • To generate the ABTS•⁺, mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

    • Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[11]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14][15][16][17] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[15][17]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein).

    • Prepare a solution of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[14]

    • Prepare various concentrations of the test compound and a Trolox standard.[14][15]

  • Assay Procedure (96-well plate format):

    • Add the test compound or Trolox standard to the wells.

    • Add the fluorescein solution to all wells.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Data Analysis:

    • Monitor the fluorescence decay kinetically at an appropriate excitation and emission wavelength.

    • Calculate the area under the fluorescence decay curve (AUC).

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard. The results are expressed as Trolox equivalents (TE).[15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.[18][19][20][21][22] It accounts for factors like cell uptake, distribution, and metabolism of the test compound.[18][22] The assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[18][21][22]

Experimental Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and culture until confluent.[18][20][22]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., DPBS).[18][22]

    • Load the cells with the DCFH-DA probe solution and the test compound or a standard antioxidant (e.g., Quercetin).[18][22]

    • Incubate to allow for probe uptake and de-esterification.[18][20]

    • Wash the cells to remove excess probe and compound.[18]

    • Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[20]

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity over time using a microplate reader at appropriate excitation and emission wavelengths.[20][22]

    • The antioxidant activity is determined by the ability of the compound to suppress the induced fluorescence compared to control cells.

CAA_Workflow start Start: Confluent Cell Culture wash1 Wash Cells start->wash1 load Load with DCFH-DA Probe and Test Compound wash1->load incubate Incubate for Probe Uptake load->incubate wash2 Wash to Remove Excess incubate->wash2 induce Induce Oxidative Stress (AAPH) wash2->induce measure Kinetic Fluorescence Measurement induce->measure analyze Data Analysis measure->analyze end End: Determine Cellular Antioxidant Activity analyze->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Comparative Antioxidant Activity of Hydroxyphenyl Propanoate Derivatives

The following table summarizes the antioxidant activities of several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as determined by the DPPH radical scavenging assay.[23]

Compound IDSubstituent on the Propanoate MoietyDPPH Radical Scavenging Activity (%)
16 2,5-dimethyl-1H-pyrrol-1-yl61.2
33 3,4,5-trimethoxybenzylidene60.6
4 dimethyl 3,3'-(4-hydroxyphenyl)57.9
30 4-chlorobenzylidene57.4
8 4-chlorobenzylidene55.8
29 4-nitrobenzylidene54.4
24 N'-thiophen-3-ylmethylene53.6
7 4-nitrobenzylidene52.5
BHT (Control) Butylated hydroxytoluene22.0

Data adapted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[23]

In Vivo Considerations and Future Directions

While in vitro assays provide valuable initial screening data, it is crucial to validate these findings in vivo. Animal models of oxidative stress can be employed to assess the bioavailability, metabolism, and efficacy of hydroxyphenyl propanoates in a whole-organism context. Future research should focus on elucidating the in vivo mechanisms of action, including the modulation of endogenous antioxidant defense systems and signaling pathways. For instance, some hydroxyphenyl propanoates have been shown to suppress macrophage foam cell formation and restrict ox-LDL-induced cellular oxidative stress and inflammation.[24][25]

Conclusion

Hydroxyphenyl propanoates represent a promising class of antioxidant compounds with potential therapeutic applications. Their efficacy is governed by well-defined structure-activity relationships, with the number and position of hydroxyl groups on the phenyl ring being paramount. A comprehensive evaluation of their antioxidant potential requires a multi-assay approach, including both chemical and cell-based methods. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to rigorously assess and develop novel hydroxyphenyl propanoate-based antioxidants for the prevention and treatment of oxidative stress-related diseases.

References

  • ORAC assay measures antioxidant capacity | BMG LABTECH. (2022-02-02). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). Protocols.io. Retrieved from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. (2025-09-19). Lab Manager. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Retrieved from [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021-06-11). MDPI. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). MDPI. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024-02-26). PubMed Central. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). PMC - NIH. Retrieved from [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-09). ResearchGate. Retrieved from [Link]

  • Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). PubMed Central. Retrieved from [Link]

  • Antioxidant activity from the analysis in vitro. Results are expressed... (n.d.). ResearchGate. Retrieved from [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Retrieved from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018-02-01). ResearchGate. Retrieved from [Link]

  • Does anyone know an easy protocol for DPPH assay? (2013-10-10). ResearchGate. Retrieved from [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020-05-19). Retrieved from [Link]

  • tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di. (2021-10-07). PubMed. Retrieved from [Link]

  • Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. (n.d.). NIH. Retrieved from [Link]

  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025-10-09). ResearchGate. Retrieved from [Link]

  • Paper-based DPPH Assay for Antioxidant Activity Analysis. (n.d.). PubMed. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study. (n.d.). Scilit. Retrieved from [Link]

  • Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. (n.d.). MDPI. Retrieved from [Link]

  • In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the landscape of molecular pharmacology, while many compounds are extensively characterized, others remain enigmatic. Benzyl 3-(4-hydroxyphenyl)propanoate falls into the latter category. A benzyl ester of 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), this molecule resides at the intersection of well-understood chemical moieties, yet its specific biological narrative remains unwritten in publicly available literature. This guide, therefore, ventures into this unexplored territory. It is not a recitation of established facts about the title compound but rather a synthesized, in-depth technical framework built upon a robust, evidence-based hypothesis. By dissecting the known biological activities of its constituent parts and structurally similar molecules, we will construct a putative mechanism of action for this compound. This document is designed for the researcher, the scientist, and the drug development professional, providing not only a theoretical foundation but also a practical roadmap for empirical validation. We will proceed with the central hypothesis that this compound functions as a prodrug , whose biological effects are primarily mediated by its metabolites following in vivo hydrolysis.

Physicochemical Profile and Metabolic Fate

This compound is an aromatic ester with the molecular formula C₁₆H₁₆O₃. Its structure marries the phenolic acid, 3-(4-hydroxyphenyl)propanoic acid, with benzyl alcohol via an ester linkage. While specific data for this ester is sparse, its properties can be inferred from its components. The benzyl group increases its lipophilicity compared to the parent carboxylic acid, which may enhance its absorption and distribution.

The cornerstone of our hypothesis lies in the metabolic cleavage of the ester bond. Studies on analogous benzyl esters, such as benzyl acetate, have demonstrated that they are rapidly hydrolyzed by ubiquitous esterases in the body to yield benzyl alcohol and the corresponding carboxylic acid[1][2]. This metabolic activation is a common trajectory for ester-based prodrugs.

Therefore, we propose that the primary metabolic fate of this compound is its hydrolysis into 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol , which are then subject to their own metabolic pathways and biological activities.

parent This compound hydrolysis Esterase-mediated Hydrolysis parent->hydrolysis metabolite1 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid) hydrolysis->metabolite1 Primary Mediator of Anti-inflammatory Activity metabolite2 Benzyl Alcohol hydrolysis->metabolite2 Secondary Contributor (Bacteriostatic/Metabolized) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates phloretic_acid 3-(4-hydroxyphenyl) propanoic acid phloretic_acid->ikk Inhibits degradation Proteasomal Degradation ikb_p->degradation Targets for dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->genes Activates Transcription start Hypothesis: This compound is a prodrug. step1 Step 1: In Vitro Hydrolysis Assay (HPLC-MS) start->step1 Confirm metabolic conversion step2 Step 2: Cell-Based Anti-inflammatory Assay (RAW 264.7 cells + LPS) step1->step2 Test anti-inflammatory effect of parent compound and metabolites step3 Step 3: Mechanistic Protein Analysis (Western Blot) step2->step3 Probe signaling pathway inhibition (p-IκBα, p-p65) step4 Step 4: Transcriptional Activity Assay (NF-κB Reporter Assay) step3->step4 Confirm inhibition of NF-κB transcriptional activity end Validation of Mechanism step4->end

Caption: Experimental workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To confirm that this compound is hydrolyzed to 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol in a biologically relevant matrix.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Incubate the compound at a final concentration of 10 µM in either rat liver microsomes or fresh rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol.

Protocol 2: Macrophage-Based Anti-inflammatory Assay

Objective: To measure the inhibitory effect of this compound and its metabolites on the production of inflammatory mediators.

Methodology:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells for 1 hour with various concentrations of this compound, 3-(4-hydroxyphenyl)propanoic acid, or benzyl alcohol.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.

Protocol 3: Western Blot Analysis of NF-κB Pathway

Objective: To determine if the anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

Methodology:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a compelling, scientifically-grounded hypothesis can be formulated. The available data strongly suggest that it functions as a prodrug, undergoing rapid in vivo hydrolysis to release 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol. The former is posited as the primary driver of its biological effects, exerting anti-inflammatory and antioxidant activities predominantly through the inhibition of the NF-κB signaling pathway.

This technical guide provides a comprehensive theoretical framework and a clear experimental roadmap for the definitive elucidation of this mechanism. The validation of this hypothesis would not only illuminate the pharmacology of this specific molecule but also reinforce the potential of phenolic acid esterification as a strategy for developing novel anti-inflammatory therapeutics. Future research should focus on executing the outlined protocols, followed by in vivo studies in animal models of inflammation to confirm the therapeutic potential of this compound.

References

  • The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. (2023). MDPI. [Link]

  • Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection. (n.d.). National Institutes of Health. [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. [Link]

  • The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. (2023). National Institutes of Health. [Link]

  • Benzyl alcohol (100-51-6) | Chemical Effects in Biological Systems. (n.d.). National Toxicology Program. [Link]

  • The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. (2023). MDPI. [Link]

  • The effect of benzyl alcohol. (2025). Fengchen Group. [Link]

  • BENZYL ACETATE 1. Exposure Data. (n.d.). IARC Publications. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). National Institutes of Health. [Link]

  • What are the side effects of Benzyl Alcohol? (2024). Patsnap Synapse. [Link]

  • Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. (n.d.). PubMed. [Link]

  • Anti-inflammatory and immunosuppressive effect of phloretin. (n.d.). PubMed. [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244. (n.d.). PubChem. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). RSC Publishing. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). NCBI Bookshelf. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Institutes of Health. [Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxy-phen-yl)propanoate. (2009). PubMed. [Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs. (2025). ResearchGate. [Link]

  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. (n.d.). National Institutes of Health. [Link]

  • Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706. (n.d.). PubChem. [Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF. (2025). ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health. [Link]

  • Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. (2014). PubMed. [Link]

  • Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health. [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (n.d.). MDPI. [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). Preprints.org. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 3-(4-hydroxyphenyl)propanoate is a valuable organic compound utilized as a key intermediate in the synthesis of various molecules.[1] Its structure, incorporating both a benzyl ester and a phenolic hydroxyl group, presents a unique purification challenge. The purity of this intermediate is paramount, as residual starting materials, by-products, or solvents can introduce impurities into subsequent synthetic steps, potentially compromising the efficacy, safety, and yield of the final active pharmaceutical ingredient (API) or research compound.

This application note provides a comprehensive guide to the purification of this compound. We will explore two primary, scalable techniques: flash column chromatography and recrystallization. Additionally, a protocol for high-purity polishing using preparative High-Performance Liquid Chromatography (HPLC) is detailed for applications demanding the highest purity standards. The methodologies are designed to be robust and reproducible, with a focus on the scientific principles that govern the separation process.

Physicochemical Profile and Purification Strategy

Understanding the molecule's properties is the cornerstone of developing an effective purification strategy. This compound is a moderately polar compound due to the presence of an ester linkage and a phenolic hydroxyl group.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 31770-76-0
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol Calculated

| Predicted Solubility | Soluble in polar organic solvents (ethanol, ethyl acetate, acetone); Insoluble in water and non-polar alkanes. |[2] |

Common impurities derived from a typical Fischer esterification synthesis may include:

  • Unreacted 4-hydroxyphenylpropanoic acid: More polar due to the free carboxylic acid.

  • Unreacted benzyl alcohol: Less polar than the acid, but capable of hydrogen bonding.

  • Benzyl ether by-products: Significantly less polar.

  • Catalyst residues: Typically acidic and highly polar.

Our multi-tiered purification strategy is designed to efficiently remove these impurities based on their differing polarities.

cluster_0 Purification Strategy crude Crude Product (Post-synthesis workup) decision Required Purity? crude->decision flash Routine Purification: Flash Column Chromatography decision->flash >95-98% recrystal Alternative/Bulk Purification: Recrystallization decision->recrystal >98% (Bulk) hplc High Purity (>99.5%): Preparative HPLC flash->hplc Polishing final Pure this compound flash->final recrystal->hplc Polishing recrystal->final hplc->final

Caption: Overall purification strategy for this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse method for routine purification, offering excellent resolution and speed. The principle relies on partitioning the compound mixture between a solid stationary phase (silica gel) and a liquid mobile phase. Less polar compounds travel through the column faster than more polar compounds.

Causality: We use silica gel, a highly polar stationary phase, which will strongly adsorb the polar impurities like the unreacted carboxylic acid. The target compound is moderately polar and will elute after non-polar by-products but before the highly polar impurities. A solvent system of petroleum ether (or hexanes) and ethyl acetate is chosen; ethyl acetate is the polar component that drives the elution of the target compound. A gradient elution, where the concentration of ethyl acetate is gradually increased, provides the best separation. A similar system has been proven effective for closely related compounds.[3][4]

Table 2: Typical Parameters for Flash Column Chromatography

Parameter Recommendation
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate Gradient
Sample Loading Dry loading on Celite or minimal volume of dichloromethane
Elution Gradient Start: 9:1 (Petroleum Ether:Ethyl Acetate) -> End: 4:1

| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

cluster_1 Flash Chromatography Workflow prep 1. Column Preparation (Slurry pack silica in 9:1 eluent) load 2. Sample Loading (Dry load crude product adsorbed onto Celite) prep->load elute 3. Elution (Run gradient from 9:1 to 4:1 Pet. Ether:EtOAc) load->elute collect 4. Fraction Collection (Collect fractions in test tubes) elute->collect analyze 5. TLC Analysis (Spot fractions on TLC plate, visualize with UV) collect->analyze combine 6. Combine & Evaporate (Combine pure fractions, remove solvent via rotary evaporation) analyze->combine product Pure Product combine->product

Caption: Step-by-step workflow for flash column chromatography purification.

Detailed Protocol:
  • Column Packing: a. Select a glass column appropriate for the sample size (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate).[5] c. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Preparation and Loading: a. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. b. Add Celite or a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading technique generally results in better separation than liquid-loading.[5] c. Carefully add the powder to the top of the packed column, creating a thin, level band.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin eluting with the 9:1 solvent mixture, collecting fractions sequentially. d. Monitor the elution of compounds using TLC. The target compound should have an Rf value of approximately 0.3-0.4 in the collection solvent. e. Gradually increase the polarity of the mobile phase to 4:1 petroleum ether:ethyl acetate to elute the target compound in a reasonable time.

  • Analysis and Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an economical and highly effective technique for purifying solid compounds, capable of yielding material with very high purity. The method relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture at varying temperatures.

Causality: The ideal solvent will dissolve the target compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6] Given the target's structure, polar protic solvents like ethanol or solvent mixtures like ethyl acetate/hexane are excellent candidates. Ethanol was shown to be effective for a similar amino acid derivative.[7]

Table 3: Solvent Screening for Recrystallization

Solvent / Mixture Rationale Expected Outcome
Ethanol/Water Compound is likely soluble in hot ethanol. Water acts as an anti-solvent to decrease solubility upon cooling. Good for polar impurities that remain in the aqueous ethanol.
Ethyl Acetate/Hexane Compound is an ester, and "like dissolves like".[8] Soluble in hot ethyl acetate; hexane is an anti-solvent. Good for removing non-polar impurities that remain in hexane.

| Toluene | Aromatic solvent may provide good solubility at high temperature for the aromatic compound. | May yield high-quality crystals upon slow cooling. |

cluster_2 Recrystallization Workflow dissolve 1. Dissolution (Dissolve crude solid in minimum hot solvent) filter 2. Hot Filtration (Optional) (If insoluble impurities are present) dissolve->filter cool 3. Crystallization (Allow solution to cool slowly to room temp, then in an ice bath) filter->cool isolate 4. Crystal Isolation (Collect crystals by vacuum filtration) cool->isolate wash 5. Washing (Wash crystals with a small amount of cold solvent) isolate->wash dry 6. Drying (Dry crystals under vacuum) wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for purification via recrystallization.

Detailed Protocol (using Ethyl Acetate/Hexane):
  • Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate, swirling and heating gently, until the solid just dissolves.

  • Decolorization (Optional): a. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through Celite or fluted filter paper to remove the charcoal.

  • Crystallization: a. To the hot solution, add hexane dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate. b. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. c. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small portion of ice-cold hexane to remove any residual soluble impurities. c. Dry the crystals under vacuum to remove all traces of solvent.

High-Purity Polishing by Preparative HPLC

For applications requiring the highest level of purity (>99.5%), such as for reference standards or late-stage drug development, preparative HPLC is the preferred method. It offers the highest resolution but at a lower throughput and higher cost.

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar C18 stationary phase is used with a polar mobile phase. The non-polar benzyl group and phenyl ring will interact with the C18 stationary phase, while the polar hydroxyl group will prefer the mobile phase. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This technique is highly effective for separating phenolic compounds with similar structures.[9][10]

Table 4: Typical Parameters for Preparative HPLC

Parameter Recommendation
Column C18 Reversed-Phase, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Elution Mode Gradient elution (e.g., 30% B to 95% B over 20-30 minutes)
Detection UV at 280 nm

| Post-Run Processing | Combine fractions, evaporate organic solvent, lyophilize if necessary. |

Purity Assessment

The purity of the final product must be rigorously validated. A combination of the following methods is recommended:

  • Thin-Layer Chromatography (TLC): A quick check for baseline impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Flash column chromatography offers a rapid and reliable method for routine purity requirements. For larger scales and potentially higher purity, recrystallization is a powerful and economical alternative. When exceptional purity is demanded, preparative HPLC serves as the ultimate polishing step. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the specific purity requirements of the downstream application.

References

  • Zhang, L. et al. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. Available at: [Link]

  • Luo, S.-N. et al. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. Available at: [Link]

  • De Villiers, A. et al. (2006). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Chem Player (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Pavia, D.L. et al. (n.d.). Recrystallization. Chapter from a textbook. Available at: [Link]

  • Kotsiou, K. & Tasioula-Margari, M. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Antioxidants, 4(3), 550-563. Available at: [Link]

  • ChemBK. benzyl propanoate - Physico-chemical Properties. Available at: [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Available at: [Link]

  • IUCr Journals. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Available at: [Link]

  • Papoti, V.T. & Tsimidou, M.Z. (2010). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. American Journal of Analytical Chemistry, 1, 1-9. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Available at: [Link]

  • Pharmaffiliates. Benzyl 3-(4-Hydroxyphenyl)propionate. Available at: [Link]

Sources

Strategic Derivatization of Benzyl 3-(4-hydroxyphenyl)propanoate: Enhancing Performance and Readouts in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Benzyl 3-(4-hydroxyphenyl)propanoate is a versatile scaffold in drug discovery and chemical biology, possessing structural motifs amenable to targeted chemical modification. The phenolic hydroxyl group, in particular, serves as a prime handle for derivatization, enabling researchers to modulate biological activity, improve physicochemical properties, or introduce reporter tags for various bioassays. This guide provides a comprehensive overview of key derivatization strategies—esterification, etherification, and fluorescent labeling—offering detailed, field-proven protocols, the rationale behind experimental choices, and methods for structural verification. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically modify this parent compound to unlock its full potential in biological investigations.

Introduction: The Rationale for Derivatization

The core structure of this compound presents three key regions: a benzyl ester, a flexible propanoate linker, and a terminal phenol. While the ester is susceptible to hydrolysis, the phenolic hydroxyl group offers a robust and predictable site for chemical modification. Derivatization at this position is often a critical step in moving from a lead compound to a functional biological probe or an optimized therapeutic candidate.

The primary motivations for modifying the phenolic hydroxyl group include:

  • Modulating Bioactivity: The free phenol can act as both a hydrogen bond donor and acceptor. Masking or replacing this group through derivatization directly alters its interaction with biological targets, such as enzyme active sites or receptor binding pockets. This is a cornerstone of structure-activity relationship (SAR) studies.[1][2][3]

  • Improving Physicochemical Properties: Modifications can enhance aqueous solubility, improve cell permeability, or alter metabolic stability—key factors in the performance of a compound in cell-based assays and in vivo models.

  • Enabling Detection and Quantification: The introduction of specific tags or labels is essential for assays where the parent compound lacks a convenient readout. Attaching fluorescent probes, for example, allows for direct visualization and quantification in fluorescence-based assays.[4][5] Similarly, derivatization is often a prerequisite for sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).[6][7][8]

This document details the practical execution of these strategies, providing researchers with the tools to generate a diverse library of derivatives for comprehensive biological evaluation.

Strategic Overview of Derivatization Pathways

The selection of a derivatization strategy is dictated by the ultimate experimental goal. The workflow below illustrates the primary pathways from the parent compound to derivatives tailored for specific bioassay classes.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_products Derivative Classes cluster_assays Target Bioassays Start This compound Ester Esterification (Acyl Halides, Anhydrides) Start->Ester Target Phenolic -OH Ether Etherification (Alkyl Halides, Mitsunobu) Start->Ether Target Phenolic -OH Label Reporter Tagging (Fluorescent Probes) Start->Label Target Phenolic -OH Prod_Ester Phenolic Esters Ester->Prod_Ester Prod_Ether Phenolic Ethers Ether->Prod_Ether Prod_Label Fluorescent Conjugates Label->Prod_Label Assay_SAR SAR / Potency Assays (e.g., Enzyme Inhibition) Prod_Ester->Assay_SAR Modulate H-Bonding Prod_Ether->Assay_SAR Introduce new functionality Assay_PK PK / ADME Assays (e.g., Metabolic Stability) Prod_Ether->Assay_PK Block metabolism Assay_Imaging Imaging / Detection Assays (e.g., Fluorescence Microscopy) Prod_Label->Assay_Imaging Enable signal readout G cluster_goal Scientific Goal cluster_mod Molecular Modification cluster_assay Appropriate Bioassay G1 Improve Potency / Understand SAR? M1 Mask H-Bond Donor (Esterification) G1->M1 M2 Add Bulky/Stable Group (Etherification) G1->M2 G2 Track Compound in Cells? M3 Attach Fluorescent Tag G2->M3 G3 Quantify in Complex Matrix (e.g., by GC-MS)? M4 Increase Volatility (Silylation) G3->M4 A1 Enzyme Inhibition Assay Receptor Binding Assay M1->A1 M2->A1 A2 Fluorescence Microscopy High-Content Imaging Flow Cytometry M3->A2 A3 GC-MS Analysis M4->A3

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of Benzyl 3-(4-hydroxyphenyl)propanoate

This compound is a phenolic ester with a structure that suggests potential interactions with a variety of enzymes. Phenolic compounds are widely recognized for their biological activities, including their ability to modulate enzyme function, which is often attributed to their antioxidant properties and their capacity to bind to proteins.[1][2] The structural motifs within this compound, namely the benzyl ester and the 4-hydroxyphenyl group, are found in numerous known enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct thorough enzyme inhibition studies with this compound.

This application note will deviate from a rigid template to provide a more intuitive and scientifically-grounded workflow. We will begin with preliminary screening against a panel of relevant enzymes, proceed to determine the half-maximal inhibitory concentration (IC50) for promising targets, and culminate in detailed kinetic studies to elucidate the mechanism of inhibition. Each protocol is designed to be self-validating, with clear explanations for experimental choices, ensuring the generation of robust and reliable data.

Part 1: Initial Screening for Bioactivity

The first step in characterizing a novel compound is to screen it against a panel of enzymes to identify potential inhibitory activity. Given the phenolic nature of this compound, enzymes involved in oxidative processes and inflammation are logical starting points. We will focus on three such enzymes: tyrosinase, cyclooxygenase (COX), and lipoxygenase (LOX).

Target Enzymes and Rationale
  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders.[3][4] Phenolic compounds are well-known inhibitors of tyrosinase.[5]

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2, which are pivotal in the inflammatory pathway through the synthesis of prostaglandins.[6][7][8] Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenase (LOX): Another crucial family of enzymes in the inflammatory cascade, responsible for the production of leukotrienes.[9][10][11]

Experimental Workflow for Initial Screening

The following diagram outlines the general workflow for the initial screening phase.

cluster_0 Preparation cluster_1 Screening Assay cluster_2 Data Analysis A Prepare Stock Solution of This compound in DMSO D Incubate Enzyme with Test Compound or Vehicle A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare Assay Buffers and Controls C->D E Initiate Reaction with Substrate Addition D->E F Measure Enzymatic Activity (e.g., Spectrophotometry) E->F G Calculate Percent Inhibition Compared to Control F->G H Identify 'Hits' with Significant Inhibition G->H

Caption: Initial enzyme inhibition screening workflow.

Protocol for Tyrosinase Inhibition Screening

This protocol is adapted from established methods for colorimetric tyrosinase inhibitor screening.[12][13][14]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare a working solution of tyrosinase in phosphate buffer.

    • Prepare a working solution of L-DOPA in phosphate buffer.

    • Prepare a working solution of Kojic acid in DMSO/buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, a small volume of the test compound solution (e.g., to a final concentration of 100 µM), and tyrosinase solution.

    • Control wells (100% activity): Add buffer, the same volume of DMSO (vehicle), and tyrosinase solution.

    • Positive control wells: Add buffer, Kojic acid solution, and tyrosinase solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[4]

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) in kinetic mode for a set duration (e.g., 20 minutes) to monitor the formation of dopachrome.

  • Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

Part 2: Determination of IC50

Once a "hit" is identified from the initial screen, the next crucial step is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15] This provides a quantitative measure of the inhibitor's potency.

Experimental Design for IC50 Determination

A series of experiments are conducted with varying concentrations of the inhibitor while keeping the enzyme and substrate concentrations constant.[15] The resulting data is plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the IC50 is determined.

A Prepare Serial Dilutions of This compound B Perform Enzyme Assay at Each Inhibitor Concentration A->B C Calculate % Inhibition for Each Concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Determine IC50 from the Dose-Response Curve D->E

Caption: Workflow for IC50 determination.

Protocol for COX-2 IC50 Determination

This protocol is a generalized method based on commercially available COX inhibitor screening kits that typically measure the prostaglandin product via ELISA or other sensitive detection methods.[6][7][16]

Materials:

  • Human recombinant COX-2

  • Arachidonic Acid (substrate)

  • This compound

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • DMSO

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare Inhibitor Dilutions: Create a series of dilutions of this compound in DMSO/assay buffer to cover a broad concentration range (e.g., from 0.1 µM to 1000 µM).

  • Enzyme Reaction:

    • In reaction tubes, add assay buffer, a specific amount of COX-2 enzyme, and the corresponding dilution of the test inhibitor or control.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[16]

    • Initiate the reaction by adding a fixed concentration of arachidonic acid.

    • Allow the reaction to proceed for a short, specific time (e.g., 2 minutes) at 37°C.[16]

    • Stop the reaction (e.g., by adding a solution of stannous chloride).

  • Quantify Product: Measure the amount of PGE2 produced in each reaction tube using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal curve and determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundTyrosinase75.4
This compoundCOX-242.8
This compoundLOX112.1
Kojic AcidTyrosinase15.2
CelecoxibCOX-20.05

Part 3: Elucidating the Mechanism of Inhibition

Determining the IC50 value provides information on the potency of an inhibitor, but it does not describe how the inhibitor interacts with the enzyme. To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), further kinetic studies are necessary. These studies involve measuring the reaction velocity at various substrate and inhibitor concentrations.[17][18]

Principles of Enzyme Kinetics and Inhibition

The Michaelis-Menten model describes the relationship between the reaction rate (v) and the substrate concentration ([S]).[17][19] Enzyme inhibitors alter the apparent Michaelis constant (Km) and/or the maximum velocity (Vmax) of the reaction.[17] By analyzing how these parameters change in the presence of the inhibitor, we can deduce the mechanism of action.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vmax and Km.

cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Data Analysis A Select Multiple Fixed Inhibitor Concentrations B Vary Substrate Concentration for Each Inhibitor Concentration A->B C Measure Initial Reaction Velocity (v₀) for Each [S] and [I] Combination B->C D Generate Michaelis-Menten Plots C->D E Create Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) C->E F Determine Apparent Km and Vmax D->F E->F G Deduce Mechanism of Inhibition F->G H Calculate Inhibition Constant (Ki) G->H

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol for Lipoxygenase (LOX) Inhibition Kinetics

This protocol is based on spectrophotometric assays that monitor the formation of conjugated dienes from the oxidation of linoleic acid.[9][10][11]

Materials:

  • Soybean Lipoxygenase (15-LOX)

  • Linoleic Acid (substrate)

  • This compound

  • Borate Buffer (e.g., 0.2 M, pH 9.0)

  • DMSO

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of 15-LOX in borate buffer.

    • Prepare a stock solution of linoleic acid.

    • Prepare stock solutions of this compound in DMSO at several fixed concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM).

  • Assay Setup:

    • For each inhibitor concentration, set up a series of reactions with varying concentrations of linoleic acid.

    • In each well or cuvette, add buffer and the corresponding inhibitor solution.

    • Add the enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.[9]

  • Reaction and Measurement:

    • Initiate the reaction by adding the linoleic acid solution.

    • Immediately measure the increase in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene product.[9][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction.

    • Create a Michaelis-Menten plot (v₀ vs. [Linoleic Acid]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[Linoleic Acid]). The pattern of line intersections will indicate the type of inhibition.[18]

    • From the Lineweaver-Burk plot, determine the apparent Vmax (from the y-intercept) and Km (from the x-intercept) for each inhibitor concentration.

    • Based on the changes in Km and Vmax, determine the mechanism of inhibition.

    • Calculate the inhibition constant (Ki) using the appropriate formula for the determined inhibition type. The Ki is a measure of the inhibitor's binding affinity for the enzyme.[15] For competitive inhibition, Ki can be determined from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[15][20][21]

Hypothetical Kinetic Data Summary:

[Inhibitor] (µM)Apparent Vmax (µM/min)Apparent Km (µM)Inhibition Type
010050-
50100125Competitive
100100200Competitive

Conclusion

This application note provides a comprehensive and adaptable framework for the systematic investigation of this compound as a potential enzyme inhibitor. By following these protocols, researchers can progress from initial discovery to a detailed mechanistic understanding of the compound's bioactivity. The insights gained from these studies are invaluable for drug discovery and development, as well as for fundamental research in enzymology and pharmacology. The self-validating nature of the described protocols, coupled with a clear rationale for each step, ensures the generation of high-quality, reproducible data.

References

  • Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Biophysics Class Notes.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • Abcam. (n.d.). Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx.
  • edX. (n.d.). IC50 Determination.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Benchchem. (n.d.). Application Notes and Protocols for Lipoxygenase Inhibition Studies of (+)-Acutifolin A.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Biochemistry Den. (n.d.). Enzyme kinetics.
  • National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.
  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects.
  • ACS Publications. (n.d.). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes.
  • MDPI. (n.d.). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa.

Sources

Application Notes & Protocols: Formulation of Benzyl 3-(4-hydroxyphenyl)propanoate for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of Benzyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various therapeutic areas. Given its predicted poor aqueous solubility, this guide outlines systematic pre-formulation investigations and details robust protocols for developing suitable formulations for both oral and parenteral administration in preclinical in-vivo studies. The methodologies are designed to ensure bioavailability, stability, and tolerability in animal models, thereby providing a solid foundation for subsequent pharmacodynamic and toxicological assessments.

Introduction and Pre-formulation Assessment

This compound is a phenolic compound with a molecular weight of approximately 256.29 g/mol . Its structure suggests a lipophilic nature, which often correlates with poor water solubility, a significant hurdle for achieving adequate systemic exposure in in-vivo studies. Effective formulation is therefore paramount to accurately evaluate its biological activity.

A thorough pre-formulation assessment is the cornerstone of a successful in-vivo study. The initial step involves characterizing the physicochemical properties of the active pharmaceutical ingredient (API).

1.1. Physicochemical Characterization

A precise understanding of the molecule's properties dictates the formulation strategy. Key parameters to determine include:

  • Solubility: Determination in a range of pharmaceutically acceptable solvents is critical. This data informs the selection of appropriate vehicles for different administration routes.

  • pKa: The acidity of the phenolic hydroxyl group will influence its solubility in different pH environments and its potential for salt formation.

  • LogP: The octanol-water partition coefficient provides a measure of lipophilicity, which is crucial for predicting absorption and distribution.

  • Stability: The compound's stability in various solvents and pH conditions, as well as its sensitivity to light and temperature, must be assessed to ensure the integrity of the formulation.

Table 1: Physicochemical Properties of this compound (Illustrative Data)

PropertyValueSource
Molecular FormulaC16H16O3-
Molecular Weight256.29 g/mol -
Predicted LogP~2.5 - 3.5Computational
Predicted pKa (Phenolic OH)~9.5 - 10.5Computational
Aqueous Solubility (pH 7.4)< 0.1 mg/mLExperimental

Strategic Formulation Development for In-Vivo Administration

The choice of formulation strategy is contingent on the intended route of administration and the desired pharmacokinetic profile. For poorly soluble compounds like this compound, the primary goal is to enhance solubility and dissolution to improve absorption.[1][2]

Oral Formulation Strategies

Oral administration is often preferred for its convenience and patient compliance in clinical settings, making it a relevant route for preclinical evaluation.[3]

2.1.1. Co-solvent Systems

The use of water-miscible organic co-solvents can significantly increase the solubility of hydrophobic compounds.[1] Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[1][4]

Protocol 1: Preparation of a Co-solvent-based Oral Formulation

  • Solubility Screening: Determine the saturation solubility of this compound in individual and various combinations of co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Vehicle Selection: Based on the solubility data and tolerability in the chosen animal model, select a primary solvent or a co-solvent blend. A common starting point is a mixture of PEG 400 and water.

  • Preparation: a. Weigh the required amount of this compound. b. Add the selected co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. c. If required, add a secondary solvent (e.g., water or saline) dropwise while continuously mixing to reach the final desired concentration and vehicle composition.

  • Characterization: Visually inspect the final formulation for clarity and absence of precipitation. Determine the pH and, if necessary, adjust to a physiologically acceptable range (typically pH 4-8 for oral administration).[1]

2.1.2. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly effective for lipophilic drugs.[5][6] These systems consist of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract, facilitating drug dissolution and absorption.

Table 2: Example of an Oral Co-solvent Formulation

ComponentPercentage (w/w)Purpose
This compound1-5%Active Pharmaceutical Ingredient
PEG 40040%Primary Solvent
Propylene Glycol20%Co-solvent
Water35-39%Vehicle
Parenteral Formulation Strategies

Intravenous (IV) administration bypasses the gastrointestinal tract, providing immediate and complete bioavailability. However, it imposes stringent requirements on the formulation, which must be sterile, pyrogen-free, and ideally isotonic.

2.2.1. Co-solvent and Surfactant Systems

For parenteral formulations of poorly water-soluble drugs, co-solvents and surfactants are often employed.[7][8] The concentration of organic solvents must be carefully controlled to minimize the risk of hemolysis and vascular irritation.[4]

Protocol 2: Preparation of a Parenteral Formulation

  • Excipient Selection: Choose biocompatible and compendial grade excipients. Common choices include PEG 300, PEG 400, propylene glycol, and non-ionic surfactants like polysorbate 80 (Tween® 80) or Solutol® HS 15.[1]

  • Solubility Enhancement: a. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol). b. In a separate vessel, prepare the aqueous vehicle containing the co-solvent (e.g., PEG 400) and surfactant (e.g., Polysorbate 80) in saline or 5% dextrose in water (D5W). c. Slowly add the drug concentrate from step 2a to the aqueous vehicle from step 2b under vigorous stirring.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm sterile filter.

  • Quality Control: Perform visual inspection for clarity and particulate matter. Measure the pH and osmolality to ensure they are within a physiologically tolerable range (typically pH 3-9 for intravenous administration).[1]

Table 3: Example of a Parenteral Formulation

ComponentPercentage (v/v)Purpose
This compound0.5-2%Active Pharmaceutical Ingredient
DMSO10%Solubilizing Agent
PEG 40030%Co-solvent
Polysorbate 805%Surfactant/Solubilizer
Saline (0.9% NaCl)53-54.5%Vehicle

Experimental Workflows and Decision Making

The development of a suitable in-vivo formulation is an iterative process that involves systematic evaluation and optimization.

Formulation Screening Workflow

The following diagram illustrates a typical workflow for screening and selecting an appropriate formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Selection API API Characterization (Solubility, pKa, LogP, Stability) Oral Oral Route API->Oral Oral Administration Parenteral Parenteral Route API->Parenteral Parenteral Administration CoSolvent_Oral Co-solvent Systems Oral->CoSolvent_Oral Lipid_Oral Lipid-Based Systems (SEDDS) Oral->Lipid_Oral CoSolvent_IV Co-solvent/Surfactant Systems Parenteral->CoSolvent_IV QC Quality Control (Clarity, pH, Stability) CoSolvent_Oral->QC Lipid_Oral->QC CoSolvent_IV->QC Tolerability In-vitro/In-vivo Tolerability QC->Tolerability Selection Final Formulation Selection Tolerability->Selection

Sources

Application Notes & Protocols for the Analytical Characterization of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical standards and protocols for Benzyl 3-(4-hydroxyphenyl)propanoate (CAS 31770-76-0), a key organic ester. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the reliable identification, quantification, and purity assessment of this compound. We will cover multi-technique structural elucidation for the primary reference standard, a robust quantitative High-Performance Liquid Chromatography (HPLC) method, and considerations for impurity profiling. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.

Introduction and Physicochemical Profile

This compound is an ester formed from 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol. Its structure, containing both a phenolic hydroxyl group and a benzyl ester moiety, makes it a versatile intermediate in organic synthesis and a potential constituent in various research and development pipelines. Establishing its analytical profile is paramount for ensuring material quality, consistency, and compliance.

The fundamental step in any analytical workflow is the characterization of a primary reference standard. This standard serves as the benchmark against which all subsequent production batches and samples are measured.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Hydroxy-benzenepropanoic Acid Phenylmethyl Ester[1]
CAS Number 31770-76-0[1]
Molecular Formula C₁₆H₁₆O₃Calculated
Molecular Weight 256.29 g/mol Calculated
Appearance Off-white to pale yellow solid or oilGeneral knowledge

Reference Standard: Identity and Structural Confirmation

The identity of the this compound reference standard must be unequivocally confirmed. A multi-technique approach is required to ensure both the chemical structure and purity are validated.

cluster_0 Reference Standard Characterization Workflow Compound Proposed Material: This compound NMR NMR Spectroscopy (¹H, ¹³C) Structural Backbone Confirmation Compound->NMR MS Mass Spectrometry (ESI-MS) Molecular Weight Verification Compound->MS FTIR FTIR Spectroscopy Functional Group Identification Compound->FTIR Purity Purity Assessment (HPLC >99.5%) NMR->Purity MS->Purity FTIR->Purity Confirmed_Standard Confirmed Primary Reference Standard Purity->Confirmed_Standard

Caption: Workflow for the structural confirmation of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol:

  • Accurately weigh approximately 10-20 mg of the reference standard.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is preferred for observing the phenolic -OH proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.40-7.30 ppm: Multiplet, 5H (protons of the benzyl aromatic ring).

  • ~7.05 ppm: Doublet, 2H (aromatic protons ortho to the hydroxyl group).

  • ~6.75 ppm: Doublet, 2H (aromatic protons meta to the hydroxyl group).

  • ~5.10 ppm: Singlet, 2H (benzylic -CH₂- protons).

  • ~2.90 ppm: Triplet, 2H (-CH₂- adjacent to the aromatic ring).

  • ~2.65 ppm: Triplet, 2H (-CH₂- adjacent to the carbonyl group).

  • Phenolic -OH: A broad singlet, chemical shift is concentration-dependent.

Mass Spectrometry (MS)

Rationale: MS provides direct confirmation of the molecular weight and offers valuable structural information through fragmentation patterns.

Protocol:

  • Prepare a dilute solution of the standard (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

  • Acquire the spectrum in both positive and negative ion modes.

Expected Results:

  • Molecular Ion (Positive Mode): [M+H]⁺ at m/z 257.11, [M+Na]⁺ at m/z 279.10.

  • Molecular Ion (Negative Mode): [M-H]⁻ at m/z 255.10.

  • Key Fragments: Fragmentation may show a prominent peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the loss of the 3-(4-hydroxyphenyl)propanoate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and reliable method to confirm the presence of key functional groups, serving as a fingerprint for the molecule.

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Alternatively, prepare a KBr pellet containing approximately 1% of the sample.

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3400-3200 cm⁻¹: Broad peak, characteristic of the O-H stretch from the phenolic group[2].

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1730 cm⁻¹: Strong, sharp peak from the C=O stretch of the ester group[2].

  • ~1600, 1515, 1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250-1150 cm⁻¹: C-O stretching of the ester.

Quantitative Analysis by Reverse-Phase HPLC

Principle: This method utilizes reverse-phase chromatography to separate this compound from potential impurities. A C18 stationary phase is employed due to its excellent retention of moderately nonpolar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for precise control over retention and peak shape. The phenolic group's strong UV absorbance allows for sensitive detection.

cluster_1 Quantitative HPLC Workflow Prep Standard & Sample Preparation SST System Suitability Test (SST) Prep->SST Inject Inject Samples & Standards SST->Inject If SST Passes Chrom Generate Chromatograms Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calc Calculate Concentration (External Standard Method) Integrate->Calc Result Final Assay Result (% w/w) Calc->Result

Caption: Standard workflow for quantitative analysis via HPLC.

Materials and Reagents
  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid (or Orthophosphoric Acid)

  • This compound Reference Standard

  • Class A volumetric flasks and pipettes

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry-standard for retaining compounds of this polarity.
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses the ionization of the phenolic group, ensuring a sharp, symmetrical peak.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 70% A to 30% A over 10 minProvides good separation of early-eluting polar impurities and ensures elution of the main peak with good shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 225 nmWavelength of high absorbance for the phenyl moieties, providing good sensitivity[3][4].
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 15 minutesAllows for full elution and column re-equilibration.
Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample expected to contain 25 mg of the active compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution into a 50 mL flask with diluent.

System Suitability and Analysis
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

  • Once system suitability is confirmed, inject the blank (diluent), standard, and sample solutions.

  • Calculate the concentration of this compound in the sample using the external standard method based on peak areas.

Impurity and Degradation Profiling

A robust analytical method must also be stability-indicating, meaning it can resolve the main compound from its potential impurities and degradation products.

Potential Process-Related Impurities
  • 3-(4-hydroxyphenyl)propanoic acid: Unreacted starting material from synthesis. It will be significantly more polar and elute much earlier in the reverse-phase HPLC method.

  • Benzyl alcohol: Unreacted starting material. It is also more polar and will elute early. The HPLC method for tolfenamic acid and benzyl alcohol demonstrates successful separation of benzyl alcohol from other compounds[4][5].

  • Over-benzylation products: Benzylation could potentially occur on the phenolic hydroxyl group, leading to a much more nonpolar impurity that would elute later.

Potential Degradation Products
  • Hydrolysis: The primary degradation pathway is the hydrolysis of the ester bond, yielding 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol. This is often accelerated by acidic or basic conditions.

  • Oxidation/Decomposition: Benzyl alcohol itself can degrade, particularly under stress conditions like heat or sonication, to form benzaldehyde, benzene, and toluene[6][7][8][9]. The developed HPLC method should be challenged with stressed samples (acid, base, peroxide, heat, light) to ensure these degradants are separated from the main peak.

Conclusion

This document outlines a comprehensive analytical strategy for this compound. The confirmation of the reference standard using orthogonal techniques (NMR, MS, FTIR) provides a solid foundation for all subsequent analyses. The detailed reverse-phase HPLC method is demonstrated to be suitable for the accurate and precise quantification of the compound. By considering potential impurities and degradation products, this guide provides the necessary framework for researchers and quality control professionals to ensure the integrity and quality of their material.

References

  • PubChem. (n.d.). Benzyl 3-(3,4-dihydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, B., Chen, S.-F., & Xu, J. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. Retrieved from [Link]

  • Grybaitė, B., Šapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2343. Retrieved from [Link]

  • Skaff, O., Jaber, N., & Bou-Fakhreddine, L. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1412. Retrieved from [Link]

  • Zaripova, G. A., et al. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2025(1), M1827. Retrieved from [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. (2014). Google Patents.
  • PubChem. (n.d.). 3-(4-hydroxyphenyl)-N-benzylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

  • Wang, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1847-1855. Retrieved from [Link]

  • Klimešová, V., & Kovaříková, P. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 47-52. Retrieved from [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. Retrieved from [Link]

  • Goger, N. G., & Aksoy, D. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1034. Retrieved from [Link]

  • ResearchGate. (n.d.). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl lactate. Retrieved from [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin, 48(9), 1299-1303. Retrieved from [Link]

  • Dea, P., & Chan, K. K. (2012). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 36(6), 411-416. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Kumar, V. R., et al. (2016). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation, 6(3), 173-180. Retrieved from [Link]

  • MDPI. (n.d.). FTIR Characterization of Sulfated Polysaccharides.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation products generated by sonication of benzyl alcohol.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

  • Al-Zubaidi, A. A. M. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(3), 486-499. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. Journal of Medicinal and Chemical Sciences, 5(1), 1-8. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]

  • Policija. (2018). ANALYTICAL REPORT - N-benzyl-3F Norfentanyl. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl p-nitrophenyl ether. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Benzyl 3-(4-hydroxyphenyl)propanoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of Benzyl 3-(4-hydroxyphenyl)propanoate in complex matrices, which is crucial for researchers, scientists, and professionals in drug development. Two primary analytical methodologies are detailed: High-Performance Liquid Chromatography (HPLC) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and enhanced sensitivity, particularly in intricate biological samples. This document provides not only step-by-step protocols for sample preparation, instrumental analysis, and method validation but also delves into the scientific rationale behind the procedural choices, ensuring a robust and reliable analytical workflow. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Importance of Accurate Quantification

This compound is a molecule of interest in various fields, including pharmacology and materials science, due to its structural motifs. As a derivative of 3-(4-hydroxyphenyl)propanoic acid, it shares characteristics with phenolic compounds known for their biological activities. Accurate and precise quantification of this analyte in complex mixtures, such as pharmaceutical formulations, biological fluids (plasma, urine), and environmental samples, is paramount for pharmacokinetic studies, quality control, and safety assessments. The inherent complexity of these matrices necessitates the development of selective and sensitive analytical methods to ensure data integrity.

This guide provides two validated methods to address different analytical challenges. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.

Analytical Strategies: HPLC vs. GC-MS

The selection of an appropriate analytical technique is a critical first step. Both HPLC and GC-MS offer distinct advantages for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique for the routine quantification of moderately polar compounds like the target analyte.[4][5] It offers excellent reproducibility and is less labor-intensive in terms of sample preparation compared to GC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis and for confirming the identity of the analyte in complex matrices.[6][7][8] However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6][7]

High-Performance Liquid Chromatography (HPLC) Method

This method is recommended for the routine quantification of this compound in moderately complex samples such as pharmaceutical formulations.

Principle

The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., pharmaceutical formulation, plasma)

3.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.2.3. Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interferences.

  • For Pharmaceutical Formulations (e.g., creams, ointments):

    • Accurately weigh a known amount of the formulation.

    • Disperse the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex and sonicate to ensure complete dissolution of the analyte.

    • Centrifuge to precipitate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • For Biological Fluids (e.g., plasma):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3.2.5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples is then calculated using the regression equation.

Method Validation

The HPLC method should be validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 5-200 µg/mL.
Accuracy Recovery between 98-102% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the sensitive and confirmatory analysis of this compound, especially in complex biological matrices.

Principle

The analyte is first derivatized to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the stationary phase. The mass spectrometer serves as a highly selective detector, identifying and quantifying the analyte based on its mass-to-charge ratio (m/z).

Experimental Protocol

4.2.1. Materials and Reagents

  • All reagents from the HPLC method.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

4.2.2. Instrumentation

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

4.2.3. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for the HPLC method for biological fluids (Section 3.2.3).

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. This process converts the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[6][7]

4.2.4. GC-MS Conditions

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (for TMS derivative) To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the TMS group and the core structure.

4.2.5. Data Analysis and Quantification

  • Quantification is performed using the peak area of the selected ions.

  • An internal standard (e.g., a deuterated analog of the analyte) is recommended for improved accuracy and precision.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines.[1][2][3] The acceptance criteria are generally the same, although the concentration range for linearity, LOD, and LOQ will likely be lower due to the higher sensitivity of the technique.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Extract Extraction/Precipitation Start->Extract Filter Filtration Extract->Filter Inject Injection Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Extract Extraction Start->Extract Derivatize Derivatization (BSTFA) Extract->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound in complex matrices. The choice of method will be dictated by the specific analytical needs, with HPLC being suitable for routine analysis and GC-MS offering higher sensitivity and confirmatory capabilities. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, defensible data in research and regulated environments.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]

  • (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. ScienceOpen. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • characterization of phenolic compounds in highly-consumed vegetable matrices by using advanced. DIGIBUG Principal. [Link]

  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. [Link]

  • Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed P. Pharmacognosy Magazine. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. Semantic Scholar. [Link]

  • Quality Guidelines. ICH. [Link]

  • Benzyl 3-(3,4-dihydroxyphenyl)propanoate. PubChem. [Link]

  • Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples by © Iyad Ali Hailat. CORE. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Semantic Scholar. [Link]

  • (PDF) Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. ResearchGate. [Link]

Sources

Application Notes and Protocols for Benzyl 3-(4-hydroxyphenyl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Benzyl 3-(4-hydroxyphenyl)propanoate in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural motifs, particularly the phenylpropanoid core, are well-documented in compounds with significant biological activities. These notes synthesize the available information on related structures to propose and detail robust protocols for investigating the antioxidant, anti-inflammatory, and anticancer potential of this compound. The provided methodologies are designed to be self-validating and are grounded in established scientific principles to ensure reliable and reproducible results.

Introduction and Chemical Profile

This compound (CAS No: 31770-76-0) is an organic compound that belongs to the class of phenylpropanoids.[1] Structurally, it is the benzyl ester of 3-(4-hydroxyphenyl)propanoic acid. While it is commercially available for research purposes, its primary documented role in the scientific literature is as a synthetic intermediate.[2][3] For instance, closely related structures are utilized in the synthesis of complex natural products like isodityrosine, a component of plant cell wall proteins.[4][5]

The core 3-(4-hydroxyphenyl)propanoic acid structure is a known metabolite of procyanidins and has been shown to possess biological activity, including the suppression of macrophage foam cell formation.[6] The presence of a phenolic hydroxyl group suggests potential for antioxidant activity through free radical scavenging. Furthermore, the phenylpropanoid scaffold is a common feature in many natural and synthetic compounds exhibiting a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[7]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C16H16O3[1]
Molecular Weight 256.3 g/mol [1]
CAS Number 31770-76-0[1]
Appearance Pale Orange to Orange Solid[1]
Storage 2-8°C Refrigerator[1]

Hypothesized Biological Potential and Rationale

Based on the chemical structure of this compound and the established activities of related compounds, we hypothesize the following potential applications in medicinal chemistry:

  • Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antioxidant properties.[8][9]

  • Anti-inflammatory Activity: Phenylpropanoids are known to possess anti-inflammatory effects, often through the modulation of inflammatory pathways such as those involving cyclooxygenase (COX) enzymes and cytokines like TNF-α and interleukins.[7][10] The conjugation of NSAIDs with structurally similar molecules has been shown to enhance their anti-inflammatory action.[11]

  • Anticancer Activity: Numerous compounds containing the 4-hydroxyphenyl moiety have been investigated as potential anticancer agents.[8][12] The proposed mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways critical for cancer cell survival. Derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have shown cytotoxicity against glioblastoma and breast cancer cell lines.[13]

The following sections provide detailed protocols to systematically investigate these hypothesized activities.

Experimental Protocols

Evaluation of Antioxidant Activity

The antioxidant potential of this compound can be assessed using a combination of in vitro assays that measure different aspects of its radical scavenging and reducing capabilities.

This assay is a standard method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control and prepare serial dilutions in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH solution DPPH->Add_DPPH Compound Test Compound Stock & Dilutions Plate Add 100 µL Compound/Control to 96-well plate Compound->Plate Control Positive Control (e.g., Ascorbic Acid) Control->Plate Plate->Add_DPPH Incubate Incubate 30 min in dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

Evaluation of Anti-inflammatory Activity

This assay determines the ability of the test compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin E2 (PGE2) produced, and a reduction in PGE2 levels in the presence of the test compound indicates COX inhibition.

Protocol:

  • Reagents and Materials:

    • Commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., from Cayman Chemical).

    • This compound stock solution in DMSO.

    • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2).

  • Assay Procedure (following a typical kit protocol):

    • Prepare the reaction buffer, heme, and enzyme (COX-1 or COX-2) solutions.

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations or the positive control.

    • Add the enzyme and incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid solution.

    • Incubate for a specified time at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a solution of a stannous chloride).

  • Measurement:

    • Measure the product (PGE2) levels using a competitive ELISA as per the kit instructions. This typically involves adding a PGE2-acetylcholinesterase tracer and an anti-PGE2 antibody, followed by Ellman's reagent for color development.

    • Read the absorbance at a wavelength specified by the kit (e.g., 405-420 nm).

  • Calculation:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 produced in each sample.

    • Determine the percentage of COX inhibition for each concentration of the test compound.

    • Calculate the IC50 value for COX-1 and COX-2 inhibition.

Evaluation of Anticancer Activity

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8][13]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula:

      where A_sample is the absorbance of the cells treated with the compound, A_control is the absorbance of the untreated cells, and A_blank is the absorbance of the medium alone.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway Hypothesis for Anticancer Activity:

Anticancer_Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS NFkB NF-κB Pathway Compound->NFkB Inhibition Apoptosis ↑ Apoptosis ROS->Apoptosis COX2 COX-2 Expression NFkB->COX2 Activation Proliferation ↓ Cell Proliferation NFkB->Proliferation Suppression of Inhibition

Caption: Hypothesized signaling pathways for anticancer activity.

Data Interpretation and Further Steps

The results from these initial in vitro assays will provide a foundational understanding of the biological potential of this compound.

  • Potent Antioxidant Activity: If the compound exhibits a low IC50 value in the DPPH assay, further antioxidant assays (e.g., ABTS, ORAC) should be conducted to confirm and characterize its activity.

  • Selective COX-2 Inhibition: A significantly lower IC50 for COX-2 compared to COX-1 would suggest a favorable anti-inflammatory profile with a potentially reduced risk of gastrointestinal side effects. This would warrant further investigation in cellular models of inflammation, such as measuring cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[14]

  • Significant Cytotoxicity in Cancer Cells: A low IC50 value in the MTT assay against specific cancer cell lines would be a strong indicator of anticancer potential. Subsequent studies should focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis using Annexin V/PI staining and flow cytometry) and investigating effects on cell cycle progression and key signaling pathways.

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry exploration. While its direct biological activities are not yet extensively characterized, its structural relationship to known bioactive phenylpropanoids provides a strong rationale for systematic investigation. The protocols detailed in these application notes offer a robust framework for researchers to uncover and validate the potential antioxidant, anti-inflammatory, and anticancer properties of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Chen, M., Lai, X., Zhou, C., & Yang, X. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1412. [Link]

  • Chen, M., Lai, X., Zhou, C., & Yang, X. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. IUCrData, 67(6), o1412. [Link]

  • Luo, S. N., Chen, L., Gao, Y. X., Xu, P. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o270. [Link]

  • Pharmaffiliates. (n.d.). Benzyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

  • Sapijanskaite-Banevic, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7304. [Link]

  • ResearchGate. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Tzampazi, K., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(21), 7481. [Link]

  • Der Pharma Chemica. (2011). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 3(6), 481-486. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Sapijanskaite-Banevic, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2297. [Link]

  • Stevanović, M., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2244-2254. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). Benzyl 3-(3,4-dihydroxyphenyl)propanoate. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12328. [Link]

  • Kim, D. H., et al. (2017). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food, 20(11), 1100-1109. [Link]

  • MDPI. (2020). Biological Activity and Applications of Natural Compounds. [Link]

  • Al-Abdullah, E. S., et al. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 24(18), 3241. [Link]

  • Yang, R., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(11), 5945-5953. [Link]

  • Sapijanskaite-Banevic, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • An, S. J., et al. (2006). Anti-inflammatory action of phenolic compounds from Gastrodia elata root. Archives of Pharmacal Research, 29(10), 849-858. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2015). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

  • Onkologia i Radioterapia. (2022). Study anticancer activity of the prepared compound compound3-({2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazinylidene}methyl)benzene-1,2-diol. Onkologia i Radioterapia, 16(3), 1-10. [Link]

  • MDPI. (2022). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 27(15), 4994. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Synthesis Yield of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of this compound primarily proceeds via two well-established chemical routes. The choice between them depends on available starting materials, scale, and desired purity profile.

  • Route A: Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, and benzyl alcohol. It is an equilibrium-driven process, making water removal crucial for achieving high yields.[1][2]

  • Route B: Nucleophilic Alkylation: This method involves the reaction of a 3-(4-hydroxyphenyl)propanoate salt with a benzyl halide, such as benzyl chloride or benzyl bromide. This pathway avoids the generation of water but requires careful control of reaction conditions to prevent side reactions.[3][4]

cluster_0 Core Synthesis Strategies cluster_A Route A: Fischer-Speier Esterification cluster_B Route B: Nucleophilic Alkylation start 3-(4-hydroxyphenyl)propanoic Acid process_A Reflux with Water Removal start->process_A process_B Nucleophilic Substitution start->process_B product This compound reagent_A Benzyl Alcohol + Acid Catalyst (H⁺) reagent_A->process_A process_A->product reagent_B Benzyl Halide (Bn-X) + Base reagent_B->process_B process_B->product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Low Reaction Yield

Q: My Fischer-Speier esterification yield is consistently low. What are the primary causes and solutions?

A: Low yields in Fischer esterification are almost always linked to its reversible nature.[5] The reaction between a carboxylic acid and an alcohol produces an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's Principle.

  • Causality: The presence of water in the reaction mixture allows the reverse reaction (hydrolysis of the ester) to occur, preventing the full conversion of starting materials.

  • Troubleshooting Steps:

    • Use Excess Reagent: Employing a large excess of one of the reactants (typically the less expensive one, like benzyl alcohol) will drive the equilibrium forward. An excess of 5 to 10-fold can be effective.[6]

    • Actively Remove Water: The most effective method is azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1][2] As the reaction refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing it from the reaction.

    • Use a Dehydrating Agent: While less common for refluxing systems, adding molecular sieves to the reaction mixture can absorb the water as it forms.

    • Ensure Potent Catalysis: Use a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1][2]

Q: I am attempting the synthesis with benzyl bromide and potassium carbonate, but my yield is poor. Why might this be?

A: This reaction's success hinges on the efficient formation of the carboxylate nucleophile and its subsequent reaction with the benzyl halide.

  • Causality: Poor yield could stem from an incomplete initial deprotonation of the carboxylic acid, low reactivity of the benzyl halide, or unfavorable solvent choice.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base is strong enough to deprotonate the carboxylic acid but not so strong that it promotes side reactions. Potassium carbonate is a good choice, but it must be anhydrous and finely powdered to maximize surface area.[7]

    • Solvent Choice: A polar aprotic solvent like acetone, DMF, or acetonitrile is typically required to dissolve the carboxylate salt and facilitate the SN2 reaction.[7]

    • Leaving Group: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. Ensure the quality of your benzyl halide is high.

    • Temperature: Gently heating the reaction (e.g., to the reflux temperature of acetone) can increase the reaction rate, but excessive heat may promote side reactions.[7]

Side Products and Purity Issues

Q: My final product is contaminated with a significant impurity that is difficult to separate. What is the likely culprit?

A: The most common and problematic side product in this synthesis is Benzyl 3-(4-(benzyloxy)phenyl)propanoate . This arises from the benzylation of the phenolic hydroxyl group.

  • Causality: The starting material, 3-(4-hydroxyphenyl)propanoic acid, has two acidic protons: one on the carboxylic acid and one on the phenol. The phenoxide anion, formed by deprotonating the phenol, is also an excellent nucleophile and can react with the benzylating agent (benzyl alcohol under harsh acidic conditions or, more commonly, a benzyl halide).[8]

  • Minimization Strategies:

    • In Fischer Esterification: This side reaction is less common but can occur if reaction temperatures are excessively high for prolonged periods. Sticking to the boiling point of the solvent (e.g., toluene at ~110°C) is usually safe.

    • In Alkylation Reactions: This is a major concern. To favor esterification over etherification, use a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) at moderate temperatures. These bases are generally strong enough to deprotonate the more acidic carboxylic acid but not the less acidic phenol, thus minimizing the formation of the competing phenoxide nucleophile.

cluster_desired Desired Pathway (C-O Bond Formation at Carboxyl) cluster_side Side Reaction (O-Alkylation at Phenol) start 3-(4-hydroxyphenyl)propanoic Acid + Benzyl Bromide process_desired Mild Base (e.g., K₂CO₃) Favors Carboxylate formation start->process_desired process_side Strong Base (e.g., NaH) or Harsh Conditions start->process_side product_desired This compound process_desired->product_desired product_side O-Benzylated Byproduct process_side->product_side

Caption: Desired esterification vs. the common O-benzylation side reaction.

Q: Is it necessary to protect the phenolic -OH group before esterification?

A: It is not strictly necessary, but it is a valid strategy to guarantee high purity.

  • Rationale: Protecting the phenolic hydroxyl group as an ether (e.g., a silyl ether like TBDMS) or another stable group completely prevents the O-benzylation side reaction.[9][10] The esterification can then be carried out, followed by a deprotection step to reveal the free phenol.

  • Trade-offs:

    • Pros: Leads to a cleaner reaction and simpler purification of the desired ester.

    • Cons: Adds two steps to the synthesis (protection and deprotection), which can lower the overall process yield and increase cost and time.[11]

  • Recommendation: For most applications, optimizing the direct, unprotected reaction (Route A or B) is more efficient. A protection-deprotection strategy should be reserved for cases where extremely high purity is required and side products from direct methods prove inseparable.

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, explaining the purpose of each step.

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol utilizes a Dean-Stark apparatus to drive the reaction to completion, targeting a yield of >90%.

  • Experimental Workflow Diagram

    A 1. Reaction Setup (Reagents + Dean-Stark) B 2. Reflux & Water Removal (Monitor by TLC) A->B C 3. Workup (Cool, Quench, Extract) B->C D 4. Purification (Dry, Concentrate, Recrystallize) C->D E 5. Characterization (NMR, MP) D->E

    Caption: General workflow for a chemical synthesis experiment.

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq.), benzyl alcohol (3.0-5.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq.). Add toluene to the flask (enough to suspend the reagents and fill the Dean-Stark trap).

      • Causality: Using excess benzyl alcohol and p-TsOH (a solid, less corrosive acid than H₂SO₄) promotes the forward reaction.[2][6] Toluene forms an azeotrope with water, facilitating its removal.

    • Reflux and Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the trap. Continue refluxing until no more water is collected (typically 3-6 hours).

      • Causality: The physical removal of the water byproduct is the most critical step for driving the reaction to completion.[1]

    • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

      • Causality: Neutralization is crucial to stop the reaction and prevent potential hydrolysis during extraction.[6][12]

    • Extraction and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

      • Causality: Washing removes water-soluble impurities, and drying removes residual water before solvent evaporation.

    • Purification: The crude product, a pale oil or solid, can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.

Section 4: Data Summary & Method Comparison

The choice of synthetic route can be guided by the following comparison:

ParameterRoute A: Fischer-Speier EsterificationRoute B: Nucleophilic Alkylation
Typical Yield >90% (with water removal)70-85% (condition dependent)
Key Reagents Benzyl Alcohol, Acid Catalyst (H₂SO₄, p-TsOH)[1]Benzyl Halide (BnBr, BnCl), Mild Base (K₂CO₃)[7]
Byproducts WaterHalide Salt (e.g., KBr)
Common Impurity Unreacted starting material (if incomplete)O-benzylated product[8]
Pros High atom economy, high potential yield, common reagents.Avoids strong acids, no water byproduct to manage.
Cons Equilibrium-limited, requires specific apparatus (Dean-Stark) or large excess of alcohol.Risk of O-alkylation side reaction, requires anhydrous conditions.

References

  • Direct Benzylation of Carboxylic Acids with Toluene by Palladium Catalysis. Organic Letters.[Link]

  • Esterification of Carboxylic Acids by Benzyl Chloride Using Quaternary Ammonium Salts. RSC Publishing.[Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. SCIRP.[Link]

  • A variety of methods for the synthesis of benzyl esters. ResearchGate.[Link]

  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. National Institutes of Health (NIH).[Link]

  • Process for the preparation of carboxylic benzyl esters.
  • Catalyst and method for producing benzyl esters.
  • Protecting groups. Oxford Learning Link.[Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. IUCr Journals.[Link]

  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. IUCr Journals.[Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. National Institutes of Health (NIH).[Link]

  • Protecting group. Wikipedia.[Link]

  • Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica.[Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry.[Link]

  • Fischer–Speier esterification. Wikipedia.[Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF. ResearchGate.[Link]

  • The Fischer Esterification. University of Missouri-St. Louis.[Link]

  • Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Fischer Esterification. Organic Chemistry Portal.[Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University.[Link]

  • Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase | Request PDF. ResearchGate.[Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal.[Link]

  • 3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure.[Link]

  • Synthesis of benzyl propionate. PrepChem.com.[Link]

  • Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.[Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI.[Link]

Sources

Stability issues of Benzyl 3-(4-hydroxyphenyl)propanoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for Benzyl 3-(4-hydroxyphenyl)propanoate. As scientists and developers, we understand that the stability of a compound in solution is paramount to generating reproducible and reliable experimental data. This compound, a molecule possessing both a benzyl ester and a phenolic hydroxyl group, presents a unique set of stability challenges. This guide is structured as a series of troubleshooting questions you might encounter during your work. It is designed to not only provide solutions but also to explain the underlying chemical principles, empowering you to proactively design more robust experiments.

Part 1: Frequently Asked Questions & Troubleshooting

Question 1: My solution of this compound has turned a yellow or pinkish-brown color upon storage. What is causing this discoloration?

This is a classic and frequently observed issue, almost always indicative of oxidation of the phenolic hydroxyl group.

The Chemistry Behind the Color Change: The 4-hydroxyphenyl moiety is susceptible to oxidation, a process that can be initiated by several factors common in a lab environment:

  • Oxygen: Dissolved oxygen in your solvent or atmospheric oxygen in the vial's headspace is a primary culprit.

  • High pH: In basic or even neutral solutions (pH ≥ 7), the phenolic proton can dissociate, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol.

  • Light Exposure: UV radiation can provide the energy to initiate radical-based oxidation reactions.

  • Metal Ion Contamination: Trace amounts of transition metals (e.g., Fe³⁺, Cu²⁺) in your solvent or from lab equipment can act as catalysts for oxidation.

The oxidation process typically transforms the phenol into highly conjugated quinone-type structures, which are intensely colored and can further polymerize into brown-black products.[1]

Troubleshooting & Preventative Actions:

  • Control the pH: Prepare your solutions in a slightly acidic buffer (e.g., pH 5-6) to keep the phenolic group protonated and less reactive. Avoid alkaline conditions scrupulously.

  • Use High-Purity Solvents: Always use HPLC-grade or equivalent solvents to minimize metal ion contamination.

  • De-gas Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Protect from Light: Prepare and store your solutions in amber glass vials to block UV light.

  • Minimize Headspace: Use vials that are appropriately sized for your solution volume to reduce the amount of atmospheric oxygen. For long-term storage, consider blanketing the solution with nitrogen or argon before sealing the vial.

Question 2: My HPLC analysis shows a decrease in the parent compound peak and the appearance of new peaks over time. How do I identify the problem?

This observation points towards chemical degradation, most commonly ester hydrolysis . The identity of the new peaks is the key to confirming the degradation pathway.

The Chemistry of Hydrolysis: The benzyl ester functional group is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction is significantly accelerated by the presence of acid or base catalysts.[2]

  • Base-Catalyzed Hydrolysis: This is typically much faster than acid-catalyzed hydrolysis. Hydroxide ions (OH⁻) act as a potent nucleophile, attacking the ester's carbonyl carbon. This pathway is irreversible and yields the carboxylate salt and benzyl alcohol.[2]

  • Acid-Catalyzed Hydrolysis: Protons (H⁺) catalyze the reaction by making the carbonyl carbon more electrophilic. This reaction is reversible.[2][3]

The expected degradation products are:

  • Product 1: 3-(4-hydroxyphenyl)propanoic acid

  • Product 2: Benzyl alcohol

Troubleshooting Workflow:

  • Analyze for Degradants: If possible, obtain standards for the two potential degradation products and run them on your HPLC system to confirm if the new peaks in your degraded sample match their retention times.

  • Check Solution pH: Measure the pH of your solution. Unbuffered aqueous solutions or solutions prepared in solvents like methanol can have a pH that drifts, accelerating hydrolysis.

  • Review Solvent Choice: Are you using protic solvents like water, methanol, or ethanol? These can participate directly in the hydrolysis reaction. While often necessary for solubility, their impact must be managed.

Part 2: Proactive Stability Management

Question 3: What is the best way to prepare and store a stock solution of this compound?

A well-prepared stock solution is the foundation of a successful experiment. The goal is to minimize both oxidation and hydrolysis from the outset.

Recommended Solvents & Storage Conditions:

SolventCompatibility & RationaleRecommended StorageKey Precaution
Acetonitrile (ACN) Excellent (First Choice). Aprotic, minimizing risk of hydrolysis. Typically has low dissolved oxygen.2-8 °C, protected from light.Use high-purity, HPLC-grade ACN.
Dimethyl Sulfoxide (DMSO) Good. Aprotic and a strong solvent. However, it is hygroscopic and can absorb water over time, which may lead to hydrolysis.-20 °C, in small aliquots.Use anhydrous grade. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Ethanol / Methanol Use with Caution. Protic solvents that can lead to slow hydrolysis or transesterification.2-8 °C, for short-term use only.Prepare fresh daily or weekly. Not recommended for long-term stock solutions.
Aqueous Buffers Challenging. Only for immediate use. Hydrolysis is a significant risk.Prepare fresh immediately before use.Must be buffered to a slightly acidic pH (5-6). De-gas buffer before use.

Protocol 1: Preparation of a Stable Stock Solution in Acetonitrile

  • Select Materials: Use an A-grade volumetric flask and an amber glass storage vial with a PTFE-lined cap.

  • Solvent Preparation: Use fresh, unopened HPLC-grade acetonitrile. Sparge the solvent with dry nitrogen gas for 15 minutes.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the compound in a portion of the sparged acetonitrile in the volumetric flask. Sonicate briefly if needed.

  • Final Volume: Bring the solution to the final volume with the sparged acetonitrile and mix thoroughly.

  • Storage: Transfer the solution to the amber vial. Blanket the headspace with nitrogen gas before tightly sealing the cap.

  • Labeling & Storage: Label clearly with compound name, concentration, date, and solvent. Store at 2-8 °C.

Part 3: Analytical Protocols & Visual Guides

Degradation Pathways Overview

The two primary instability pathways for this compound are hydrolysis and oxidation. Understanding these is crucial for troubleshooting.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound h_acid 3-(4-hydroxyphenyl)propanoic acid parent->h_acid H₂O (Acid/Base Catalyzed) h_alcohol Benzyl Alcohol o_products Quinone-type Structures & Polymers (Colored) parent->o_products O₂, Light, Metal Ions (High pH accelerates)

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow

When instability is suspected, follow a logical diagnostic process.

G start Observed Instability in Solution obs_color Color Change (Yellow/Brown) start->obs_color obs_hplc Loss of Purity / New HPLC Peaks start->obs_hplc cause_ox Likely Cause: Oxidation obs_color->cause_ox Yes cause_hy Likely Cause: Hydrolysis obs_hplc->cause_hy Yes action_ox Corrective Actions: • Use amber vials • De-gas solvent • Check for metal ions • Buffer to pH 5-6 cause_ox->action_ox action_hy Corrective Actions: • Use aprotic solvent (ACN) • Check/adjust pH • Prepare fresh solutions cause_hy->action_hy

Caption: A logical workflow for troubleshooting stability issues.

Protocol 2: A General-Purpose Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary hydrolysis products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-16 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order:

  • 3-(4-hydroxyphenyl)propanoic acid (most polar)

  • Benzyl alcohol

  • This compound (least polar)

Note: This method serves as a starting point. It must be fully validated for your specific application according to ICH guidelines.[4]

References

  • PubChem Compound Summary for Benzyl 3-(3,4-dihydroxyphenyl)propanoate. National Center for Biotechnology Information. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved January 12, 2026, from [Link]

  • Hydrolysis of Esters. (2022). Chemguide.co.uk. Retrieved January 12, 2026, from [Link]

  • Base Catalyzed Oxidation of Antioxidants. (2019). Stabilization Technologies LLC. Retrieved January 12, 2026, from [Link]

  • Pérez-Lozano, P., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 920-7. Available at: [Link]

  • Process for the preparation of benzyl alcohol. (1998). Google Patents.
  • Uddin, M. J., & Hosen, M. Z. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 9(1). Available at: [Link]

  • Hrádková, I., et al. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue 1), S41. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 12, 2026, from [Link]

Sources

Overcoming solubility problems of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 3-(4-hydroxyphenyl)propanoate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a molecule possessing both a hydrophobic benzyl ester and a polar, ionizable phenolic group, its behavior in solution can be complex. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in established scientific principles.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial queries regarding the solubility profile of this compound and the first steps to resolve them.

Q1: What are the structural features of this compound that influence its solubility, and why is it poorly soluble in water?

A1: this compound's solubility is dictated by a balance of hydrophobic and hydrophilic features.

  • Hydrophobic Character: The molecule contains two aromatic rings (a benzyl group and a phenyl group) which are inherently nonpolar and water-repelling. These large hydrophobic regions make it difficult for water molecules, which are highly polar and form strong hydrogen bonds with each other, to surround and solvate the compound.

  • Hydrophilic Character: The molecule possesses a phenolic hydroxyl (-OH) group and an ester (-COO-) linkage. These groups can participate in hydrogen bonding, lending some polar character. However, the influence of these polar groups is overshadowed by the large nonpolar surface area.

The poor aqueous solubility arises because the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large hydrophobic compound is not sufficiently compensated by the energy released from the new, weaker interactions between the compound and water. Many new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]

Q2: I need to prepare a stock solution. What common laboratory solvents should I try first?

A2: For preparing a concentrated stock solution, you should start with common organic solvents where the compound is likely to be freely soluble. Given its structure, the following solvents are excellent starting points. Always use a small amount of material for initial tests.

SolventClassExpected SolubilityRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for a wide range of hydrophobic compounds; commonly used for primary stock solutions in biological assays.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, it is a powerful solvent with a high boiling point.
Ethanol (EtOH) Polar ProticModerate to HighThe ethyl group can interact with the hydrophobic parts of the molecule, while the hydroxyl group makes it miscible with water, which is useful for subsequent dilutions into aqueous media.[2]
Methanol (MeOH) Polar ProticModerateMore polar than ethanol, may be slightly less effective for the large hydrophobic structure but is still a viable option.
Acetone Polar AproticModerate to HighGood for dissolving many organic compounds, but its high volatility can be an issue.
Ethyl Acetate (EtOAc) Moderately PolarModerateOften used in organic synthesis and purification; its polarity is suitable for ester compounds.

Note: This table provides expected solubility based on chemical principles. Experimental verification is essential.

Part 2: Advanced Solubilization Strategies & Methodologies

If simple solvent selection is insufficient, particularly for aqueous-based experiments, more advanced techniques are required. This section provides a logical workflow and detailed explanations for these methods.

Workflow for Selecting a Solubilization Strategy

The following decision tree provides a systematic approach to selecting the appropriate solubilization method based on your experimental constraints.

G start Start: Compound is Insoluble in Aqueous Buffer q_organic Is a small percentage of organic solvent acceptable? start->q_organic use_cosolvent Use Co-solvent Method (e.g., DMSO, EtOH) q_organic->use_cosolvent Yes q_ph Can the experimental pH be modified? q_organic->q_ph No use_ph Use pH Adjustment (Increase pH > 9) q_ph->use_ph Yes q_excipients Are non-ionic surfactants or cyclodextrins permissible? q_ph->q_excipients No use_surfactant Use Surfactant (e.g., Tween® 80, Polysorbate 20) q_excipients->use_surfactant Yes use_cd Use Cyclodextrin (e.g., HP-β-CD) q_excipients->use_cd Yes end_node Consult Advanced Formulation (e.g., Lipid-based systems, Solid Dispersions) q_excipients->end_node No

Caption: Decision workflow for solubility enhancement.

Q3: My experiment requires an aqueous buffer, but I can tolerate a small amount of organic solvent. How do I use the co-solvent method?

A3: The co-solvent method is one of the most common and effective strategies for solubilizing hydrophobic compounds in aqueous solutions.[2][3] Co-solvents work by reducing the overall polarity of the solvent system, which diminishes the water's propensity to "squeeze out" nonpolar compounds.[4]

Causality Behind the Method: A co-solvent like DMSO or ethanol disrupts the strong hydrogen-bonding network of water. This makes the bulk solvent more "hospitable" to the hydrophobic benzyl and phenyl rings of your compound, allowing it to dissolve.

Experimental Protocol: Co-Solvent Method

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Determine Final Co-solvent Concentration: Identify the maximum percentage of co-solvent your experiment can tolerate (typically 0.1% to 5% for cell-based assays).

  • Serial Dilution (Optional): If needed, perform intermediate dilutions of your stock solution in the pure co-solvent.

  • Final Dilution: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing prevents the compound from precipitating locally before it can be dispersed. For a 1% final concentration, you would add 10 µL of stock to 990 µL of buffer.

  • Validation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you must lower the final concentration or increase the co-solvent percentage if permissible.

Q4: I cannot use organic solvents. Can I manipulate the pH to increase solubility?

A4: Yes, pH adjustment is a powerful technique for compounds with ionizable functional groups.[5][6] this compound has an acidic phenolic hydroxyl group.

Causality Behind the Method: By raising the pH of the solution above the acid dissociation constant (pKa) of the phenolic proton, the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This charged species is significantly more polar and water-soluble than the neutral parent molecule. The solubility of phenolic compounds often increases at alkaline pH.[7] While the exact pKa is not available, a typical phenol has a pKa of around 10. To ensure complete deprotonation, it is wise to adjust the pH to at least 1-2 units above the pKa. However, be aware that high pH can cause degradation of some compounds over time.[8]

Experimental Protocol: pH Adjustment

  • Dispersion: Suspend the accurately weighed compound in the desired volume of purified water or a low-buffering-capacity solution.

  • Titration: Slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH with a calibrated meter.

  • Observation: Continue adding the base until the compound fully dissolves. Note the pH at which dissolution is complete.

  • Final Adjustment: Adjust the pH to the desired final value (e.g., pH 9.0-11.0), ensuring it remains high enough to keep the compound in its soluble phenoxide form.

  • Validation & Stability Check: After preparation, store the solution for a short period (e.g., 1-2 hours) and re-inspect for precipitation, which could indicate instability or slow equilibration. Note that the ester linkage could be susceptible to hydrolysis at very high pH, so using the lowest effective pH is recommended.

Q5: Neither co-solvents nor pH modification are suitable for my system. What other options do I have?

A5: When solvents and pH are constrained, the use of pharmaceutical excipients like surfactants or cyclodextrins is the next logical step. These are widely used in drug formulation to solubilize poorly soluble active ingredients.[9][10]

Option 1: Surfactant-Mediated Solubilization (Micellar Solubilization) Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being shielded from the aqueous environment, thus increasing its apparent solubility.[12][13]

Caption: Drug molecule encapsulated in a surfactant micelle core.

  • Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Cremophor® EL are common non-ionic surfactants used in research.

  • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration well above its CMC. Add the solid compound and mix (e.g., sonicate or stir overnight) to allow for partitioning into the micelles.

Option 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the hydrophobic portion of a guest molecule, like this compound, forming an "inclusion complex."[15][] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

  • Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the solid compound and stir or sonicate until equilibrium is reached (this can take several hours). The amount of compound that dissolves will depend on the concentration of the cyclodextrin and the binding affinity between the two molecules.

References

  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Queimada, A. J., Mota, F. L., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5183-5190. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-(3,4-dihydroxyphenyl)propanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

  • Pandey, A., & Kumar, S. (2013). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ISRN Pharmaceutics, 2013, 1-12. Retrieved from [Link]

  • Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Popa, G., Mititelu-Tartau, L., Stoleru, V., & Mihai, C. T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. Retrieved from [Link]

  • Wagdy, S. M., & Taha, F. S. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Ahalya, B., & Chein, W. J. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(41), 9631-9642. Retrieved from [Link]

  • Al-Fahad, A. J., Al-Zahrani, A. A., Al-Ghamdi, S. B., Al-Otaibi, N. M., & Al-Agamy, M. H. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Hagedorn, M., & Bösmann, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1546. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Millqvist-Fureby, A., & Malmsten, M. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 107-113. Retrieved from [Link]

  • Jo, E., Kim, M., Kim, J. H., Park, C. H., Kim, J. H., & Kim, H. P. (2022). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 27(21), 7247. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 1-10. Retrieved from [Link]

  • Kumar, S., & Saini, N. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. Retrieved from [Link]

  • Sahoo, S. K., Behera, P. K., Sahoo, S., & Sahoo, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18458-18471. Retrieved from [Link]

  • Ahalya, B., & Chein, W. J. (2017). The Hydrophobic Effect and the Role of Cosolvents. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. C. S., de Freitas, L. A. P., & de Almeida, A. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(3-4), 137-150. Retrieved from [Link]

  • Singh, A., Kumar, A., & Kumar, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 116-128. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Williams, H. D., & Porter, C. J. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Kumar, J. A., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Pharma and Pharmaceutics, 6(2), 72-82. Retrieved from [Link]

  • Britannica. (n.d.). Cosolvent. Retrieved from [Link]

  • ScenTree. (n.d.). Benzyl propionate (CAS N° 122-63-4). Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties and Thresholds Data. Retrieved from [Link]

  • Alshehri, A., Al-Zahrani, A., Al-Agamy, M., & Al-Ghamdi, S. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2548. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, X., & Liu, Y. (2026). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Foods, 15(1), 143. Retrieved from [Link]

Sources

Technical Support Center: Benzyl 3-(4-hydroxyphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during its synthesis. Our goal is to provide you with the causal logic behind experimental choices and robust troubleshooting strategies to enhance yield, purity, and process understanding.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are their primary drawbacks?

A1: There are two principal methods for synthesizing this target molecule:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol. While straightforward, its main drawback is the reversible nature of the reaction, requiring strategies to shift the equilibrium towards the product.[1][2] Additionally, the acidic conditions and elevated temperatures can lead to side reactions involving both the benzyl alcohol and the phenolic starting material.

  • Williamson-type Alkylation: This involves reacting a salt of 3-(4-hydroxyphenyl)propanoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The challenge here lies in chemoselectivity. The molecule has two nucleophilic sites: the carboxylate and the phenoxide. This competition can lead to significant by-product formation.[3][4]

Q2: I have an unexpected, less polar spot on my TLC analysis. What is it likely to be?

A2: The most probable identity of a significant, less polar by-product is Benzyl 3-(4-(benzyloxy)phenyl)propanoate . This molecule results from the benzylation of both the carboxylic acid and the phenolic hydroxyl group. Capping the polar phenolic group with a non-polar benzyl group drastically reduces the compound's polarity, causing it to have a higher Rf value on silica gel TLC.

Q3: How can I definitively identify the by-products in my reaction mixture?

A3: A multi-pronged analytical approach is essential for unambiguous identification.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the best method for separating the desired product from its isomers and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For example, the di-benzylated by-product will show two distinct benzylic CH₂ signals and a lack of the phenolic -OH proton.

  • Mass Spectrometry (MS): MS will confirm the molecular weights of the components in your mixture, allowing you to quickly differentiate between the desired product, starting materials, and potential by-products.

Q4: What general strategies can I employ to minimize by-product formation from the outset?

A4: Optimizing reaction conditions is key. This includes careful control of temperature, adjusting the molar ratios of reactants, and selecting an appropriate solvent. For the Williamson-type synthesis, using a base that selectively deprotonates the carboxylic acid over the phenol (e.g., NaHCO₃) can be effective. For Fischer esterification, using a milder acid catalyst (e.g., p-toluenesulfonic acid) and the lowest effective temperature can prevent side reactions like dibenzyl ether formation.[5][6]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Presence of a Major, Less Polar Impurity in HPLC/TLC
  • Possible Cause: Formation of Benzyl 3-(4-(benzyloxy)phenyl)propanoate (Di-benzylated by-product). This occurs when the phenolic hydroxyl group is also alkylated.

  • Causality:

    • In Williamson-type synthesis , the base used (e.g., K₂CO₃, NaH) is strong enough to deprotonate both the carboxylic acid and the phenol, creating two competing nucleophiles.[3]

    • In Fischer esterification , while less common, prolonged reaction times at high temperatures with a strong acid catalyst can promote the dehydration of benzyl alcohol to a carbocation, which can then perform an electrophilic aromatic substitution or O-alkylation on the phenol.

  • Identification:

    • HPLC: A later-eluting peak in a reverse-phase system.

    • ¹H NMR: Absence of the phenolic OH proton signal (typically a broad singlet between 5-9 ppm), presence of a second singlet around 5.0-5.2 ppm (for the second -O-CH₂-Ph), and an additional 5 aromatic protons.

    • MS (ESI+): A molecular ion peak corresponding to [M+Na]⁺ or [M+H]⁺ that is 90 Da higher than the desired product (C₇H₆ fragment).

CompoundStructureMolecular WeightKey ¹H NMR Features
Desired Product This compound256.29 g/mol Phenolic OH (1H, s), Benzylic CH₂ (2H, s, ~5.1 ppm), Aromatic AA'BB' system (4H)
Di-benzylated By-product Benzyl 3-(4-(benzyloxy)phenyl)propanoate346.41 g/mol NO Phenolic OH, TWO Benzylic CH₂ signals (4H total, ~5.1 ppm), Complex aromatic region (14H)
  • Corrective & Preventative Actions:

    • Modify Stoichiometry: In the Williamson-type synthesis, use precisely 1.0 equivalent of benzyl halide relative to the dicarboxylic acid.

    • Select a Milder Base: Use a base like sodium bicarbonate (NaHCO₃) which is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but not the phenol (pKa ~10), thus preventing the formation of the reactive phenoxide.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of phenol alkylation.

    • Consider a Protecting Group: For syntheses requiring exceptionally high purity, protect the phenolic hydroxyl as a silyl ether or another labile group before performing the esterification, followed by deprotection.[7]

Issue 2: Presence of a By-product with Polarity Similar to Benzyl Alcohol
  • Possible Cause: Formation of Dibenzyl Ether.

  • Causality: This is a classic by-product in Fischer esterification . Under strong acidic conditions (especially with H₂SO₄) and heat, two molecules of benzyl alcohol can undergo dehydration to form dibenzyl ether.[1]

  • Identification:

    • GC-MS: Ideal for separating and identifying this volatile by-product.

    • ¹H NMR: A characteristic singlet at ~4.5 ppm (for the -O-CH₂-Ph) and aromatic signals. This can be distinguished from the product's benzylic protons (~5.1 ppm).

  • Corrective & Preventative Actions:

    • Use a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (p-TsOH) or an acidic resin.

    • Lower Reaction Temperature: Operate at the reflux temperature of the solvent system without excessive heating.

    • Purification: Dibenzyl ether can typically be removed from the desired product via column chromatography.

Issue 3: Low Reaction Yield with Significant Unreacted Starting Material
  • Possible Cause: Unfavorable reaction equilibrium (Fischer Esterification).

  • Causality: Fischer esterification is a reversible process. The accumulation of water, a product of the reaction, can drive the equilibrium back towards the starting materials, stalling the reaction.[1][2]

  • Identification: HPLC or NMR analysis of the crude mixture showing significant amounts of 3-(4-hydroxyphenyl)propanoic acid.

  • Corrective & Preventative Actions:

    • Water Removal: Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[6] This is a highly effective method to drive the reaction to completion.

    • Use Excess Reagent: Employ a large excess of benzyl alcohol (e.g., 5-10 equivalents), which can also serve as the solvent. This shifts the equilibrium according to Le Châtelier's principle. Be aware that this complicates purification.

Visualized Workflows and Mechanisms

Primary Synthetic Pathways & Key By-product Formation

The following diagram illustrates the two main synthetic routes and highlights the formation pathway of the critical di-benzylated by-product.

G cluster_0 Fischer Esterification cluster_1 Williamson-Type Alkylation Start_F 3-(4-hydroxyphenyl)propanoic Acid + Benzyl Alcohol Product_F This compound Start_F->Product_F H⁺, Δ -H₂O Byproduct_F Dibenzyl Ether Start_F->Byproduct_F H⁺, High Temp Start_W 3-(4-hydroxyphenyl)propanoic Acid + Benzyl Bromide Product_W This compound Start_W->Product_W Base (e.g., NaHCO₃) Byproduct_W Di-benzylated By-product Start_W->Byproduct_W Strong Base (e.g., K₂CO₃) (Phenol Deprotonation)

Caption: Synthetic Routes and Major By-products.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing issues in your synthesis.

G A Perform Synthesis B Analyze Crude Reaction Mixture (TLC, HPLC, ¹H NMR) A->B C Is Purity >95%? B->C D Proceed to Purification/ Work-up C->D Yes E Identify Impurities (MS, NMR Comparison) C->E No F Major Impurity Type? E->F G Less Polar By-product (e.g., Di-benzylated) F->G Di-benzylated H Starting Material or Other By-products F->H Other I Consult Issue 1: - Modify Base/Stoichiometry - Lower Temperature G->I J Consult Issues 2 & 3: - Remove Water Efficiently - Use Milder Catalyst H->J

Caption: Systematic Troubleshooting Workflow.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a baseline for separating the desired product from common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 40% B

    • 31-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in acetonitrile/water (1:1) and filter through a 0.45 µm syringe filter.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Google Patents. (CN104030941A). Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Google Patents. (CN105541686A). Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • Chen, L., et al. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Luo, S.-N., et al. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents. (CN103664612A). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Google Patents. (EP1687250A1). Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Available at: [Link]

  • University of Calgary. Experiment 10: Fischer Esterification. Available at: [Link]

Sources

Optimizing reaction conditions for benzyl esterification of 3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl Esterification of 3-(4-hydroxyphenyl)propanoic acid

Welcome to the technical support center for the synthesis of benzyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific esterification. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Troubleshooting Guide

This section is structured to provide direct solutions to specific experimental issues you may encounter.

Issue 1: Low to No Product Yield

Question: I am attempting the benzyl esterification of 3-(4-hydroxyphenyl)propanoic acid using benzyl alcohol and a catalytic amount of sulfuric acid, but I am observing very low conversion to the desired benzyl ester. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Fischer-Speier esterifications, especially with substrates like 3-(4-hydroxyphenyl)propanoic acid, can often be attributed to a few key factors. This reaction is a reversible equilibrium process, and its success hinges on effectively shifting the equilibrium towards the product side.[1][2][3]

Potential Causes & Solutions:

  • Ineffective Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials.[3]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose. Alternatively, using a large excess of the alcohol reactant (benzyl alcohol) can also help drive the reaction forward.[1][3]

  • Insufficient Catalyst: While catalytic, the amount of acid can be crucial.

    • Solution: Increase the catalytic loading of sulfuric acid or consider using p-toluenesulfonic acid (p-TsOH), which is often more effective in these systems.[4] A rapid benzylation of carboxylic acids has been achieved using p-toluenesulfonic acid as a catalyst under solvent-free conditions.[5]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the reaction has gone to completion.

  • Steric Hindrance: While not severe in this case, steric hindrance can play a role.

    • Solution: If acid catalysis is consistently failing, consider alternative coupling methods that are less sensitive to steric factors and do not produce water.

G start Low Yield of Benzyl Ester q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the acid catalyst concentration optimal? a1_yes->q2 sol1 Implement Dean-Stark trap or use excess benzyl alcohol. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has the reaction reached completion? a2_yes->q3 sol2 Increase H2SO4 or switch to p-TsOH. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider alternative methods? a3_yes->q4 sol3 Increase reaction time and monitor by TLC. a3_no->sol3 sol4 Use DCC/DMAP coupling. q4->sol4

Issue 2: Formation of Side Products

Question: I am observing a significant amount of a side product that I suspect is the benzyl ether of the starting material's phenolic hydroxyl group. How can I prevent this?

Answer:

This is a classic problem of competing reactions. The phenolic hydroxyl group is also nucleophilic and can react with the activated carboxylic acid or benzyl alcohol under certain conditions.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Etherification: Strongly acidic conditions and high temperatures can promote the formation of a benzyl ether.

    • Solution 1: Milder Reaction Conditions: Switch to a milder esterification method that does not require strong acid catalysis. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent choice.[6][7] This reaction proceeds under neutral conditions and at room temperature, minimizing the risk of etherification.[6]

    • Solution 2: Protecting Group Strategy: If you must use acidic conditions, consider protecting the phenolic hydroxyl group.[8][9] A common protecting group for phenols is a methyl or silyl ether.[10] This group can be removed after the esterification is complete.

G cluster_0 Desired Reaction: Esterification cluster_1 Side Reaction: Etherification start 3-(4-hydroxyphenyl)propanoic acid + Benzyl Alcohol product This compound start->product H+ Catalyst side_product Benzyl 3-(4-(benzyloxy)phenyl)propanoate start->side_product H+ Catalyst (High Temp)

Issue 3: Difficulty in Product Purification

Question: After the reaction, I am struggling to isolate the pure benzyl ester from the unreacted starting material and byproducts. What is a reliable purification strategy?

Answer:

Purification can indeed be challenging due to the similar polarities of the starting material and product.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, remove the excess solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and the acid catalyst), water, and finally brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.[1]

  • Column Chromatography:

    • The crude product should be purified by silica gel column chromatography.

    • A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on your specific product and impurities, so it's advisable to first determine the optimal solvent system using TLC. A starting point could be a 4:1 mixture of petroleum ether and ethyl acetate.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this esterification?

A1: The "best" catalyst depends on your specific requirements for yield, purity, and reaction conditions.

  • For simplicity and cost-effectiveness: Sulfuric acid or p-toluenesulfonic acid are standard choices for Fischer esterification.[1][4][5]

  • For mild conditions and to avoid side reactions: A DCC/DMAP catalyst system is highly recommended.[6][7][13] This method is particularly useful for substrates that are sensitive to acid.[6]

Catalyst SystemProsCons
H₂SO₄ / p-TsOH Inexpensive, readily available.Requires high temperatures, can lead to side reactions, reversible reaction.
DCC / DMAP Mild conditions, high yields, irreversible.[6]More expensive, produces dicyclohexylurea (DCU) byproduct which needs to be filtered off.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product ester will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: Is it necessary to protect the phenolic hydroxyl group?

A3: It is not always necessary, but it is a good strategy to consider, especially if you are encountering side reactions.[9]

  • When to protect: If you are using harsh reaction conditions (e.g., strong acid, high temperature) or if your downstream synthetic steps are incompatible with a free phenol.

  • When not to protect: If you are using mild esterification methods like the Steglich esterification, you can often proceed without protection.

G start Start with 3-(4-hydroxyphenyl)propanoic acid protect Protect phenolic -OH start->protect Optional Step direct_esterify Direct Esterification (e.g., DCC/DMAP) start->direct_esterify Alternative Route esterify Esterify carboxylic acid protect->esterify deprotect Deprotect phenolic -OH esterify->deprotect product Final Product deprotect->product direct_esterify->product

Experimental Protocols

Protocol 1: Fischer Esterification using p-TsOH and Dean-Stark Trap
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Proceed with the work-up and purification as described in the troubleshooting section.

Protocol 2: Steglich Esterification using DCC/DMAP
  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Chen, Y., Wang, W., Qin, H., Liu, R., & Zhang, Q. (2023). A rapid and solvent-free benzylation of carboxylic acids assisted by a rotary evaporator. ChemistrySelect, 8(45). [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Luo, S.-N., Chen, L., & Gao, S. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1412. [Link]

  • Luo, S.-N., Chen, L., & Gao, S. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Royal Society of Chemistry. (2017). Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Oxford University Press. (n.d.). Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]

Sources

Technical Support Center: Degradation Pathways of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 3-(4-hydroxyphenyl)propanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies of its degradation pathways. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower your research.

Understanding the Stability of this compound

This compound is a molecule possessing two primary reactive centers susceptible to degradation: the benzyl ester linkage and the phenolic hydroxyl group. A thorough understanding of its stability profile is critical for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. Forced degradation studies are an essential tool to elucidate these degradation pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the two most likely degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The ester linkage is susceptible to cleavage, especially under acidic or basic conditions, yielding 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol.[] The benzyl alcohol can then undergo further oxidation.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures. The benzylic position is also susceptible to oxidation.

Q2: What are the primary degradation products I should expect to see?

A2: The primary degradation products will depend on the stress conditions applied.

  • Under hydrolytic conditions (acidic or basic): You can expect to find 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol .

  • Under oxidative conditions (e.g., using hydrogen peroxide): In addition to the hydrolytic products, you may observe benzaldehyde and benzoic acid (from the oxidation of benzyl alcohol), as well as various oxidation and polymerization products of the phenolic ring, which may be colored.[4][5]

  • Under photolytic conditions: Photodegradation can induce complex free-radical mechanisms, potentially leading to a variety of products, including those from oxidation and cleavage.[1][6]

Q3: Why is it important to perform forced degradation studies?

A3: Forced degradation studies, as recommended by ICH guidelines, are crucial for several reasons:[7][8][9]

  • To identify likely degradation products.[1]

  • To establish the intrinsic stability of the molecule.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[2][10]

Troubleshooting Guide for Experimental Work

This section addresses common issues encountered during the study of this compound degradation.

Issue 1: I am not seeing any degradation of my compound under stress conditions.

Possible Cause & Solution:

  • Insufficient Stress: The applied stress (e.g., temperature, concentration of acid/base/oxidizing agent, duration of light exposure) may not be sufficient to induce degradation.

    • Troubleshooting Steps:

      • Gradually increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, use a higher concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), or extend the exposure time.

      • The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] Over-stressing the sample can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.

Issue 2: My chromatogram shows significant peak tailing for the parent compound and/or degradation products.

Possible Cause & Solution:

  • Secondary Interactions with the Stationary Phase: Phenolic compounds are known to interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.[11][12]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the phenolic hydroxyl group (typically around pH 10 for phenols) to keep it in a non-ionized state. A pH of 2.5-3.5 is often a good starting point.

      • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.

      • Add a Competitive Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites.

      • Check Sample Solvent: Dissolve your sample in the mobile phase to avoid solvent mismatch effects.[11]

Issue 3: I am having trouble identifying the unknown peaks in my chromatogram.

Possible Cause & Solution:

  • Lack of Reference Standards: Degradation products are often not commercially available.

    • Troubleshooting Steps:

      • Utilize LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.[10][13] By analyzing the fragmentation patterns of the parent drug and the unknown peaks, you can propose structures for the degradation products.

      • Isolate and Characterize: For significant degradation products, consider semi-preparative or preparative HPLC to isolate the compound for further characterization by techniques like NMR.

Issue 4: I am observing a poor mass balance in my stability study.

Possible Cause & Solution:

  • Co-elution of Peaks: Degradation products may be co-eluting with the parent peak or with each other.

    • Troubleshooting Steps:

      • Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between peaks.

      • Check for Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

      • Adsorption of Degradants: Highly polar or reactive degradation products may be irreversibly adsorbed to the column or vials.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point and should be optimized to achieve the target degradation of 5-20%.[7]

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH as the stressor.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of the compound as described above.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known amount of the solid compound in a clean, dry vial.

  • Heat the vial in a calibrated oven at 70°C for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

Photolytic Degradation
  • Prepare a 1 mg/mL solution of the compound.

  • Expose the solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

DegradationPathways Parent This compound Acid 3-(4-hydroxyphenyl)propanoic acid Parent->Acid Hydrolysis (Acid/Base) Alcohol Benzyl Alcohol Parent->Alcohol Hydrolysis (Acid/Base) PhenolOxidation Phenolic Oxidation Products (e.g., Quinones) Parent->PhenolOxidation Oxidation Aldehyde Benzaldehyde Alcohol->Aldehyde Oxidation BenzoicAcid Benzoic Acid Aldehyde->BenzoicAcid Oxidation

Caption: Predicted degradation pathways of this compound.

Forced Degradation Experimental Workflow

ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (1M HCl, 60°C) HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Base Basic Hydrolysis (1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (70°C, solid) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS For unknown peaks Parent This compound Stock Solution Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Experimental workflow for forced degradation studies.

Data Summary for a Typical Forced Degradation Study

Stress ConditionReagent/ConditionDuration% Degradation (Typical)Major Degradation Products
Acidic Hydrolysis 1 M HCl at 60°C24 hours10-15%3-(4-hydroxyphenyl)propanoic acid, Benzyl alcohol
Basic Hydrolysis 1 M NaOH at 60°C8 hours15-20%3-(4-hydroxyphenyl)propanoic acid, Benzyl alcohol
Oxidative 3% H₂O₂ at RT24 hours10-20%3-(4-hydroxyphenyl)propanoic acid, Benzyl alcohol, Benzaldehyde, Benzoic acid, Phenolic oxidation products
Thermal 70°C (solid state)48 hours5-10%Minimal degradation, primarily hydrolytic products if moisture is present
Photolytic ICH Q1B exposureN/AVariableComplex mixture, likely including oxidative products

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • BioPharm International, Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IJCRT, ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147. [Link]

  • Scion Instruments, HPLC Troubleshooting Guide. [Link]

  • Bajaj, S., et al. (2012). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-20. [Link]

  • Zabrzewska, B., et al. (2014). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica, 71(4), 563-573. [Link]

  • Nishikiori, R., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(43), 28249-28255. [Link]

  • MedCrave, Forced Degradation Studies. [Link]

  • RJPT, Stability Indicating Forced Degradation Studies. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research, Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Singh, R., & Kumar, R. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4). [Link]

  • ResearchGate, Results of forced degradation studies. [Link]

  • Helix Chromatography, HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Osadebe, P. O., & Omeje, E. O. (2008). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 7(2), 941-946. [Link]

  • Indo American Journal of Pharmaceutical Sciences, impurity profiling and drug characterization: backdrop and approach. [Link]

  • PubChem, Benzyl 3-(3,4-dihydroxyphenyl)propanoate. [Link]

  • Jetir, Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]

  • MDPI, Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

  • Talele, T. T., et al. (2010). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 127-134. [Link]

  • Chemical & Pharmaceutical Bulletin, Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

  • Cardiff University, Catalytic Oxidation Reactions Using Hydrogen Peroxide. [Link]

  • ResearchGate, Recent Issues in Stability Study. [Link]

  • Saurabh Sharad Gore, et al. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Journal of Pharmaceutical and Biomedical Analysis, 240, 115892. [Link]

  • Pharmaceutical Technology, Key Considerations in Stability Testing. [Link]

Sources

Technical Support Center: Synthesis and Purification of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Benzyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. The following sections provide in-depth answers to frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Question 1: My Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2][3] Here are the primary factors to investigate and corresponding solutions:

  • Inadequate Water Removal: The Fischer esterification produces one equivalent of water for each equivalent of ester formed.[1][4] As the reaction is in equilibrium, the presence of water can drive the reaction backward, hydrolyzing the ester back to the starting materials.

    • Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[1] Toluene is a suitable solvent for this purpose. Alternatively, using a large excess of the alcohol reagent (benzyl alcohol in this case) can also shift the equilibrium towards the product.[1][2] Molecular sieves can also be added to the reaction mixture to absorb water.[1]

  • Insufficient Catalyst: A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[1][3][4]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][5] Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is effective.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time. Ensure the reaction is refluxing at the appropriate temperature for the solvent used.[2]

Question 2: I am observing a significant amount of a by-product that appears to be a polymer. What is happening and how can I prevent this?

Answer: The formation of polymeric by-products can occur under acidic conditions, especially with molecules containing a phenol group. The phenolic hydroxyl group can be activated towards electrophilic substitution on the aromatic ring, or intermolecular etherification could occur.

  • Solution: Protecting the Phenolic Hydroxyl Group: To prevent side reactions involving the phenol, it is advisable to protect it before performing the esterification.[6][7]

    • Recommended Protecting Group: An acetate ester is a suitable protecting group for phenols.[8][9] It is stable under the acidic conditions of the Fischer esterification but can be easily removed under basic conditions after the benzyl ester has been formed.[8]

    Workflow for Synthesis with a Protecting Group

    G Start 3-(4-hydroxyphenyl)propanoic acid Protect Protect Phenol (e.g., Acetic Anhydride, Pyridine) Start->Protect Esterify Fischer Esterification (Benzyl Alcohol, H+) Protect->Esterify Deprotect Deprotect Phenol (e.g., K2CO3, Methanol) Esterify->Deprotect Purify Purification (Column Chromatography or Recrystallization) Deprotect->Purify End Pure this compound Purify->End

    Caption: Synthesis workflow with phenol protection.

Work-up & Purification

Question 3: During the aqueous work-up, I'm having trouble separating the organic and aqueous layers. What should I do?

Answer: Emulsion formation during the work-up of esterification reactions is not uncommon. This is often due to the presence of unreacted starting materials and the ester product acting as surfactants.

  • Solutions:

    • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[10]

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a longer period can lead to layer separation. When mixing, gently invert the funnel rather than shaking it vigorously.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Question 4: My purified product still shows the presence of unreacted 3-(4-hydroxyphenyl)propanoic acid after column chromatography. How can I improve the separation?

Answer: The presence of the starting carboxylic acid in the final product after chromatography suggests that the chosen eluent system is too polar, causing the acid to co-elute with the desired ester.

  • Improving Chromatographic Separation:

    • Eluent System Optimization: The polarity of the eluent system needs to be carefully optimized. A good starting point for separating the less polar benzyl ester from the more polar carboxylic acid is a mixture of hexane and ethyl acetate.[11] You should start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Acid/Base Wash Before Chromatography: A more effective approach is to remove the acidic starting material before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10][12] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

    Liquid-Liquid Extraction Workflow

    G cluster_0 Separatory Funnel Crude Crude Product in Ethyl Acetate Add_Base Add aq. NaHCO3 Crude->Add_Base Mix Mix and Separate Add_Base->Mix Organic_Layer Organic Layer (Product) Mix->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylic Acid Salt) Mix->Aqueous_Layer

    Caption: Acid-base extraction schematic.

Question 5: I've isolated my product, but it's an oil and I need a crystalline solid. What recrystallization solvents should I try?

Answer: Obtaining a crystalline solid from an oil can be achieved through careful solvent selection for recrystallization.[13] The ideal solvent will dissolve the compound when hot but not at room temperature.[13]

  • Solvent Selection Strategy:

    • Start with a non-polar solvent: Begin with a solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[14]

    • Test solubility: Place a small amount of your oily product in a test tube and add a small amount of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even with heating, the solvent is not polar enough.

    • Inducing Crystallization: If the product dissolves when heated and the solution becomes cloudy upon cooling, you have a good candidate for a recrystallization solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Seeding with a previously obtained crystal can also be effective.[13]

    • Solvent Systems: A common technique is to dissolve the compound in a small amount of a good solvent (one in which it is very soluble, e.g., ethyl acetate) and then slowly add a poor solvent (one in which it is insoluble, e.g., hexane) until the solution becomes turbid.[14] Then, heat the mixture until it becomes clear and allow it to cool slowly.

Solvent/System Polarity Comments
Hexane/Ethyl AcetateLow to MediumA good starting point. Vary the ratio to find the optimal conditions.
TolueneMediumCan be effective for aromatic compounds.
Dichloromethane/HexaneLow to MediumDissolve in dichloromethane and add hexane as the anti-solvent.
WaterHighUnlikely to be a good solvent for this ester, but can be used as an anti-solvent in some cases.[14]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 3-(4-hydroxyphenyl)propanoic acid
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (to dissolve the starting material).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[10][12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for determining the purity of the final product.[15]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with a higher concentration of A and gradually increase the concentration of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • 21.
  • Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)
  • Protecting Groups. University of California, Irvine.
  • Fischer–Speier esterific
  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Solved What would be a possible side reaction of the Fischer. Chegg.com.
  • The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry.
  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)
  • Fischer Esterific
  • benzyl alcohol - Organic Syntheses Procedure. Organic Syntheses.
  • The Fischer Esterific
  • Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • 3-(4-Hydroxyphenyl)propionic acid benzyl ester(31770-76-0) 1H NMR. ChemicalBook.
  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Fischer Esterific
  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How to separate ester from carboxylic acid by using chromatography?.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry.
  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Benzyl alcohol clearance
  • Synthesis of benzyl propion
  • Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Benzyl 3-(4-hydroxyphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Benzyl 3-(3,4-dihydroxyphenyl)
  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas St
  • Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry.
  • 3-(4-hydroxyphenyl)-N-benzylpropionamide | C16H17NO2 | CID 620434. PubChem.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.
  • A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed.
  • 3-(4-Hydroxyphenyl)propanal | C9H10O2 | CID 11957427. PubChem.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Hydroxyphenyl Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of hydroxyphenyl propanoates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the separation of these important phenolic compounds. By understanding the principles behind each issue, you can develop robust and reliable analytical methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems in a direct question-and-answer format, explaining the root causes and providing actionable solutions.

Problem 1: Poor Peak Resolution or Co-elution

Q: My hydroxyphenyl propanoate isomers are co-eluting or are not baseline separated. How can I improve the resolution?

A: Poor resolution is a common challenge, especially with structurally similar isomers. Resolution (Rs) in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve it, you must systematically optimize one or more of these parameters.

  • Underlying Cause & Solution 1: Optimize Mobile Phase Selectivity (α). Selectivity is the most powerful factor for improving resolution between closely eluting peaks.[1]

    • Adjust pH: Hydroxyphenyl propanoates are acidic due to their phenolic hydroxyl and carboxylic acid groups. Small changes in mobile phase pH can alter the ionization state of these functional groups, significantly impacting their retention and selectivity.[3][4] For these acidic compounds, using a low pH mobile phase (e.g., pH < 3.5) suppresses ionization, making them less polar and increasing retention on a reversed-phase column.[5][6] Experiment with a pH gradient or screen different pH values (e.g., 2.7, 3.0, 3.3) to find the optimal separation.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter elution patterns due to different solvent-analyte interactions.[7]

  • Underlying Cause & Solution 2: Increase Column Efficiency (N). Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[1][8]

    • Use Smaller Particle Columns: Switching from a 5 µm particle size column to a sub-2 µm (for UHPLC) or a 2.7 µm solid-core column dramatically increases the plate number (N), leading to sharper peaks.[5][8]

    • Increase Column Length: A longer column provides more theoretical plates, enhancing resolution, but at the cost of longer run times and higher backpressure.[2][5]

  • Underlying Cause & Solution 3: Optimize Retention Factor (k). The ideal retention factor is typically between 2 and 10 for good resolution.

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time and may improve the separation of early-eluting peaks.[1][5]

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Q: My analyte peaks are tailing. What is causing this and how can I fix it?

A: Peak tailing, where the back half of the peak is wider than the front, is a frequent issue when analyzing polar, ionizable compounds like phenolics.[9] It often points to unwanted secondary interactions between the analyte and the stationary phase.

  • Underlying Cause & Solution 1: Secondary Silanol Interactions. Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. The acidic phenolic hydroxyl groups can interact with these silanols, causing peak tailing.[9]

    • Lower Mobile Phase pH: Adding an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH between 2.5 and 3.5 will suppress the ionization of both the phenolic analytes and the surface silanols, minimizing these secondary interactions.[10]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol activity and are highly recommended for analyzing acidic compounds.

  • Underlying Cause & Solution 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[9][10][11]

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume. Observe if the peak shape improves; if it does, overload was the likely cause.[11]

  • Underlying Cause & Solution 3: Column Contamination or Degradation. An accumulation of strongly retained compounds on the column inlet or a void in the packing bed can disrupt the flow path and cause tailing.[10][12]

    • Use a Guard Column: A guard column protects the analytical column from contaminants.

    • Flush the Column: Back-flushing the column (reversing the flow direction) with a strong solvent can help remove contaminants from the inlet frit.[11]

The following flowchart provides a systematic approach to diagnosing peak shape issues.

G start Asymmetric Peak Observed (Tailing/Fronting) check_overload Action: Reduce sample concentration or injection volume by 5-10x. Did peak shape improve? start->check_overload overload_yes Root Cause: Column Overload check_overload->overload_yes  Yes check_pH Action: Lower mobile phase pH (e.g., to 2.7 with 0.1% Formic Acid). Did peak shape improve? check_overload->check_pH No pH_yes Root Cause: Secondary Silanol Interactions or Analyte Ionization check_pH->pH_yes  Yes check_column Action: Replace column with a new, end-capped column. Did peak shape improve? check_pH->check_column No column_yes Root Cause: Column Degradation/Void check_column->column_yes  Yes extra_column Root Cause: Extra-column effects (e.g., tubing, fittings) check_column->extra_column No

Fig 1. Troubleshooting flowchart for asymmetric peaks.
Problem 3: Inconsistent Retention Times

Q: The retention times for my peaks are drifting from one run to the next. What could be the cause?

A: Retention time (RT) drift is a serious issue that compromises data reliability. It usually points to a lack of equilibrium in the system or changes in the mobile phase or column conditions.[4][13]

  • Underlying Cause & Solution 1: Insufficient Column Equilibration. This is the most common cause, especially in gradient elution. If the column is not fully returned to its initial state before the next injection, RTs will shift.[13][14]

    • Increase Equilibration Time: Ensure your gradient method includes a post-run equilibration step that is at least 5-10 column volumes long.[14]

  • Underlying Cause & Solution 2: Mobile Phase Composition Change.

    • Volatilization: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and causing retention times to increase.[13][15] Keep solvent bottles capped and prepare fresh mobile phase daily.

    • pH Instability: If the mobile phase pH is not properly buffered or if volatile acids/bases (like TFA or ammonia) are used, the pH can change over time, leading to RT drift for ionizable compounds.[13][16] Use a buffer with a pKa close to the desired pH.

  • Underlying Cause & Solution 3: Temperature Fluctuations. Column temperature significantly affects retention.[13]

    • Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography.[12] Ensure the lab's ambient temperature is also stable.

Problem 4: Baseline Issues (Noise or Drift)

Q: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small peaks. How can I get a stable baseline?

A: A stable baseline is critical for achieving low detection limits. Noise and drift can originate from the pump, detector, or mobile phase.[12][17]

  • Underlying Cause & Solution 1: Air Bubbles in the System. Air bubbles passing through the detector cell are a major cause of baseline noise.[18][19]

    • Degas Mobile Phase: Thoroughly degas your mobile phase before use via sparging, sonication, or an inline degasser.[17][18] An inline degasser is the most effective method.[19][20]

    • Purge the Pump: If you've recently changed solvents, purge the pump to remove any trapped air.[12]

  • Underlying Cause & Solution 2: Contaminated Mobile Phase or System.

    • Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents, water, and additives.[12][19] Water is a common source of contamination.[19]

    • Clean the System: If the baseline is noisy during a gradient run, it may indicate that contaminants are being eluted from the column or system tubing.[12][19] Flush the system with a strong solvent.

  • Underlying Cause & Solution 3: Poor Solvent Mixing or Pump Issues. In gradient systems, incomplete mixing of mobile phase components can cause periodic baseline fluctuations.[20] Worn pump seals or faulty check valves can also cause pressure pulsations that manifest as baseline noise.[19]

    • Check Mixer and Pump: Ensure the system's mixer is functioning correctly. If you suspect pump issues, monitor the pressure trace for fluctuations and perform routine maintenance like changing seals.[12][19]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating hydroxyphenyl propanoates?

A C18 reversed-phase column is the most common and effective choice.[21][22] For optimal performance, especially regarding peak shape, select a modern, high-purity silica column that is fully end-capped to minimize residual silanol interactions. Columns with a particle size of 5 µm are suitable for standard HPLC, while sub-2 µm or solid-core particles are recommended for higher resolution and faster analyses on UHPLC systems.[5]

Q2: How does mobile phase pH specifically affect the separation of these compounds?

Hydroxyphenyl propanoates have two ionizable sites: the carboxylic acid group (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10). The mobile phase pH determines the charge state of these groups.

  • At low pH (e.g., pH < 3): Both the carboxylic acid and the phenolic group are protonated (neutral). The molecule is at its most hydrophobic state, resulting in maximum retention on a C18 column. This is generally the ideal condition for good peak shape and retention.[6]

  • At mid pH (e.g., pH 5-8): The carboxylic acid is deprotonated (negatively charged), while the phenolic group remains neutral. The molecule becomes more polar, leading to decreased retention. Operating near the pKa can result in poor peak shapes.[4][23]

  • At high pH (e.g., pH > 10): Both groups are deprotonated, making the molecule highly polar and resulting in very little retention on a C18 column. Note that standard silica columns are not stable at high pH.[23]

G cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 7.0) cluster_high_ph High pH (e.g., 11.0) low_ph_struct Analyte is Neutral (COOH, OH) => Most Retained mid_ph_struct Analyte is Charged (COO-, OH) => Less Retained high_ph_struct Analyte is Doubly Charged (COO-, O-) => Least Retained

Fig 2. Impact of mobile phase pH on analyte ionization and retention.

Q3: How should I prepare samples, especially from complex matrices like plant extracts or biological fluids?

Proper sample preparation is crucial to protect the column and ensure accurate results.[24][25] The goal is to remove interferences and particulates.

  • Filtration: At a minimum, all samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column.[25][26]

  • Dilution: Ensure the sample is dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase itself, to avoid peak distortion.[12]

  • Solid-Phase Extraction (SPE): For complex matrices like plasma or plant extracts, SPE is a highly effective cleanup technique.[24][27] A C18 SPE cartridge can be used to bind the hydroxyphenyl propanoates while salts and very polar impurities are washed away. The analytes are then eluted with a stronger solvent like methanol.[21]

Example Experimental Protocol

This section provides a starting point for method development for the analysis of hydroxyphenyl propanoates.

Recommended Chromatographic Conditions
ParameterCondition
HPLC System System with a binary or quaternary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Program 10% B to 50% B over 15 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 220 nm and 275 nm.
Injection Volume 5 µL.
Step-by-Step Methodology
  • Mobile Phase Preparation: Accurately prepare Mobile Phase A and B using HPLC-grade reagents. Degas thoroughly for at least 15 minutes before placing them on the HPLC system.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.[22]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • System Suitability Test: Before running samples, inject a standard mixture to verify system performance. Key parameters include:

    • Resolution (Rs): Should be > 1.5 for critical peak pairs.[7]

    • Tailing Factor (Tf): Should be between 0.9 and 1.5.

    • Reproducibility: Five replicate injections should have a relative standard deviation (RSD) of < 2% for retention time and peak area.

  • Sequence Execution: Run a blank (mobile phase) injection, followed by standards for the calibration curve, and then the unknown samples.[22]

References

  • N.A. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Compass HPLC. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • N.A. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Springer Protocols. Retrieved from [Link]

  • The Column. (2010, July 2). Trends in Sample Preparation for The Determination of Phytochemicals in Natural Products. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • N.A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Human Metabolome Database. (2005, November 16). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Preventing oxidation of phenolic compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on preventing the oxidation of phenolic compounds during synthesis.

Welcome to the technical resource hub for scientists and researchers working with phenolic compounds. This guide provides in-depth troubleshooting advice and practical protocols to help you prevent and manage the oxidation of these sensitive molecules during synthesis.

As a Senior Application Scientist, I understand that unexpected color changes and the formation of complex byproduct mixtures can be a significant source of frustration in the lab. Phenolic compounds, while foundational building blocks in drug development and materials science, are notoriously susceptible to oxidation. This guide is structured to address the common challenges you face, moving from the fundamental "why" to the practical "how-to," ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction involving a phenolic compound turn dark brown/black?

This is the most common indicator of phenol oxidation. Phenols can be easily oxidized, especially under basic conditions or in the presence of oxygen and trace metal catalysts.[1][2] The initial step involves the formation of a phenoxy radical. These radicals are resonance-stabilized, but highly reactive, and can couple with each other to form colored polymeric materials or be further oxidized to form quinones.[1][3][4] These quinones and polymers are highly conjugated systems that absorb light in the visible spectrum, leading to the characteristic dark coloration of your reaction mixture.[5]

Here is a simplified overview of the oxidation process:

Oxidation_Mechanism Phenol Phenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical [O] (O₂, Metal, Base) Products Quinones & Polymeric Byproducts (Highly Colored) Radical->Products Dimerization/ Further Oxidation

Caption: Simplified mechanism of phenol oxidation.

Q2: What are the primary factors that accelerate the oxidation of my phenolic compounds?

Several factors can initiate or accelerate the oxidation cascade. Understanding them is the first step toward prevention.

  • Oxygen: The presence of dissolved molecular oxygen in solvents is a primary culprit.[6][7] Reactions heated for prolonged periods are especially vulnerable as oxygen solubility changes with temperature.

  • Metal Ions: Trace amounts of transition metals, such as copper (Cu) and iron (Fe), can act as potent catalysts for oxidation by facilitating the formation of reactive oxygen species (ROS) and stabilizing radical intermediates.[3][12] These contaminants can be introduced from reagents, glassware, or even spatulas.

  • Light and Heat: UV light and elevated temperatures can provide the energy needed to initiate radical formation, accelerating degradation.[13][14] Storing phenolic compounds in clear glass containers on a sunny lab bench is a common, and preventable, source of decomposition.[13]

Q3: How can I proactively prevent oxidation during my synthesis?

Prevention is always more effective than purification. The optimal strategy often involves a combination of the following techniques. The choice depends on the sensitivity of your substrate and the reaction conditions.

Prevention_Strategy cluster_0 Core Strategies for Preventing Phenol Oxidation cluster_1 Methods Atmosphere Inert Atmosphere (N₂ or Ar) Balloon Balloon/Manifold Atmosphere->Balloon Glovebox Glovebox Atmosphere->Glovebox Solvent Solvent Degassing FPT Freeze-Pump-Thaw Solvent->FPT Sparging Sparging Solvent->Sparging Additives Additives Antioxidants Antioxidants (e.g., BHT, Ascorbic Acid) Additives->Antioxidants Chelators Chelating Agents (e.g., EDTA) Additives->Chelators Conditions Reaction Conditions pH_Control pH Control Conditions->pH_Control Temp_Light Low Temp / Dark Conditions->Temp_Light

Caption: Key strategies to prevent phenol oxidation.

Troubleshooting Guides & Protocols

This section provides detailed, actionable protocols and troubleshooting for the most effective preventative measures.

Guide 1: Working Under an Inert Atmosphere

Issue: My reaction is sensitive to atmospheric oxygen.

Solution: Displace the air in your reaction vessel with an inert gas like nitrogen (N₂) or argon (Ar).[15][16] Argon is denser than air and can be more effective for highly sensitive reactions, but nitrogen is more economical and sufficient for most applications.[17]

Experimental Protocol: Setting up a Reaction Under a Nitrogen Balloon

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove adsorbed water, which can interfere with many reactions. Assemble the hot glassware (e.g., round-bottom flask with a stir bar) and clamp it.[17]

  • Seal the System: Place a rubber septum over the joint(s) of the flask.

  • Purge the Flask: Insert a needle connected to a nitrogen line (or balloon) through the septum. Insert a second, shorter "exit" needle to allow the displaced air to escape.[17]

  • Flush: Allow the nitrogen to flow for 5-10 minutes to ensure the atmosphere inside the flask is completely replaced.

  • Establish Positive Pressure: Remove the exit needle first. The flask will inflate slightly. Then, remove the main nitrogen inlet needle. For reactions requiring an inert atmosphere for an extended period, it is best to leave a balloon of nitrogen attached via a needle to maintain positive pressure.[15]

  • Reagent Addition: Add solvents and liquid reagents via a dry, nitrogen-flushed syringe. Add solid reagents quickly by briefly removing the septum or using a solid addition funnel under a positive flow of nitrogen.

Guide 2: Degassing Reaction Solvents

Issue: My solvent contains dissolved oxygen that is degrading my starting material or catalyst.

Solution: Remove dissolved gases from your solvent before use. Several methods exist, with varying levels of efficiency.

Method Principle Efficiency Best For
Freeze-Pump-Thaw Solidifying the solvent, evacuating the headspace, and then thawing to release dissolved gases.[6]Very High Highly air-sensitive reactions (e.g., organometallics, radical chemistry).[6]
Sparging (Bubbling) Bubbling an inert gas (N₂ or Ar) through the liquid solvent for an extended period (20-60 min).[7][18]Moderate-High General purpose, good for most cross-coupling reactions.[19]
Sonication with Vacuum Applying a vacuum while sonicating the solvent to accelerate the release of dissolved gases.[6]Moderate Quick degassing for less sensitive applications like HPLC.

Experimental Protocol: Degassing by Freeze-Pump-Thaw (Most Effective Method)

This is the gold standard for removing dissolved gases.[6]

  • Select Flask: Place the solvent in a Schlenk flask. Crucially, do not fill the flask more than halfway to allow for solvent expansion upon freezing.

  • Freeze: Immerse the flask in a cold bath (liquid nitrogen is standard) until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the cold bath. Allow the solvent to thaw completely. You may see bubbles being released from the liquid as the trapped gases escape into the low-pressure headspace.

  • Repeat: For maximum efficiency, repeat this entire freeze-pump-thaw cycle at least two more times.

  • Backfill: After the final thaw and freeze cycle, while the solvent is still frozen and under vacuum, backfill the flask with an inert gas (N₂ or Ar) before allowing it to warm to room temperature. The degassed solvent can now be stored under a positive pressure of inert gas.

Guide 3: Using Additives to Inhibit Oxidation

Issue: Even with an inert atmosphere, I am seeing slow degradation over the course of a long reaction or during storage.

Solution: Incorporate a chemical antioxidant or chelating agent.

  • Antioxidants: These compounds act as radical scavengers, terminating the chain reaction of oxidation. They are often phenolic themselves but are designed to be more easily oxidized than your compound of interest.[20][21]

Antioxidant Type Common Use Cases Notes
BHT (Butylated Hydroxytoluene) Synthetic PhenolicStabilizing organic reagents, solvents (e.g., THF), and reaction mixtures.[22][23]Highly effective in non-polar media. Can sometimes interfere with downstream chemistry; use a catalytic amount.
Ascorbic Acid (Vitamin C) NaturalAqueous systems, protecting biomolecules.[21][23]Water-soluble. Acts as a reducing agent.
Propyl Gallate SyntheticFood industry, cosmetics. Can be used in some organic syntheses.[23][24]Sensitive to high temperatures.[23]
  • Chelating Agents: If you suspect metal-catalyzed oxidation, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester metal ions, rendering them catalytically inactive.

Q4: My reaction is complete, but it oxidized during workup or purification. What should I do?

Workup and purification steps often re-introduce oxygen.

  • Aqueous Workup: If performing an extraction, use degassed water and consider adding a reducing agent like sodium bisulfite or sodium dithionite to the aqueous layer to quench oxidizing species.

  • Chromatography: Oxidation can occur on silica gel. To mitigate this, you can:

    • Run the column quickly.

    • Use solvents that have been sparged with nitrogen.

    • Consider deactivating the silica gel with a small amount of a non-polar amine like triethylamine if your compound is stable to basic conditions.

  • Storage: Store purified phenolic compounds under an inert atmosphere, protected from light, and at low temperatures to maximize their shelf life.[25][26] For highly sensitive compounds, storing in a freezer inside a glovebox is recommended.

By understanding the mechanisms of phenolic oxidation and implementing these robust preventative and troubleshooting strategies, you can significantly improve the outcome of your syntheses, leading to higher yields, purer products, and more reliable results.

References

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Pateiro, M., Munekata, P. E. S., Domínguez, R., & Lorenzo, J. M. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 10(10), 2444. [Link]

  • White, J. D., & Li, B. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(17), 3389–3402. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 66(12), 4167–4175. [Link]

  • Al-Adilee, K. J., & Al-Jebori, H. H. (2023). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 39(5), 1238-1246. [Link]

  • Raley, C. F. (1956). U.S. Patent No. 2,744,144. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Cumene process. Retrieved from [Link]

  • Ceryngier, P., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 27(15), 4725. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Rather, J. A., et al. (2017). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of Food Science and Technology, 54(9), 2737–2746. [Link]

  • Fierascu, R. C., et al. (2020). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials, 13(18), 4168. [Link]

  • Agati, G., et al. (2020). The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis. Antioxidants, 9(9), 896. [Link]

  • ResearchGate. (2015, August 7). Application of oxidation processes in the purification of wastewaters from phenolic compounds. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization, 16(4), 3097–3110. [Link]

  • Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]

  • Adam, W., et al. (1997). Catalytic Oxidation of Phenols to p-Quinones with the Hydrogen Peroxide and Methyltrioxorhenium(VII) System. The Journal of Organic Chemistry, 62(22), 7841–7843. [Link]

  • Jagessar, R. C. (2019). Antioxidants Activity of Selected Synthesized Compounds. Modern Approaches in Drug Designing, 4(3). [Link]

  • Corrosive Chemistry. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • ResearchGate. (2018, November 30). Inhibiting oxidation. Retrieved from [Link]

  • Cocheci, L., et al. (2023). Electrochemical Oxidation of Phenol Released from Spent Coordination Polymer Impregnated with Ionic Liquid. Polymers, 15(24), 4642. [Link]

  • ResearchGate. (2019, August 10). “Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine”. Retrieved from [Link]

  • Guan, Y., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition, 9, 888473. [Link]

  • Zhussupova, A., et al. (2023). Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone. Catalysts, 13(2), 312. [Link]

  • Norris, J. (2018, March 27). Oxidation of phenol [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effect of pH on phenol decomposition. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • BTSA. (n.d.). Examples of natural and synthetic antioxidants available on the market. Retrieved from [Link]

  • Goula, A. M., et al. (2017). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. Processes, 5(4), 66. [Link]

  • Reddit. (2020, March 19). Solvent degassing. r/Chempros. Retrieved from [Link]

  • Reddit. (2022, March 27). working under inert atmosphere. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2019, February 10). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Das, D., et al. (2019). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Luminescence, 34(6), 623–632. [Link]

  • Zhang, J., & Zhang, R. (2013). Atmospheric oxidation mechanism of phenol initiated by OH radical. The Journal of Chemical Physics, 138(11), 114304. [Link]

  • ResearchGate. (2022, July 5). What's the best way of degassing volatile organic solvents? Retrieved from [Link]

  • Recamales, Á. F., et al. (2006). The effect of storage conditions on the phenolic composition and colour of white wine. International Journal of Food Science & Technology, 41(7), 756-764. [Link]

  • Zazo, J. A., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Environmental Science & Technology, 40(19), 6178-6183. [Link]

  • Unacademy JEE. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET [Video]. YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis, typically achieved through the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol, presents unique challenges, primarily due to the presence of a reactive phenolic hydroxyl group. This guide provides a comprehensive resource to navigate these challenges and successfully scale up the synthesis with high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Low Yield of the Desired Ester

I am getting a low yield of this compound. What are the possible causes and how can I improve it?

Answer:

Low yields in this Fischer esterification are often attributed to the reversible nature of the reaction and potential side reactions. Here's a breakdown of the likely causes and their solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you can:

    • Use an Excess of a Reactant: Employing a large excess of the less expensive reagent, typically benzyl alcohol, will shift the equilibrium to favor the formation of the ester.

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms is crucial for achieving high conversion. This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Side Reaction - O-Benzylation: The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid can also react with benzyl alcohol under acidic conditions, leading to the formation of the undesired O-benzyl ether byproduct. To minimize this:

    • Control Reaction Temperature: Higher temperatures can favor the thermodynamically controlled esterification over the kinetically controlled O-alkylation. However, excessively high temperatures can lead to decomposition. A reflux temperature of the chosen azeotroping solvent (e.g., toluene) is a good starting point.

    • Catalyst Choice: While strong acids like sulfuric acid are effective, they can also promote side reactions. A milder acid catalyst like p-toluenesulfonic acid (p-TSA) is often preferred for its selectivity in esterification.

  • Sub-optimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, while an excessive amount can lead to dehydration and other side reactions. A catalytic amount (typically 1-5 mol%) of p-TSA is recommended.

Question 2: Presence of an Impurity with a Similar Polarity to the Product

During purification by column chromatography, I'm observing an impurity that co-elutes with my product. What could it be and how can I remove it?

Answer:

The most likely impurity with a similar polarity to your desired product, this compound, is the O-benzyl ether of the starting material or the product itself.

  • Identification: The best way to identify the impurity is through spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The O-benzyl ether will show a characteristic benzylic ether methylene signal in the ¹H NMR spectrum, typically around 5.0-5.2 ppm, in addition to the benzylic ester methylene signal.

  • Prevention and Removal:

    • Prevention: As discussed in the previous question, using milder reaction conditions and a selective catalyst like p-TSA can minimize the formation of this byproduct.

    • Purification:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents like ethyl acetate/hexanes or toluene.

      • Optimized Chromatography: If column chromatography is necessary, try using a shallower gradient of eluents to improve separation. A careful selection of the solvent system is key.

Question 3: The Reaction Stalls and Does Not Go to Completion

My reaction seems to stop before all the starting material is consumed, even with prolonged reaction times. What could be the issue?

Answer:

A stalled reaction can be due to several factors:

  • Water Accumulation: If the water removal is not efficient, the equilibrium will be reached prematurely. Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is effectively azeotroping with water. The use of molecular sieves in the reaction mixture can also help to scavenge any residual water.

  • Catalyst Deactivation: Although less common with p-TSA, the catalyst can sometimes be deactivated. If you suspect this, a fresh portion of the catalyst can be added.

  • Insufficient Heating: Ensure the reaction mixture is refluxing at the appropriate temperature to facilitate both the reaction and the azeotropic removal of water.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification reaction?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Q2: Is it necessary to protect the phenolic hydroxyl group before esterification?

A2: While not always strictly necessary, protecting the phenolic hydroxyl group can be a viable strategy to prevent O-benzylation and improve the overall yield and purity of the desired product, especially during scale-up.

  • When to Consider Protection: If you are consistently observing significant amounts of the O-benzyl ether byproduct and optimizing reaction conditions does not resolve the issue, a protection-deprotection strategy is recommended.

  • Choosing a Protecting Group: A suitable protecting group for the phenolic hydroxyl should be:

    • Easy to introduce in high yield.

    • Stable under the acidic conditions of the Fischer esterification.

    • Easy to remove in high yield without affecting the ester functionality.

    A common choice is the benzyl ether , which can be introduced via Williamson ether synthesis. However, this would require a different synthetic route. For this specific synthesis, a more practical approach would be to optimize the direct esterification to favor the desired product.

Q3: What are the best methods for purifying the final product?

A3: The purification of this compound typically involves a combination of techniques:

  • Work-up: After the reaction is complete, the mixture is usually washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. This is followed by a brine wash and drying of the organic layer.

  • Column Chromatography: For high purity, column chromatography on silica gel is often employed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Experimental Protocols

**Protocol 1: Direct

Validation & Comparative

A Comparative Analysis of Benzyl 3-(4-hydroxyphenyl)propanoate and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their potent antioxidant properties.[1][3] These compounds can neutralize free radicals, chelate metal ions, and modulate cellular signaling pathways, thereby protecting biological macromolecules from oxidative damage.[3][4][5] This guide provides a comprehensive comparison of Benzyl 3-(4-hydroxyphenyl)propanoate against other well-established phenolic antioxidants, offering experimental data and methodological insights to aid researchers in selecting the appropriate antioxidant for their specific application.

Phenolic antioxidants exert their effects through various mechanisms, primarily by donating a hydrogen atom or an electron to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[3][4] The efficacy of a phenolic antioxidant is largely determined by the structure of the molecule, particularly the presence and position of hydroxyl groups on the aromatic ring.[3]

Featured Compound: this compound

This compound is a phenolic compound that has shown promise as an antioxidant. Its chemical structure, featuring a hydroxyl group on the phenyl ring, is characteristic of phenolic antioxidants and is the basis for its radical-scavenging activity. While specific, direct comparative studies on the antioxidant activity of this compound are not extensively available in the public domain, its structural similarity to other 3-(4-hydroxyphenyl)propanoic acid derivatives suggests potential for strong antioxidant properties.[6][7]

Chemical Structure:

This compound

Comparative Antioxidants: A Review of Established Alternatives

To provide a robust comparison, we will evaluate this compound against three widely recognized antioxidants:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in the food, pharmaceutical, and cosmetic industries.[8][9] Its primary mechanism of action is as a free-radical scavenger, interrupting lipid peroxidation chain reactions.[8][[“]][[“]]

  • Trolox: A water-soluble analog of vitamin E, commonly employed as a standard in antioxidant capacity assays due to its well-defined radical-scavenging activity.[12][13][14][15]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble vitamin and a potent antioxidant that readily scavenges a wide range of reactive oxygen and nitrogen species.[16][17][18][19]

Chemical Structures of Comparative Antioxidants:

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water. [20][21] * Prepare a 2.45 mM solution of potassium persulfate in water. [20][21] * To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours. [20][21] * Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • As a control, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution to a well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader. [20]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [12][15]

ABTS Assay Workflow

Mechanistic Insights and Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.

Key Signaling Pathways:

  • Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Protein Kinase C (PKC) Pathway: Some phenolic compounds, like BHT, have been shown to interact with the Protein Kinase C (PKC) signaling pathway. [8]Activation of PKC can lead to the phosphorylation of various cellular proteins, influencing a range of cellular processes.

G cluster_2 Cellular Response to Oxidative Stress ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Phenolic Phenolic Antioxidant (e.g., this compound) Phenolic->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Nrf2-Keap1 Signaling Pathway

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other established phenolic antioxidants. While direct experimental data for this compound is currently limited in publicly accessible literature, its chemical structure suggests it possesses antioxidant potential. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach for researchers to quantify and compare its efficacy against compounds like BHT, Trolox, and Ascorbic Acid. Understanding the relative antioxidant activities and the underlying mechanisms of action is crucial for the rational selection and development of novel therapeutic agents to combat oxidative stress-related diseases. Further research is warranted to fully elucidate the antioxidant profile of this compound and its potential applications in drug development.

References

  • An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT) - Benchchem. (n.d.).
  • Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020, July 20). Retrieved January 12, 2026, from [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed. (2020, November 1). Retrieved January 12, 2026, from [Link]

  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem. (n.d.).
  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. (n.d.). Retrieved January 12, 2026, from [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2026, January 8). Retrieved January 12, 2026, from [Link]

  • Unveiling the power of phenols: How they contribute to antioxidant act - Only Plants. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ascorbic acid as antioxidant - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenolic Antioxidants and Human Health | Encyclopedia MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. (n.d.).
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed. (2015, August 28). Retrieved January 12, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Retrieved January 12, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. (n.d.). Retrieved January 12, 2026, from [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - NIH. (2020, October 29). Retrieved January 12, 2026, from [Link]

  • Antioxidant potential using ORAC assay - BMG Labtech. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts. (n.d.). Retrieved January 12, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 12, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 12, 2026, from [Link]

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Comparative analysis of antioxidant activity and phenolic compounds in the fruits of Aronia spp. - ResearchGate. (2020, June 5). Retrieved January 12, 2026, from [Link]

  • Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards - NIH. (2024, December 20). Retrieved January 12, 2026, from [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparison of the Phenolic Content and Antioxidant Activities of Apocynum venetum L. (Luo-Bu-Ma) and Two of Its Alternative Species - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. (2024, February 9). Retrieved January 12, 2026, from [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024, June 9). Retrieved January 12, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). Retrieved January 12, 2026, from [Link]

  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

Sources

A Comparative Analysis of Benzyl 3-(4-hydroxyphenyl)propanoate and its Methyl Ester: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and lead optimization, the strategic modification of a parent molecule to enhance its pharmacokinetic and pharmacodynamic profile is a cornerstone of medicinal chemistry. The use of ester prodrugs is a well-established strategy to improve parameters such as solubility, permeability, and metabolic stability. This guide provides a comprehensive comparative analysis of two common ester derivatives of 3-(4-hydroxyphenyl)propanoic acid: Benzyl 3-(4-hydroxyphenyl)propanoate and Methyl 3-(4-hydroxyphenyl)propanoate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Rationale for Ester Prodrug Selection

The 3-(4-hydroxyphenyl)propanoate scaffold is a key structural motif present in numerous biologically active compounds. The carboxylic acid moiety, while often crucial for pharmacological activity, can also impart undesirable physicochemical properties, such as poor membrane permeability, leading to low oral bioavailability. Esterification of this carboxylic acid is a common and effective prodrug strategy to mask its polarity, thereby enhancing its ability to cross biological membranes.[1][2]

The choice of the ester group is a critical decision that can significantly impact the overall disposition of the drug. A methyl ester is one of the simplest and most common choices, offering a minimal increase in molecular weight and lipophilicity. In contrast, a benzyl ester introduces a more substantial, lipophilic, and sterically bulky group. This seemingly small difference can lead to profound changes in a compound's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. This guide will dissect these differences, providing the foundational knowledge and experimental frameworks necessary to make an informed decision between these two valuable prodrug moieties.

Physicochemical Properties: A Tale of Two Esters

The fundamental differences between the benzyl and methyl esters are rooted in their distinct physicochemical properties. These properties govern a compound's behavior in biological systems, from its dissolution in the gut to its interaction with metabolic enzymes.

PropertyThis compoundMethyl 3-(4-hydroxyphenyl)propanoateSignificance in Drug Development
Molecular Formula C₁₆H₁₆O₃C₁₀H₁₂O₃
Molecular Weight 256.29 g/mol 180.20 g/mol [3]Influences diffusion, formulation, and dose calculations.
Melting Point 86-88 °C (predicted)39-41 °C[4]Affects solid-state stability, dissolution rate, and manufacturing processes.
Boiling Point 407.9 °C (predicted at 760 mmHg)108 °C (at 11 mmHg)[4]Relevant for purification and assessing volatility.
Calculated logP 3.0 (predicted)1.6 (predicted)A key measure of lipophilicity, impacting solubility, permeability, and plasma protein binding.
Water Solubility Low (predicted)Moderately LowCrucial for dissolution, bioavailability, and the formulation of aqueous dosage forms.
Polar Surface Area 46.5 Ų (predicted)46.5 Ų (predicted)Influences membrane permeability and interactions with biological targets.

Predicted data for this compound is from PubChem. Experimental data for Methyl 3-(4-hydroxyphenyl)propanoate is from various chemical suppliers.

The most significant distinctions lie in the molecular weight, melting point, and lipophilicity (logP). The benzyl ester's higher molecular weight and substantially greater lipophilicity can be expected to enhance its passive diffusion across cell membranes. However, this increased lipophilicity may also lead to decreased aqueous solubility, increased binding to plasma proteins, and potentially altered metabolic pathways. The higher predicted melting point of the benzyl ester suggests a more stable crystal lattice, which could translate to better solid-state stability but potentially slower dissolution.

Synthesis Protocols: A Standardized Approach

For a valid comparison, it is essential to synthesize both esters using a consistent and reliable method. The Fischer-Speier esterification is a classic and efficient acid-catalyzed reaction suitable for both compounds.[5][6]

Protocol: Fischer Esterification of 3-(4-hydroxyphenyl)propanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-hydroxyphenyl)propanoic acid (1.0 equivalent) with the corresponding alcohol (methanol or benzyl alcohol) in a 10- to 20-fold molar excess. The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the excess alcohol by approximately half using a rotary evaporator.

    • Dilute the residue with an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic layer and wash it sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Fischer_Esterification Reactants 3-(4-hydroxyphenyl)propanoic Acid + Alcohol (Methanol or Benzyl Alcohol) + Acid Catalyst (H₂SO₄) Reflux Heat to Reflux (4-24 hours) Reactants->Reflux Workup Quench with NaHCO₃ Extract with Ethyl Acetate Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure Ester (Benzyl or Methyl) Purification->Product

Caption: Generalized workflow for the Fischer esterification synthesis of the benzyl and methyl esters.

In Vitro Performance Evaluation: Key Experimental Protocols

To move beyond theoretical predictions, a series of in vitro assays are essential to compare the performance of the two esters in a biologically relevant context.

In Vitro Metabolic Stability Assay (Plasma or Liver Microsomes)

This assay determines the susceptibility of the esters to hydrolysis by esterases present in plasma and liver microsomes. A shorter half-life indicates greater instability.

Protocol:

  • Preparation: Prepare stock solutions of the test compounds (benzyl and methyl esters) and a positive control (a compound with known stability) in a suitable organic solvent like DMSO.

  • Incubation: In separate tubes, incubate the test compounds at a final concentration of 1-10 µM with either plasma or liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C. For microsomal assays, include necessary cofactors like NADPH.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent ester using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂).

Stability_Assay start Incubate Ester with Plasma or Microsomes at 37°C tp0 Time Point 0 Quench Reaction start->tp0 tp_n Time Points (5, 15, 30... min) Quench Reaction start->tp_n process Protein Precipitation & Centrifugation tp0->process tp_n->process analyze LC-MS/MS Analysis of Supernatant process->analyze calculate Calculate % Remaining & Half-life (t₁/₂) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and assessing whether a compound is a substrate for efflux transporters like P-glycoprotein.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B):

    • Wash the cell monolayers with a transport buffer (e.g., HBSS).

    • Add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical (A) side.

    • At various time points, collect samples from the basolateral (B) side and replace with fresh buffer.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Comparative Discussion and Strategic Implications

The choice between a benzyl and a methyl ester is a nuanced decision that depends on the specific goals of the drug development program.

  • Lipophilicity and Permeability: The higher lipophilicity of the benzyl ester is its primary advantage, potentially leading to enhanced passive diffusion across the intestinal epithelium and other biological membranes. This can be particularly beneficial for parent drugs that are highly polar and exhibit poor absorption. However, excessively high lipophilicity can lead to poor aqueous solubility, which can be a limiting factor for dissolution and absorption.

  • Steric Hindrance and Enzymatic Stability: The bulky benzyl group can provide steric hindrance around the ester linkage, which may protect it from rapid hydrolysis by esterases.[7] This could lead to a longer half-life in plasma and a greater chance of the prodrug reaching its target tissue before being cleaved. Conversely, the smaller methyl ester is more susceptible to enzymatic cleavage, which can be advantageous if rapid conversion to the active parent drug is desired after absorption.[5]

  • Metabolic Profile: The introduction of a benzyl group can also influence the overall metabolic profile of the compound. The aromatic ring of the benzyl group can be a site for cytochrome P450-mediated oxidation, introducing an additional metabolic pathway that is not present for the methyl ester.

  • Choose a methyl ester when a modest increase in lipophilicity is sufficient to improve permeability and when rapid conversion to the parent drug is desired.

  • Consider a benzyl ester when a significant increase in lipophilicity is required to overcome poor absorption and when a slower, more sustained release of the parent drug is therapeutically advantageous.

Conclusion

The selection of an appropriate ester prodrug is a critical step in the optimization of a drug candidate. This guide has provided a detailed comparative analysis of this compound and its methyl ester, offering a framework for their synthesis and evaluation. By understanding the fundamental differences in their physicochemical properties and by employing the outlined in vitro assays, drug development professionals can make data-driven decisions to select the optimal prodrug strategy for their specific therapeutic target. The interplay between lipophilicity, steric effects, and metabolic stability is a delicate balance, and a thorough understanding of these principles is paramount for the successful development of new medicines.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dahan, A., & Amidon, G. L. (2009). The role of ester- and amide-based prodrugs in the treatment of cardiovascular diseases. Molecules, 14(12), 5141–5168. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173–185. [Link]

  • Fischer, E. (1906). Ueber die Ester der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 39(1), 530-556. [Link]

Sources

A Comparative Analysis of the Biological Activities of Benzyl 3-(4-hydroxyphenyl)propanoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the biological activities of the ortho, meta, and para isomers of Benzyl 3-(4-hydroxyphenyl)propanoate. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your research.

The structural nuances of phenolic compounds, such as the position of a hydroxyl group on the aromatic ring, can significantly influence their biological efficacy. This guide will explore these structure-activity relationships in the context of antioxidant, antimicrobial, anticancer, and tyrosinase inhibitory activities.

Introduction to Benzyl 3-(hydroxyphenyl)propanoate Isomers

This compound and its isomers are phenolic compounds that hold potential for various therapeutic applications due to their structural similarity to other biologically active molecules. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can alter the molecule's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby impacting its interaction with biological targets. Understanding these differences is crucial for identifying the most promising isomer for further development.

Experimental Design and Rationale

The following sections detail the experimental protocols to compare the biological activities of the three isomers. The choice of these assays is based on the known biological potential of phenolic compounds.[1][2]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and inexpensive method to evaluate the free-radical scavenging ability of compounds.[3][4][5] Phenolic compounds can donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.[5]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions (1 mg/mL) of the ortho, meta, and para isomers of Benzyl 3-(hydroxyphenyl)propanoate in methanol.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic acid or Gallic acid) in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Illustrative Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) E Add 100 µL of DPPH Solution A->E B Prepare Stock Solutions of Isomers & Control (1 mg/mL) C Perform Serial Dilutions B->C D Add 100 µL of Sample/ Control to 96-well Plate C->D D->E F Incubate in Dark (30 min, RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Scavenging G->H I Determine IC50 Values H->I

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

Rationale: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7][8] This method is more precise than diffusion-based assays.[7]

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution of the test compounds and a positive control (e.g., Ampicillin) to the first well of each row and perform serial two-fold dilutions.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (MHB + inoculum) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of each compound that shows no turbidity.

    • To aid visualization, 20 µL of a 0.01% resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

Illustrative Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension A->D B Prepare Stock Solutions of Isomers & Control C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate at 37°C (18-24h) D->E F Visually Determine MIC E->F G (Optional) Add Resazurin and Read Fluorescence F->G

Caption: Workflow for broth microdilution assay.

Anticancer Activity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[12]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture a cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 24-72 hours.

  • MTT Assay and Data Analysis:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Phase 1: Cell Culture cluster_assay Phase 2: Treatment & Assay cluster_analysis Phase 3: Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Isomers & Control B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for MTT cell viability assay.

Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[13] This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[14][15][16]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase (e.g., 300 U/mL) in phosphate buffer (50 mM, pH 6.8).

    • Prepare a 2 mM solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound/control at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.[15]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.

    • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC50 value.

Illustrative Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis A Prepare Tyrosinase & L-DOPA Solutions C Add Isomers, Buffer, & Tyrosinase to Plate A->C B Prepare Isomer & Control Dilutions B->C D Incubate at 25°C (10 min) C->D E Add L-DOPA to Initiate Reaction D->E F Measure Absorbance at 475 nm (Kinetic Mode) E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Caption: Workflow for tyrosinase inhibition assay.

Comparative Data Summary (Illustrative)

The following tables present hypothetical data for the biological activities of the Benzyl 3-(hydroxyphenyl)propanoate isomers to illustrate the expected outcomes of the described experiments.

Table 1: Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)
ortho-isomer45.2 ± 3.1
meta-isomer68.7 ± 4.5
para-isomer22.5 ± 2.8
Ascorbic Acid8.9 ± 0.7

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coli
ortho-isomer128256
meta-isomer256>512
para-isomer64128
Ampicillin0.52

Table 3: Anticancer Activity (MTT Assay on HeLa cells)

CompoundIC50 (µM) after 48h
ortho-isomer75.3 ± 5.9
meta-isomer110.8 ± 8.2
para-isomer35.1 ± 4.3
Doxorubicin0.8 ± 0.1

Table 4: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
ortho-isomer98.4 ± 7.6
meta-isomer150.2 ± 11.3
para-isomer55.6 ± 6.1
Kojic Acid18.2 ± 1.5

Discussion and Structure-Activity Relationship

Based on the illustrative data, the para-isomer of Benzyl 3-(hydroxyphenyl)propanoate consistently demonstrates the highest biological activity across all tested assays. This can be attributed to the position of the hydroxyl group.

  • Antioxidant Activity: The para-position allows for greater stabilization of the phenoxy radical formed upon hydrogen donation through resonance, making it a more effective free-radical scavenger. The ortho-isomer may exhibit slightly reduced activity due to potential intramolecular hydrogen bonding with the propanoate side chain, which can hinder hydrogen donation. The meta-position offers the least resonance stabilization, resulting in the lowest activity.

  • Antimicrobial and Anticancer Activities: The enhanced lipophilicity and specific hydrogen bonding capabilities of the para-hydroxyl group may facilitate better interaction with microbial membranes or cellular targets involved in proliferation. The steric hindrance and electronic effects of the ortho- and meta-isomers might lead to less favorable interactions.

  • Tyrosinase Inhibition: The para-hydroxyl group may mimic the natural substrate, tyrosine, more effectively, allowing for better binding to the active site of the tyrosinase enzyme.

Conclusion

This guide provides a robust framework for the comparative biological evaluation of Benzyl 3-(hydroxyphenyl)propanoate isomers. The detailed protocols and illustrative data highlight the critical role of isomeric substitution in determining biological activity. The superior performance of the para-isomer in our hypothetical results suggests it as the most promising candidate for further investigation. Researchers are encouraged to utilize these methodologies to generate their own data and further elucidate the therapeutic potential of these compounds.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm_UkaTgO9ZRqdW1b4yKFXx9pCCkzfAe41bumV7Oh4Yt7TZHIVamXCS6lhpnyBUPPt6m9w33e1ZTu6LPZfeA2U-y3kzJ-vBXSJBf8c_fLs0ZDKnYn7sWuiSHhv7ucXX6dSVApsZsJo8wFM3SHu]
  • Bioassays for anticancer activities. (n.d.). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ5vTi0_qoWbcxAE-k3VRyRCeDx7clivBSLzrkTH6kU3oFabkL-T8YYi-HF3wB5ZLgvBDru-UaW8rwTbbY6dOiAsgHqr8iydOHPxMnCeo6irNs3Yg3DzsSQ5Zkv_-0j-dS_gR1]
  • Tyrosinase inhibition assay. (n.d.). Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMOre9YUmoBWsB9PeIU4cpwo947zwNLkZtPVK7nuBjH4f19ckWN8n40r_f3XrO2RlTK7VBywaAvMWAXxEtV_i_sj5plNoXzCVcLgVS6dqrbZoZNTZNGHWbDiF9BFfZ_GTW0ZFKJPXyolRmBYZEUSh-hTK1suVU_F653Wo=]
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.). United States Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8-MoCsqisTkg_DLSid8RPUX-x89A1L9ORrf1axluTYC78e2C4b4c78RDFP-kWS1c-Txo9aEAahDCS00_Zv_QUiDEJwEUruD15goEy6Lcn-n3iqsqnX7NWHVJEV8o3UTui-dItYh88XkHExDEye9aA3BpKBF6VltlvwnKD5-VYZDsXHVXkUijsO_Z4Z-B_0tITh0MfQqjGiBNnYiZxbXZza4lC3pFuJ3GY5WCQY4un8A==]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ108pA-3VwNo2Ur5z57WInczIAD_2b9L098L4_UmeIBsKs_KVl9DSNYSuAXFYaNQfbqmdUm5izancGVheVX_pqu2LpWb0AWxM7c7mT9CejDE3PRmz5W4ehn1Eqa9ZWfzHfwkMMP4c7zKiNDzXShaL6GXxk1H4WFMMxKaFX93boM3G30Y9I96TtcaWyffO3tl3roVAmk0L3t5QXQWXoZHah5doehI_nb6Bk3Hvt8S_XeUJif3ipeUMkd9kMYtM1v2fjajCj_usH_uDj6rD3xHpHijE3_WwR_b7rD99Tls=]
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHebzLuCrEpfHIavvWXRl6o1hEMdzRleNjN0nZrmcKcRPx21Oyr-K-3bZdJ0LvkThNeSAEz3dKCpaZtoYdwv39guEJg0LPef_1B2pcq5BMCUnbT9ekrT26ks7ris2u4nIGdrFJIBvV4roB2XbAIVSpQs2i5bTmenTRPyyXMMAURma0Tl8UPtlNcUTjapK0AveRDDGnFkyQT8kZS2CMPj4IAA9qfYMO_EN1V4oiXSmBgOUgY]
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGbUcphdFiea9Kb3J9kywqlOsnO4a2d-YnTVOIzxqjb0IGKITlOzlded6czSQGoQhJlQpINybP9KM3_AFYosHFKz2Q4G_nRejMZIgDRyF811x9T4I4jCaPz0BlZZcO51c]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp6Wq9hqks40qWUqsLb-A00gL_NErvb-3JXRumm0kftk57ezS0ZIaO6r8147HtdIcSHvg3cT9EDe_jjHoxaC6-zvd_kz8kBUmqwCueIxH0mcjSluYQsVpx8wiUgwVOScOe_cILaomhFhrGtl0=]
  • Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx. (n.d.). Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Yffh3lG01WXfJwKOMNDYOsdRW9VvDaVZJ94NlhfOR7lUmJB-c6NB8nI-PWrhPq-mrUcbn_VeLkz9EoO15mGRDdfzSBU5htD42zXMy335d7kAx0i0hUc3dcxGKnBCbbQbKRXjf6DKS0QbpaLNm3dpE1e2FCJDNzKvAdqIFUeb67jqgYwTdx02TTf0UK7OM5uAN-SEIjzDSd829zs6hEKlYlTqHVCD-nDT-YU-xEYZYR7nE3VS1sTkuxhQkDdYXTSQ]
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq3I5g9m4fod2nCC7ZAw27FwqeD-f6ZQYtlynM-c2ARCQKIcuwx2bnv3S_nrVLcqxVYBpdBkGEelkm9-o4kotJ8mRGeb5LaBRDkceziOQTAvA-S1XNnVbx2wSQaNSHuhCM380=]
  • Assessment of antimicrobial activity. (2019). Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoVre44cwDA9rKLPSjqUlrrMIJPV3ZKFLJa3GnTKtKOW02DmderPa-khADpO-HFnTSTXFm5SxMbgKM2DhGcSKgXWZTsyiW-PX8COX7sQPpldZ3rRjEkcwuBV8hXP2ju7RMP3t2VlEKRQQRhuItk-BEhvddvAgFVAxIZMYqzcqxNYu5H3DnjxnTU80-5Lc=]
  • Antioxidant activity of individual phenolic compounds determined using... (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkj0ROiFLB12DACb1jwGVoA86eUPa3cZ6dru8Gc2ziDc1EFdnBZAfteNe6feu_0buJU-bDW6P1G_-6XcuQhV3NMBFPCZ068_RThfjKygujVVvCF_olGcOOsEWKbzt8nZ6h83R8JugpAGB4aKg5EoGEg6GBisE4jFNjeFnOoOzRjyJmpPhdChRDK7fpngDIc8JjIPcWmour3Zg7pkosBr6gZTMPPS8hcbGOgNqOtOR8YIno5dYWOJ3TYiKkdaOnpuzxso=]
  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMfTnPPNLllFFH9o3YyVpwPqfJ5CIHt_-g11Z4y9vAgriy_1bbdjqc2eVNsUF5qbQQpA54mkRmMMAWWNRnEiL4QTPPJFwLsYstSWtdtCYTrJGYVYNu3BzTZp4VvlOeB0s2MaNQ5SLgqxHBJAeM32kWKlB-rxgJLtSP46_WB14yuvqodTOUMt6avB33lh1NBCNw4YxznxbMABcOV_-da3jbFREL3s91vMMOJB6fNNiJQycmK-Tz4hUiOeMbLuhICLC9ZO3YT17m]
  • In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.
  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGEntZ6iRl8sbnIruDQlgMr4NFkcwRwDOZTKx9vlR83g6_6xW0enDxh1MDSm-H7sRqm5-PAgtzH5jRVO7_6dg1BLAOH2zZB1PPcHywUVEihkShTGSq4z1gUo21GrmPy4IcZPT-hlM4pRNx8M0=]
  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. (2023). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_hoCS_fFZE-lhZOGwS_cySBT6LjQxODFXdKWygq96XnKiyzj11bQGYDVQQ0Mc-GL6No39FGrU4zBlIJdKbwVKXlfUtCAc7XU-ALDAxIn_vBbJAmSc3wJWFbKXa8_FmDFscO6HB0fZsoNw_HCD]
  • Tyrosinase Inhibition Assay. (2023). Active Concepts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF2uIT3528La0Q8vZEsSlPDgw2GhyD4cjXIGiBV4JyAqO2U5w6xfcXUOs8aAtdMyhY5j0Jf68Ec2sapnTO9drMQHesAvTktbi5PUNJXblEEYclxtKHzl93g6pkYc8pJK573XvDlAZCbf0wTLvYEYddqltXHQfm3_gcneJBlvlWs8g90P8iTgh1rJQ9Uetdh9LqFBzDMAYp_ay53fAkVQDAaR3nQeY=]
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlb2C0hQeOvMPbXcpN7aalGyfJo9gSXwr5L27X6HAdoStADrpoGtli7FCgPO83oqGGG3UNHc7igiA9gG5BJiUu8iDoXlfUG62A-xZS1J_4j6q1oBb3sAimPpapgyeMF8nm1gfTymB1jM--z7TfuJBQhHbKGYYVIrhNGA8hmxM=]
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257). (n.d.). Technical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3cR92cCv321qPytWu-GzEPvynABtsB6_D7hxOJcLIilZQhHn0SSyvC5SmqVcTZlt3vvTMlG_mAAC5HgXOO5h8u6tufzbKVEcG7YAV6Cnx3npVgvdsu1l4pFEzCQeGSJiyRGDHzClpATQmddgUfvQLdY5ttLmnVDZYr5CpHgCO8F7gXlAz5b6ySskO_DE758QvYg7eofwg3ExK]
  • Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. (n.d.). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCl7_9jSLXBsPH3SivtzwG04NbqAe2GhkSJIMiegLSd_ImyJYNz6xXWqCLcEHjk5_gGfWRMm1C7j3sCrTO6T1uMh8qD3K5HhaBLM9ZZeqeldgXWsyXGtPs2NzGkZ9A9ulYrjZpNw==]
  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (n.d.). PubMed Central. [URL: https://vertexaisearch.cloud.google.

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of Benzyl 3-(4-hydroxyphenyl)propanoate Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The development of novel therapeutic agents with improved efficacy and reduced side effects remains a cornerstone of oncological research. Natural products and their synthetic derivatives represent a promising avenue for drug discovery, offering diverse chemical scaffolds with potent biological activities. This guide focuses on Benzyl 3-(4-hydroxyphenyl)propanoate, a compound of interest for its potential cytotoxic effects against cancer cells. While direct extensive cytotoxic data for this specific molecule is emerging, we can infer its potential and design a robust comparative study based on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have shown promising anticancer and antioxidant properties.[1][2][3]

This document provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound in comparison to two widely used, standard-of-care chemotherapeutic drugs: Doxorubicin and Cisplatin. We will delve into the mechanistic rationale for selecting these comparators, provide a detailed experimental protocol for a robust cytotoxicity assay, and present a hypothetical data analysis framework.

Rationale for Comparator Selection: Understanding the Benchmarks

To contextualize the potential of a novel compound, it is imperative to compare it against established therapeutic agents with well-characterized mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, and ovarian cancers.[] Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication.[5][6] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis.[7][8] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[7][8]

  • Cisplatin: A platinum-based compound, Cisplatin is another broadly utilized chemotherapeutic agent effective against testicular, ovarian, bladder, and lung cancers.[9][10] Its cytotoxic effects are primarily mediated by the formation of covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[9][11][12] These crosslinks distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.[10][11]

By comparing this compound with these two drugs, we can gain insights into its relative potency and potential mechanisms of action.

Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment

The following details a comprehensive, step-by-step methodology for a comparative in vitro cytotoxicity study.

Materials and Reagents
  • Test Compound: this compound (purity ≥95%)

  • Standard Drugs: Doxorubicin Hydrochloride (purity ≥98%), Cisplatin (purity ≥99%)

  • Cell Lines:

    • Human breast adenocarcinoma cell line (MCF-7)

    • Human lung carcinoma cell line (A549)

    • Human cervical cancer cell line (HeLa)

    • Rationale: The selection of multiple cell lines from different cancer types is crucial as drug sensitivity can vary significantly.[13][14]

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

Experimental Workflow: MTT Assay

The MTT assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[15][16][17][18]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture selected cancer cell lines to ~80% confluency. harvest 2. Harvest cells using Trypsin-EDTA. cell_culture->harvest cell_count 3. Perform cell count and viability assessment. harvest->cell_count seeding 4. Seed cells into 96-well plates at an optimized density. cell_count->seeding prepare_compounds 5. Prepare serial dilutions of Benzyl 3-(4-hydroxyphenyl)propanoate, Doxorubicin, and Cisplatin. add_compounds 6. Add compounds to respective wells and incubate for 24, 48, and 72 hours. prepare_compounds->add_compounds add_mtt 7. Add MTT reagent to each well and incubate for 3-4 hours. solubilize 8. Add DMSO to dissolve formazan crystals. add_mtt->solubilize read_plate 9. Measure absorbance at 570 nm using a microplate reader. solubilize->read_plate

Figure 1: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol
  • Cell Seeding:

    • Culture MCF-7, A549, and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach approximately 80% confluency, detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

    • Determine cell density and viability using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should also be included.

    • Remove the medium from the 96-well plates and replace it with 100 µL of the medium containing the various concentrations of the test compounds and standard drugs.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values obtained from the MTT assay are directly proportional to the number of viable cells. The percentage of cell viability will be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition of cell viability, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates a higher cytotoxic potency.[19][20]

Hypothetical Data Presentation

The IC50 values for this compound and the standard drugs against the different cell lines after 48 hours of treatment could be summarized as follows:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin~0.1 - 2.5[14][21]~0.07 - >20[14][22]~0.3 - 1.0[23][24]
Cisplatin~5 - 20[13]~7.5 - 11[25][26]~2 - 10[13]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.[13][27]

Potential Mechanisms of Action and Future Directions

While the MTT assay provides a quantitative measure of cytotoxicity, it does not elucidate the underlying mechanism of cell death. Based on the structure of this compound, which contains a phenolic hydroxyl group, it is plausible that it may exert its effects through the induction of oxidative stress, similar to some other phenolic compounds.[1]

To further investigate the mechanism of action, the following signaling pathways, which are commonly implicated in chemotherapy-induced apoptosis, could be explored:

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage / Oxidative Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Future studies should aim to:

  • Assess Apoptosis: Employ techniques such as Annexin V/Propidium Iodide staining and analysis of caspase activation to confirm that the observed cytotoxicity is due to apoptosis.

  • Investigate Cell Cycle Arrest: Utilize flow cytometry to determine if this compound induces cell cycle arrest at specific checkpoints.

  • Measure Oxidative Stress: Quantify the generation of reactive oxygen species (ROS) to explore the role of oxidative stress in the compound's mechanism.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the in vitro cytotoxicity of this compound against the standard chemotherapeutic drugs Doxorubicin and Cisplatin. By following the detailed experimental protocol and data analysis procedures outlined herein, researchers can obtain robust and reproducible data to assess the anticancer potential of this novel compound. Further mechanistic studies will be crucial to fully elucidate its mode of action and to guide its future development as a potential therapeutic agent.

References

  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. ResearchGate. [Link]

  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Compound Interest. [Link]

  • Cisplatin - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. [Link]

  • Doxorubicin. Wikipedia. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • IC50 of doxorubicin for human lung cancer cells. ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...). ResearchGate. [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in.... ResearchGate. [Link]

  • IC 50 values for cell lines treated with cisplatin BG. ResearchGate. [Link]

  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

  • Comparison of in Vitro Methods for Assessing Cytotoxic Activity Against Two Pancreatic Adenocarcinoma Cell Lines. PubMed. [Link]

  • Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. [Link]. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Ester

Benzyl 3-(4-hydroxyphenyl)propanoate is a phenolic ester that has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it comprises a benzyl group ester-linked to 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid. This unique combination suggests a spectrum of biological activities, primarily revolving around its antioxidant potential. The phenolic hydroxyl group is a well-established scavenger of free radicals, while the overall structure may influence its bioavailability and cellular uptake.

This guide provides a comprehensive framework for evaluating the in-vitro and in-vivo efficacy of this compound. As direct comparative studies on this specific molecule are not extensively published, we will benchmark it against its parent compound, phloretic acid, a known antioxidant.[1] This approach allows for a robust, scientifically-grounded assessment of its potential advantages. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.

Comparative Efficacy Analysis: this compound vs. Phloretic Acid

The primary hypothesis is that the addition of the benzyl group to phloretic acid may enhance its lipophilicity, potentially leading to improved cell membrane permeability and, consequently, enhanced intracellular antioxidant activity. However, this modification could also impact its solubility and interaction with biological targets. The following sections outline the experimental workflows to test this hypothesis.

In-Vitro Efficacy: A Multi-faceted Approach to Antioxidant Assessment

A thorough in-vitro evaluation is crucial to establish the baseline antioxidant capacity of this compound. A panel of assays is recommended to elucidate different aspects of its antioxidant mechanism.

Table 1: Comparative In-Vitro Antioxidant Activity

AssayThis compound (IC50/EC50)Phloretic Acid (IC50/EC50)Ascorbic Acid (Positive Control) (IC50/EC50)
DPPH Radical Scavenging AssayExpected Lower IC50Reference ValueStandard Value
Ferric Reducing Antioxidant Power (FRAP)Expected Higher FRAP ValueReference ValueStandard Value
ABTS Radical Cation Decolorization AssayExpected Lower IC50Reference ValueStandard Value
Cellular Antioxidant Activity (CAA) AssayExpected Higher CAA ValueReference ValueStandard Value

Note: The values in this table are hypothetical and serve as a template for presenting experimental data. IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are key parameters to be determined.

Experimental Protocols: In-Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[2][3]

  • Protocol:

    • Prepare a stock solution of this compound, phloretic acid, and ascorbic acid in methanol.

    • Create a series of dilutions for each compound.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[2]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Add 10 µL of the test compound dilutions to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.

Visualization of In-Vitro Assay Workflow

InVitro_Workflow cluster_assays In-Vitro Antioxidant Assays DPPH DPPH Assay (Radical Scavenging) IC50 Value IC50 Value DPPH->IC50 Value FRAP FRAP Assay (Reducing Power) FRAP Value\n(Fe2+ equivalents) FRAP Value (Fe2+ equivalents) FRAP->FRAP Value\n(Fe2+ equivalents) ABTS ABTS Assay (Radical Scavenging) ABTS->IC50 Value CAA Cellular Antioxidant Assay (Intracellular Activity) CAA Value CAA Value CAA->CAA Value Compound This compound & Phloretic Acid Compound->DPPH Compound->FRAP Compound->ABTS Compound->CAA

Caption: Workflow for in-vitro antioxidant capacity assessment.

In-Vivo Efficacy: Bridging the Gap from Bench to Biological Systems

In-vivo studies are essential to understand the bioavailability, metabolism, and overall physiological effects of this compound. An appropriate animal model is critical for obtaining relevant data.

Table 2: Comparative In-Vivo Antioxidant Effects in an Oxidative Stress Mouse Model

ParameterControl GroupOxidative Stress Group (e.g., D-galactose induced)Oxidative Stress + this compoundOxidative Stress + Phloretic Acid
Serum MDA (nmol/mL) LowHighExpected DecreaseReference Decrease
Liver SOD (U/mg protein) HighLowExpected IncreaseReference Increase
Liver CAT (U/mg protein) HighLowExpected IncreaseReference Increase
Liver GSH-Px (U/mg protein) HighLowExpected IncreaseReference Increase

Note: This table provides a template for presenting in-vivo experimental results. MDA (Malondialdehyde) is a marker of lipid peroxidation. SOD (Superoxide Dismutase), CAT (Catalase), and GSH-Px (Glutathione Peroxidase) are key antioxidant enzymes.[4]

Experimental Protocol: In-Vivo Antioxidant Activity in a Mouse Model

  • Model: D-galactose-induced aging model in mice is a well-established method to induce oxidative stress.[4]

  • Protocol:

    • Acclimatize mice for one week.

    • Divide mice into four groups: Control, Model (D-galactose), Treatment Group 1 (D-galactose + this compound), and Treatment Group 2 (D-galactose + phloretic acid).

    • Induce oxidative stress in the model and treatment groups by subcutaneous injection of D-galactose for 6-8 weeks.

    • Administer the test compounds to the treatment groups daily via oral gavage.

    • At the end of the study period, collect blood and liver tissue samples.

    • Analyze serum for malondialdehyde (MDA) levels.

    • Prepare liver homogenates and measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available assay kits.

Visualization of Potential Mechanism of Action

Mechanism_of_Action cluster_cellular_defense Cellular Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, OH) Cell Cell Membrane ROS->Cell Oxidative Damage (Lipid Peroxidation, DNA Damage) SOD SOD CAT CAT GSH_Px GSH-Px Compound This compound Compound->ROS Direct Scavenging Compound->Cell Enhanced Bioavailability (due to benzyl group) Compound->SOD Upregulation Compound->CAT Upregulation Compound->GSH_Px Upregulation

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of a molecule for its intended biological target is paramount. Off-target effects, often stemming from cross-reactivity with unintended proteins, can lead to unforeseen side effects and are a major cause of candidate attrition. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for Benzyl 3-(4-hydroxyphenyl)propanoate, a phenolic compound with potential therapeutic applications. While direct cross-reactivity data for this specific molecule is not extensively published, this document outlines a robust, multi-faceted approach based on established scientific principles and methodologies for similar chemical entities.[1]

Our objective is to equip researchers with the rationale and practical steps to thoroughly characterize the selectivity profile of this compound. We will explore a suite of orthogonal assays, from target-binding to cell-based functional readouts, providing a holistic view of its interaction landscape.

Understanding the Molecule: this compound

This compound is a benzyl ester of 3-(4-hydroxyphenyl)propanoic acid. Its structure, featuring a phenol group and a benzyl ester, suggests potential interactions with a variety of biological targets. Phenolic compounds are known to exhibit a range of biological activities, but can also present challenges in immunoassays due to non-specific binding and cross-reactivity.[2][3][4] Similarly, benzyl esters can be labile and their metabolic fate can influence biological activity.[5]

Chemical Structure:

  • IUPAC Name: this compound[6]

  • CAS Number: 31770-76-0[6]

  • Molecular Formula: C16H16O3[6]

Designing a Cross-Reactivity Study: A Multi-Pronged Approach

A thorough investigation of cross-reactivity should not rely on a single methodology. Instead, a combination of in vitro techniques provides a more complete and reliable picture of a compound's specificity. We propose a tiered approach, beginning with broad screening and progressing to more detailed, functional characterization.

Selection of Comparator Compounds

To provide context to the cross-reactivity profile of this compound, it is essential to include structurally similar compounds in the analysis. This allows for a comparative assessment of the contribution of different structural motifs to binding and activity.

CompoundRationale for Inclusion
Methyl 3-(4-hydroxyphenyl)propanoate Shares the same phenolic propanoate core but with a smaller methyl ester.[7]
Benzyl 3-(3,4-dihydroxyphenyl)propanoate Introduces an additional hydroxyl group on the phenyl ring, allowing assessment of catechol moiety effects.[8]
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate An amino acid derivative with a similar benzyl ester and hydroxyphenyl group.[9][10][11][12]
Benzyl Acetate A simple benzyl ester to evaluate the contribution of the benzyl group alone.[13]
Proposed Experimental Workflow

The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound.

Cross-Reactivity Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Orthogonal Confirmation cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Data Analysis & Profile Generation A Target Panel Selection (e.g., Kinases, GPCRs, Nuclear Receptors) B High-Throughput Screening (HTS) (e.g., Radioligand Binding Assays) A->B C Surface Plasmon Resonance (SPR) Binding Kinetics (KD, ka, kd) B->C D Competitive ELISA IC50 Determination B->D E Cell-Based Reporter Assays (e.g., Luciferase, β-arrestin) C->E D->E F Phenotypic Screening (e.g., Cell Viability, Cytotoxicity) E->F G Selectivity Profiling (Comparison against Primary Target) F->G H Structure-Activity Relationship (SAR) (Analysis of Comparator Compounds) G->H

Caption: A tiered approach to cross-reactivity assessment.

Experimental Methodologies in Detail

This section provides detailed protocols for the key assays proposed in the workflow. The causality behind experimental choices is explained to ensure a robust and self-validating study design.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a small molecule to a target protein.[14][15] This allows for a detailed characterization of the binding event.

Protocol: SPR Analysis of this compound Binding

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. The choice of immobilization buffer and pH should be optimized to ensure protein stability and activity.

  • Analyte Preparation:

    • Prepare a dilution series of this compound and comparator compounds in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD.

  • Binding Measurement:

    • Inject the analyte solutions over the immobilized protein surface and a reference flow cell (to subtract bulk refractive index changes).

    • Monitor the change in resonance units (RU) over time to generate sensorgrams.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

    • The quality of the fit should be assessed by visual inspection and statistical parameters (e.g., Chi²).

Rationale for SPR: SPR provides high-quality kinetic data that is difficult to obtain from endpoint assays like ELISA. This level of detail is crucial for understanding the nature of the interaction and can help differentiate between specific and non-specific binding.[16][17]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound, which reflects its ability to compete with a known ligand for a target protein.[18][19][20]

Protocol: Competitive ELISA for Cross-Reactivity Screening

  • Plate Coating:

    • Coat a 96-well microplate with the target protein and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Competition Reaction:

    • Add a fixed concentration of a biotinylated tracer (a known ligand for the target) and a dilution series of this compound or comparator compounds.

    • Incubate to allow for competitive binding.

  • Detection:

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another wash, add a chromogenic substrate (e.g., TMB).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength and plot the signal against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality in Protocol Design: The choice of blocking buffer is critical, especially when working with phenolic compounds, as they can exhibit non-specific binding to proteins.[2][3] It may be necessary to screen different blocking agents to minimize background signal.

Cell-Based Functional Assays

Cell-based assays are essential for determining whether the binding of a compound to an off-target protein translates into a functional consequence within a biologically relevant context.[21][22][23][24]

Protocol: GPCR β-arrestin Recruitment Assay

This protocol assumes a hypothetical off-target interaction with a G-protein coupled receptor (GPCR).

  • Cell Culture:

    • Use a cell line engineered to co-express the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Compound Treatment:

    • Plate the cells in a 96- or 384-well plate and treat with a dilution series of this compound.

  • Signal Detection:

    • Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents and measure the luminescent or fluorescent signal, which is proportional to the extent of protein-protein interaction.

  • Data Analysis:

    • Plot the signal against the log of the compound concentration and fit to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Rationale for Cell-Based Assays: These assays provide a more physiological context for assessing cross-reactivity, as they account for factors such as cell permeability and metabolism.[22][25]

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Binding Affinities (KD) from SPR Analysis

CompoundTarget 1 (KD, µM)Target 2 (KD, µM)Target 3 (KD, µM)
This compound[Insert Data][Insert Data][Insert Data]
Methyl 3-(4-hydroxyphenyl)propanoate[Insert Data][Insert Data][Insert Data]
Benzyl 3-(3,4-dihydroxyphenyl)propanoate[Insert Data][Insert Data][Insert Data]
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate[Insert Data][Insert Data][Insert Data]
Benzyl Acetate[Insert Data][Insert Data][Insert Data]

Table 2: Comparative Functional Activity (IC50/EC50) from Cell-Based Assays

CompoundOff-Target A (IC50, µM)Off-Target B (EC50, µM)
This compound[Insert Data][Insert Data]
Methyl 3-(4-hydroxyphenyl)propanoate[Insert Data][Insert Data]
Benzyl 3-(3,4-dihydroxyphenyl)propanoate[Insert Data][Insert Data]
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate[Insert Data][Insert Data]
Benzyl Acetate[Insert Data][Insert Data]

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the cross-reactivity profile of this compound. By integrating orthogonal, quantitative assays and including relevant comparator compounds, researchers can gain a high degree of confidence in the selectivity of their molecule of interest. The insights gained from such studies are critical for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the development of safer and more effective therapeutics.

Further investigations could involve broader profiling against a larger panel of targets and in vivo studies to confirm the relevance of any observed off-target interactions.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method.Methods in Molecular Biology, Springer, 2023.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.BenchChem, 2025.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method.PubMed, 2023.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.MDPI, 2024.
  • Biacore SPR for small-molecule discovery.Cytiva Life Sciences.
  • Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits.PubMed, 2014.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.Vipergen.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.PubMed, 2024.
  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.Discovery ONTARGET, 2017.
  • High-Sensitivity Cellular Biosensors for Ligand-Receptor Interaction.
  • Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochr
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective.Reichert Technologies, 2024.
  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate.
  • Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits.
  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)
  • Technical Guide for ELISA - Protocols.SeraCare.
  • Target-Directed Approaches for Screening Small Molecules against RNA Targets.PubMed Central, 2020.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)
  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Request PDF.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF.
  • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate.
  • ELISA technical guide and protocols.Thermo Fisher Scientific.
  • Benzyl 3-(3,4-dihydroxyphenyl)
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester.PubChem.
  • Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.Der Pharma Chemica, 2011.
  • Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
  • Target identification of small molecules: an overview of the current applications in drug discovery.PubMed Central, 2023.
  • Benzyl 3-(4-hydroxyphenyl)
  • Solutions to immunoassay interference, cross reactivity and other challenges.Gyros Protein Technologies, 2020.
  • Benzyl acet
  • ELISA Protocols.Bio-Rad Antibodies.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.PubMed Central, 2024.
  • Benzyl Esters.Organic Chemistry Portal.
  • In Vitro Quantification of Cross-Reactivity Between Beta-Lactam Antibiotics and Anti-Benzylpenicillin Antibodies.PubMed, 1991.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.Beilstein Journal of Organic Chemistry, 2011.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.G-Biosciences, 2015.

Sources

Benchmarking Benzyl 3-(4-hydroxyphenyl)propanoate Performance Against Known Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide >

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

The quest for potent and safe modulators of melanogenesis is a significant focus in dermatology and cosmetology. Central to this process is the enzyme tyrosinase, a key regulator of melanin production.[1][2][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders.[1][4] Consequently, the identification and characterization of novel tyrosinase inhibitors are of great interest.[1][5]

This guide provides a comparative performance analysis of Benzyl 3-(4-hydroxyphenyl)propanoate, a compound with structural similarities to known phenolic and propanoic acid-based inhibitors, against well-established tyrosinase inhibitors, Kojic Acid and Arbutin. While this compound (CAS Number: 31770-76-0) is recognized as a compound useful in organic synthesis, its specific biological activities are not extensively documented.[6] This study aims to elucidate its potential as a tyrosinase inhibitor through rigorous in vitro assays and provide a direct comparison with industry-standard compounds.

The selection of Kojic Acid and Arbutin as benchmarks is based on their extensive history of use and well-characterized mechanisms of tyrosinase inhibition.[5][7][8] Kojic acid, a fungal metabolite, is known to chelate copper ions in the active site of tyrosinase.[2][7] Arbutin, a naturally occurring hydroquinone derivative, acts as a competitive inhibitor of tyrosinase.[8][9]

This guide will detail the experimental design, present comparative data, and discuss the potential of this compound as a novel tyrosinase inhibitor.

Experimental Design & Methodologies

The central hypothesis of this investigation is that the structural motifs within this compound—specifically the hydroxyphenyl group—may confer tyrosinase inhibitory activity. To test this, a standardized in vitro mushroom tyrosinase inhibition assay was employed.[4][10]

Signaling Pathway of Melanin Synthesis

The following diagram illustrates the pivotal role of tyrosinase in the melanin synthesis pathway. Inhibition of this enzyme is a primary strategy for controlling melanogenesis.

Melanin_Synthesis_Pathway cluster_0 Melanocyte cluster_1 Inhibitory Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Inhibitor Tyrosinase Tyrosinase Inhibitor->Tyrosinase Inhibition

Caption: Role of Tyrosinase in the Melanin Synthesis Pathway.

In Vitro Tyrosinase Inhibition Assay Protocol

The following protocol was adapted from established methodologies for assessing tyrosinase inhibitory activity.[4][10][11]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (Positive Control)

  • Arbutin (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound, Kojic Acid, and Arbutin in DMSO to prepare 10 mM stock solutions.

    • Prepare a series of dilutions of the test compounds and positive controls in phosphate buffer.

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 U/mL.[4]

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM.[4]

  • Assay Protocol in 96-Well Plate:

    • Add 20 µL of various concentrations of the test compound or positive controls to respective wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[4]

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the control (enzyme and substrate without inhibitor) and V_sample is the reaction rate in the presence of the test compound.[10]

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10]

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay_Workflow A Prepare Stock Solutions (Test Compound, Controls, Enzyme, Substrate) B Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, Tyrosinase) A->B C Pre-incubate at 37°C for 10 min B->C D Initiate Reaction with L-DOPA C->D E Kinetic Measurement of Absorbance at 475 nm D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F

Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.

Comparative Performance Data

The inhibitory activities of this compound, Kojic Acid, and Arbutin against mushroom tyrosinase were determined, and the IC50 values are summarized in the table below.

CompoundIC50 (µM) [Hypothetical Data]
This compound75.3
Kojic Acid18.9
Arbutin250.5

Discussion of Results

Based on the hypothetical data, this compound exhibits moderate inhibitory activity against mushroom tyrosinase, with an IC50 value of 75.3 µM. When benchmarked against the known inhibitors, its potency is lower than that of Kojic Acid (IC50 = 18.9 µM) but significantly higher than that of Arbutin (IC50 = 250.5 µM).

The superior performance of Kojic Acid is well-documented and attributed to its ability to chelate the copper ions essential for tyrosinase catalytic activity.[2][7] Arbutin's mechanism as a competitive inhibitor, where it competes with the natural substrate L-tyrosine for the enzyme's active site, generally results in a higher IC50 value compared to potent chelating agents.[9]

The observed inhibitory potential of this compound suggests that the 4-hydroxyphenyl moiety likely plays a crucial role in its interaction with the tyrosinase enzyme. This is consistent with the structure-activity relationships of many known phenolic tyrosinase inhibitors.[5] The benzyl propanoate portion of the molecule may influence its solubility, stability, and binding orientation within the enzyme's active site, contributing to its overall inhibitory effect.

Further investigations, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and molecular docking simulations, would provide deeper insights into the precise mechanism by which this compound inhibits tyrosinase.

Conclusion and Future Outlook

This comparative guide provides a framework for evaluating the tyrosinase inhibitory potential of this compound. The hypothetical results indicate that this compound may be a promising candidate for further investigation as a novel melanogenesis modulator. Its performance, positioned between the highly potent Kojic Acid and the widely used Arbutin, suggests a favorable balance of activity that warrants further exploration.

Future research should focus on:

  • In vitro cellular assays: Evaluating the effect of this compound on melanin production in melanoma cell lines (e.g., B16F10) to confirm its activity in a biological context.[12]

  • Cytotoxicity studies: Assessing the safety profile of the compound in relevant cell lines.

  • Structural optimization: Synthesizing and testing derivatives of this compound to potentially enhance its inhibitory potency and pharmacokinetic properties.

  • In vivo studies: Investigating the efficacy of the compound in animal models of hyperpigmentation.

By systematically benchmarking against established inhibitors and employing rigorous experimental protocols, the scientific community can effectively identify and characterize new molecules with the potential to advance the fields of dermatology and cosmetic science.

References

  • Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin - Benchchem.
  • An Updated Review of Tyrosinase Inhibitors - MDPI.
  • CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)
  • Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase - PubMed.
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC.
  • Tyrosinase - Wikipedia.
  • Molecular Docking Studies of Arbutin Deriv
  • The Most Powerful Tyrosinase Inhibitors To Lighten Skin - Skin Type Solutions.
  • Understanding Tyrosinase Inhibitors - 614 Beauty.
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - SciSpace.
  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - NIH.
  • Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC - NIH.
  • Arbutin, inhibitor of tyrosinase (CAS 497-76-7) - Abcam.
  • Tyrosinase inhibitory effects of arbutin and α-arbutin.
  • Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - MDPI.
  • Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression.
  • Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone - Benchchem.
  • Tyrosinase inhibition rate of kojic acid. Kojic acid was used as a...
  • (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)
  • Tyrosinase Inhibition Assay - Active Concepts.
  • In vitro and in silico insights into tyrosinase inhibitors with (E)

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Benzyl 3-(4-hydroxyphenyl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-(4-hydroxyphenyl)propanoate, a derivative of the naturally occurring phloretic acid, and its analogs are compounds of significant interest in materials science and drug discovery. Accurate and efficient structural elucidation is paramount for quality control, reaction monitoring, and biological assessment. This guide provides a comprehensive framework for the comparative spectroscopic analysis of this compound against its key structural analogs. We delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols but the causal reasoning behind analytical choices. By presenting detailed methodologies and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling unambiguous structural identification and differentiation.

Introduction: The Rationale for Comparison

Spectroscopic analysis is the cornerstone of modern chemical characterization. For a given molecule, its spectrum is a unique fingerprint, but this fingerprint can be subtly altered by minor structural modifications. Understanding these differences is crucial for confirming the identity of a target molecule and distinguishing it from potential precursors, byproducts, or related compounds.

This guide focuses on this compound as our primary compound of interest. To provide a robust comparative context, we have selected three logical analogs that represent common synthetic variations:

  • Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid): The parent carboxylic acid. Comparing the benzyl ester to its acid precursor is a common analytical requirement to confirm complete esterification.

  • Methyl 3-(4-hydroxyphenyl)propanoate: The methyl ester analog. This comparison highlights the spectroscopic influence of the ester alkyl group.

  • Benzyl 3-(3,4-dihydroxyphenyl)propanoate: An analog with an additional hydroxyl group on the phenyl ring. This allows for the study of substitution effects on the aromatic system.

The following diagram illustrates the structures of these four compounds.

G cluster_parent Parent Compound cluster_analogs Structural Analogs for Comparison C1 This compound A1 Phloretic Acid (Parent Acid) C1->A1 Hydrolysis/ Esterification A2 Methyl 3-(4-hydroxyphenyl)propanoate (Methyl Ester) C1->A2 Trans- esterification A3 Benzyl 3-(3,4-dihydroxyphenyl)propanoate (Ring-Substituted) C1->A3 Structural Variation

Caption: Key compounds for comparative analysis.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle. Our recommended workflow integrates NMR, FT-IR, and MS to build a comprehensive analytical picture from sample preparation to final data interpretation.

Caption: General workflow for spectroscopic analysis.

Detailed Experimental Methodologies

Scientific integrity demands reproducible methods. The following protocols are designed to be self-validating and are based on established best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. For these analogs, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with acidic protons like Phloretic Acid and the phenolic hydroxyls, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows the exchange of labile protons, allowing them to be observed more clearly.

Protocol:

  • Sample Preparation: Weigh 5-25 mg of the analyte into a clean vial.[1][2][3]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Ensure the sample is fully dissolved; vortex if necessary. Insoluble particulates can degrade spectral quality.[3][4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The optimal sample height is around 4-5 cm.[1][4]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use the residual solvent peak as a secondary internal reference.[1]

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is exceptionally sensitive to the presence of specific functional groups. For this series of compounds, we are particularly interested in the characteristic vibrations of the O-H (hydroxyl), C=O (ester/acid carbonyl), and C-O bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation for solids and liquids and is non-destructive.[5][6][7]

Protocol:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8][9] Take a background measurement of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder or a single drop of a liquid sample directly onto the ATR crystal.[5][9]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[5][8]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. Electrospray Ionization (ESI) is an ideal soft ionization technique for these moderately polar molecules, as it typically generates a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Ramping the collision energy will generate a fragmentation pattern that can be used for structural confirmation. Key expected fragments include the loss of the benzyl group or rearrangement products.[10][11]

Comparative Spectral Data & Interpretation

The following tables summarize the expected key spectroscopic data for this compound and its analogs. The discussion highlights the critical differences that enable their differentiation.

¹H NMR Spectral Comparison (Typical Shifts in CDCl₃)
Proton Environment Benzyl 3-(4-OH-phenyl)propanoate (δ ppm) Phloretic Acid (δ ppm) Methyl 3-(4-OH-phenyl)propanoate (δ ppm) [12]Benzyl 3-(3,4-diOH-phenyl)propanoate (δ ppm)
Phenolic -OH~5.0 (broad s)~8.0-10.0 (very broad s)~4.7 (broad s)~5.2, ~5.5 (broad s)
Benzyl -CH₂-~5.1 (s, 2H) N/AN/A~5.1 (s, 2H)
Benzyl Ar-H~7.3-7.4 (m, 5H) N/AN/A~7.3-7.4 (m, 5H)
Hydroxyphenyl Ar-H (AA'BB')~7.05 (d, 2H), ~6.75 (d, 2H)~7.05 (d, 2H), ~6.75 (d, 2H)~7.07 (d, 2H), ~6.76 (d, 2H)~6.6-6.8 (m, 3H)
-CH₂-CH₂-CO-~2.9 (t, 2H)~2.8 (t, 2H)~2.88 (t, 2H)~2.9 (t, 2H)
-CH₂-CH₂-CO-~2.6 (t, 2H)~2.6 (t, 2H)~2.60 (t, 2H)~2.6 (t, 2H)
Ester -OCH₃N/AN/A~3.67 (s, 3H) N/A

Interpretation:

  • Key Differentiator 1 (Ester Group): The most obvious differences lie in the ester portion. This compound and its dihydroxy analog are uniquely identified by the singlet at ~5.1 ppm (benzyl CH₂) and the multiplet for 5 protons at ~7.3-7.4 ppm (benzyl ring).[13] The methyl ester is identified by the sharp singlet for 3 protons at ~3.67 ppm.[12] Phloretic acid lacks any of these signals.

  • Key Differentiator 2 (Acid vs. Phenol OH): The carboxylic acid proton of Phloretic Acid gives a very broad, downfield signal (~8-10 ppm or higher), which is easily distinguished from the sharper, more upfield phenolic -OH signals.

  • Key Differentiator 3 (Aromatic Substitution): The 1,4-disubstituted (para) pattern of the hydroxyphenyl ring in the first three compounds gives a characteristic pair of doublets (an AA'BB' system). The addition of a second hydroxyl group in Benzyl 3-(3,4-dihydroxyphenyl)propanoate changes this to a more complex multiplet for the 3 aromatic protons.

¹³C NMR Spectral Comparison (Typical Shifts in CDCl₃)
Carbon Environment Benzyl 3-(4-OH-phenyl)propanoate (δ ppm) Phloretic Acid (δ ppm) Methyl 3-(4-OH-phenyl)propanoate (δ ppm) Benzyl 3-(3,4-diOH-phenyl)propanoate (δ ppm)
Carbonyl C=O~173~178~174~173
Hydroxyphenyl C-O~154~154~154~143, ~142
Benzyl C-ipso~136 N/AN/A~136
Hydroxyphenyl C-ipso~130~130~130~131
Aromatic C-H~129.5, ~115~129.5, ~115~129.5, ~115~115-121
Benzyl Ar C-H~128.5, ~128.2, ~128.0 N/AN/A~128.5, ~128.2, ~128.0
Benzyl -CH₂-~66.5 N/AN/A~66.5
Ester -OCH₃N/AN/A~51.5 N/A
-CH₂-CH₂-CO-~36~36~36~36
-CH₂-CH₂-CO-~30~30~30~30

Interpretation:

  • Key Differentiator 1 (Carbonyl Carbon): The carboxylic acid carbonyl (~178 ppm) of Phloretic Acid is significantly downfield compared to the ester carbonyls (~173-174 ppm), providing a clear point of distinction.

  • Key Differentiator 2 (Ester Alkyl Carbons): The presence of the benzyl group is confirmed by the benzylic CH₂ signal at ~66.5 ppm and the associated aromatic signals. The methyl ester is confirmed by its characteristic methoxy carbon signal at ~51.5 ppm.

  • Key Differentiator 3 (Aromatic Carbons): The additional oxygen in the dihydroxy analog alters the chemical shifts of the aromatic carbons it is attached to (~142-143 ppm) compared to the single C-O in the other compounds (~154 ppm).

FT-IR Spectral Comparison (Key Vibrational Frequencies)
Vibrational Mode Benzyl 3-(4-OH-phenyl)propanoate (cm⁻¹) Phloretic Acid (cm⁻¹) Methyl 3-(4-OH-phenyl)propanoate (cm⁻¹) Benzyl 3-(3,4-diOH-phenyl)propanoate (cm⁻¹)
O-H Stretch (Phenol)~3350 (broad)~3300 (broad)~3350 (broad)~3400, ~3300 (broad)
O-H Stretch (Acid)N/A~3300-2500 (very broad) N/AN/A
C=O Stretch~1730 (strong) ~1700 (strong) ~1735 (strong) ~1725 (strong)
C-O Stretch (Ester)~1250, ~1160 (strong) N/A~1250, ~1170 (strong) ~1260, ~1150 (strong)
C-O Stretch (Acid/Phenol)~1220~1220~1220~1230

Interpretation:

  • Key Differentiator 1 (O-H Region): Phloretic Acid is uniquely identified by an extremely broad O-H stretching band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer and overlaps the C-H stretching region. The other compounds show a more defined, albeit still broad, phenolic O-H stretch centered around 3300-3400 cm⁻¹.

  • Key Differentiator 2 (C=O Region): The carbonyl stretch of the carboxylic acid (~1700 cm⁻¹) is at a lower wavenumber than that of the esters (~1725-1735 cm⁻¹). This shift is due to the resonance and hydrogen bonding in the acid.[14]

  • Key Differentiator 3 (Fingerprint Region): All the esters display a "Rule of Three" pattern with three strong peaks: the C=O stretch (~1730 cm⁻¹) and two distinct C-O stretching vibrations between 1300-1000 cm⁻¹.[15] Phloretic acid lacks the strong dual C-O ester bands.

Mass Spectrometry Comparison (Expected [M+H]⁺ and Key Fragments)
Compound Formula [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation of Fragments
Benzyl 3-(4-OH-phenyl)propanoateC₁₆H₁₆O₃257.1167, 107, 91Loss of benzyl alcohol, decarboxylation of acid, tropylium ion
Phloretic AcidC₉H₁₀O₃167.1149, 121, 107Loss of H₂O, loss of H₂O+CO, hydroxytropylium ion
Methyl 3-(4-OH-phenyl)propanoateC₁₀H₁₂O₃181.1167, 149, 107Loss of methanol, loss of formaldehyde, hydroxytropylium ion
Benzyl 3-(3,4-diOH-phenyl)propanoateC₁₆H₁₆O₄273.1183, 123, 91Loss of benzyl alcohol, dihydroxyphenyl fragment, tropylium ion

Interpretation:

  • Key Differentiator 1 (Molecular Ion): Each compound has a unique molecular weight, making them easily distinguishable by their protonated molecular ion [M+H]⁺ in a full scan MS experiment.

  • Key Differentiator 2 (Neutral Loss): In MS/MS analysis, the benzyl esters are characterized by a neutral loss of 90 u (C₇H₇OH, benzyl alcohol) or the appearance of a fragment at m/z 91 (the tropylium ion, C₇H₇⁺), which is a hallmark of the benzyl group.[10][16] The methyl ester shows a characteristic loss of 32 u (methanol). Phloretic acid fragmentation is driven by losses of water (18 u) and carbon monoxide (28 u).[17]

Conclusion

The structural differentiation of this compound from its common analogs—Phloretic Acid, its methyl ester, and a ring-substituted variant—is readily achievable through a systematic and multi-faceted spectroscopic approach. Each technique provides decisive evidence:

  • ¹H and ¹³C NMR definitively identify the specific ester group (benzyl vs. methyl) and the aromatic substitution pattern.

  • FT-IR spectroscopy clearly distinguishes the carboxylic acid from the esters via the unique signatures of the carbonyl and hydroxyl groups.

  • Mass Spectrometry provides unambiguous confirmation of the molecular weight and reveals characteristic fragmentation patterns, such as the tropylium ion for benzyl-containing compounds.

By integrating these techniques as described, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Platypus Technologies. NMR sample preparation guidelines. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Luo, Y., et al. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o270. [Link]

  • Massachusetts Institute of Technology. Mass Spectrometry: Fragmentation. [Link]

  • Bouyanfif, A., et al. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 738875. [Link]

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • PubChem. Benzyl 3-(3,4-dihydroxyphenyl)propanoate. [Link]

  • Riccio, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(7), 741-51. [Link]

  • Jeyanthi, J., & Koteeswaran, P. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 4(2), 765-769. [Link]

  • Liu, H., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(9), 1194-202. [Link]

  • Zhang, S., et al. (2016). Qualitative and quantitative analysis of the major constituents in lujiaozui cataplasm by ultra-high performance liquid chromatography/diode-array detector/electrospray ionization tandem mass spectrometry. Journal of Separation Science, 39(18), 3569-78. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 3-(4-hydroxyphenyl)propanoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to manage your chemical waste with confidence and precision.

Hazard Assessment and Chemical Profile

The SDS for this ethyl ester indicates that it can cause skin and eye irritation[1][2]. Given the structural similarity, it is prudent to handle this compound with the same level of caution, assuming it may also be an irritant. The presence of a phenolic hydroxyl group and an ester functional group necessitates careful consideration of its reactivity and potential environmental impact. Phenolic compounds, as a class, can exhibit toxicity, and their disposal is often regulated[3][4].

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Data not available; assume low to moderate toxicity.Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Likely to be a skin irritant.[1][2]Wear nitrile gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.
Serious Eye Damage/Irritation Likely to be an eye irritant.[1][2]Wear safety glasses or goggles. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Environmental Hazards Data not available; esters and phenolic compounds can be harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.
Reactivity Generally stable, but avoid strong oxidizing agents.[1]Store away from incompatible materials.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that adheres to the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA) in the United States[5][6][7][8]. This ensures that the waste is handled safely from the point of generation to its final disposal.

Experimental Protocol: Disposal of this compound

Objective: To safely and compliantly dispose of waste this compound.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate waste container (e.g., high-density polyethylene (HDPE) or glass bottle with a screw cap)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

  • Fume hood

  • Absorbent material (e.g., vermiculite or sand) for spill cleanup

Procedure:

  • Segregation of Waste:

    • At the point of generation, immediately segregate waste this compound from other waste streams.

    • Do not mix it with incompatible chemicals. Based on its structure, it should be classified as a non-halogenated organic waste.

    • Consult your institution's waste management guidelines for specific segregation categories[9][10][11][12].

  • Selection of Waste Container:

    • Choose a waste container that is compatible with aromatic esters and phenolic compounds. An HDPE or glass container with a secure, tight-fitting screw cap is recommended.

    • Ensure the container is clean, dry, and in good condition with no leaks or cracks.

  • Labeling the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date of accumulation (the date the first waste was added).

      • The name and contact information of the generating researcher or lab.

      • Any relevant hazard warnings (e.g., "Irritant").

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

  • Request for Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically 90 or 180 days, depending on your institution's generator status), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[13].

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill with a non-reactive absorbent material like vermiculite or sand.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

The Logic of Disposal: A Visualized Decision Pathway

To provide a clear and logical framework for the disposal process, the following diagram illustrates the key decision points and procedural flow.

DisposalWorkflow cluster_0 Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Waste this compound Generated B Segregate as Non-Halogenated Organic Waste A->B C Select Compatible Container (HDPE or Glass) B->C D Affix Hazardous Waste Label (Complete & Accurate) C->D E Store in Designated SAA (Closed & in Secondary Containment) D->E F Monitor Accumulation Time & Volume E->F G Request Waste Pickup from EHS F->G H Transport by Licensed Contractor G->H I Compliant Disposal at a Permitted Facility H->I

Caption: Decision workflow for the proper disposal of this compound.

Broader Context and Regulatory Landscape

The procedures outlined in this guide are consistent with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under RCRA[5][8][14]. It is crucial to remember that state and local regulations may be more stringent than federal requirements. Therefore, always consult your institution's specific waste management plan and your local EHS department for guidance.

The overarching goal of these regulations is to ensure that hazardous waste is managed in a way that protects human health and the environment. By following these procedures, you are not only complying with the law but also upholding your professional responsibility as a scientist.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. [Link]

  • Resource Conservation and Recovery Act. Wikipedia. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? Hazardous Waste Experts. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities. [Link]

  • Toxicity of benzyl paraben on aquatic as well as terrestrial life. PubMed. [Link]

  • Analysis, occurrence, toxicity and environmental health risks of synthetic phenolic antioxidants: A review. ResearchGate. [Link]

  • Ethyl 3-(4-hydroxyphenyl)propionate. Nehru Science Centre. [Link]

  • Lab Pack Regulations, Requirements, & Guidelines. MLI Environmental. [Link]

  • Benzyl benzoate. AERU - University of Hertfordshire. [Link]

  • Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. ACS Publications. [Link]

  • Esters of Mono-, Di-, and Tricarboxylic Acids. OUCI. [Link]

  • Toxicological aspects of the use of phenolic compounds in disease prevention. PMC. [Link]

  • Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). MDPI. [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers. [Link]

  • Assessment of genotoxic effects of benzyl derivatives by the comet assay. PubMed. [Link]

  • Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

The core principle of this guide is causality. We will not just list PPE; we will explain why each piece is necessary, linking it directly to the chemical's known and anticipated properties. This document serves as your trusted resource for operational safety, ensuring every procedure is a self-validating system of protection.

Hazard Assessment: Understanding the "Why" Behind the "What"

Based on data from analogous compounds, Benzyl 3-(4-hydroxyphenyl)propanoate is anticipated to present the following primary hazards:

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3]

  • Skin Irritation: The compound is expected to cause skin irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3]

The substance is also noted to be incompatible with strong oxidizing agents and strong bases.[1][2] Therefore, all handling procedures must be designed to prevent direct contact with eyes and skin, and to minimize the generation of dust or aerosols.

Core Protective Measures: A Multi-Layered Defense

Effective chemical safety relies on a hierarchy of controls, with PPE serving as the crucial final barrier between the researcher and the potential hazard. The following sections detail the minimum required PPE for handling this compound.

Eye and Face Protection: The First Line of Defense

Causality: The most immediate and significant hazard identified is serious eye irritation.[1][3] Any splash or airborne particle could lead to painful injury and compromise your ability to respond effectively in an emergency.

  • Minimum Requirement: At all times when handling this chemical, wear safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Enhanced Protection: When there is a heightened risk of splashing or aerosol generation (e.g., when transferring large quantities or heating the substance), a face shield should be worn in addition to safety glasses.[5]

Emergency Protocol: An eyewash station must be located in the immediate vicinity of the workstation.[1][2] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][3] Seek prompt medical attention.

Skin and Body Protection: An Impermeable Barrier

Causality: The compound is classified as a skin irritant.[3] Prolonged or repeated contact can lead to dermatitis. Protective clothing and gloves prevent this direct contact.

  • Gloves: Wear chemically resistant, disposable gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory to protect street clothing and skin on the arms.

  • Protective Clothing: For procedures with a high risk of contamination, consider additional protective clothing such as an apron or coveralls.[5][7]

Emergency Protocol: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][3] Remove any contaminated clothing. If irritation persists, seek medical advice.[3]

Respiratory Protection: Ensuring Clean Air

Causality: While the compound is a solid, any handling that generates dust or aerosols can lead to respiratory tract irritation.[1][3] The primary method for controlling this is through engineering controls, with respiratory protection used as a secondary measure.

  • Engineering Controls: All handling of this compound that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Respiratory Use: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[1] However, if a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[8] Always follow OSHA respirator regulations (29 CFR 1910.134).

Emergency Protocol: If inhaled, immediately move the individual to fresh air and keep them comfortable for breathing.[1][2][3] If they feel unwell, call a poison center or doctor.[3]

PPE and Operational Summary

For quick reference, the table below summarizes the required PPE and safety measures for common laboratory tasks involving this compound.

Task Engineering Controls Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Aliquotting Chemical Fume HoodSafety Glasses with Side ShieldsNitrile GlovesLab CoatNot required with fume hood
Solution Preparation Chemical Fume HoodSafety Glasses with Side ShieldsNitrile GlovesLab CoatNot required with fume hood
Large-Scale Transfer (>100g) Chemical Fume HoodFace Shield and Safety GlassesNitrile GlovesLab Coat, Chemical ApronRecommended if dust is visible
Spill Cleanup Ensure Area is VentilatedFace Shield and Safety GlassesHeavy-duty Nitrile GlovesLab Coat, CoverallsN95 Respirator

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental reproducibility.

Experimental Workflow Diagram

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble PPE B->C D Don PPE (Coat, Glasses, Gloves) C->D E Transfer Chemical in Fume Hood D->E Enter Work Area F Perform Experiment E->F G Close & Store Container F->G H Decontaminate Work Area G->H Complete Experiment I Segregate Waste (Chemical & Contaminated PPE) H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(4-hydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.